Medicarpin
Beschreibung
Medicarpin has been reported in Caragana frutex, Lathyrus grandiflorus, and other organisms with data available.
RN given refers to (cis-(--))-isomer; structure given in first source
Eigenschaften
IUPAC Name |
(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJSISNDPOJOP-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026587 | |
| Record name | Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32383-76-9 | |
| Record name | Medicarpin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32383-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medicarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medicarpin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDICARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: Medicarpin (3-Hydroxy-9-methoxypterocarpan)
[1]
Executive Summary
Medicarpin is a pterocarpan phytoalexin predominantly found in Leguminosae species such as Medicago sativa (Alfalfa) and Glycyrrhiza glabra.[1] Beyond its ecological role as an antifungal defense metabolite, medicarpin has emerged as a high-value lead compound in osteogenic drug discovery.[1] Unlike non-selective estrogen replacement therapies, medicarpin exhibits selective estrogen receptor beta (ERβ) agonism, promoting osteoblast differentiation and bone mineralization without inducing uterine hypertrophy.[2][3] This guide details the physicochemical characterization, biosynthetic origins, and validated protocols for the isolation and analysis of medicarpin.
Structural Characterization & Physicochemical Properties[1][4][5][6]
Medicarpin belongs to the pterocarpan class of isoflavonoids, characterized by a tetracyclic 6H-benzofuro[3,2-c][1]benzopyran ring system.[1] The core structure features a cis-fused B/C ring junction, which is critical for its biological activity and spectroscopic signature.[1]
Chemical Identity
| Property | Specification |
| IUPAC Name | (6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol |
| Common Name | (-)-Medicarpin |
| CAS Number | 32383-76-9 |
| Molecular Formula | C₁₆H₁₄O₄ |
| Exact Mass | 270.0892 Da |
| Molecular Weight | 270.28 g/mol |
| Chirality | Levorotatory (-); Centers at 6a and 11a are (R,R) |
Structural Logic & Stereochemistry
The pterocarpan skeleton contains two chiral centers at positions 6a and 11a.[1]
-
Natural Configuration: The biologically active form in Medicago species is (-)-medicarpin, possessing the (6aR, 11aR) absolute configuration.
-
Conformation: The B and C rings adopt a cis-fusion.[1] In 1H NMR, this is evidenced by a coupling constant (J) of approximately 6–7 Hz between H-6a and H-11a.[1] Trans-fused pterocarpans are rare and thermodynamically less stable.[1]
Analytical Identification & Validation
Accurate identification requires a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Parent Ion: [M-H]⁻ at m/z 269.08.[1]
-
Fragmentation Pattern (MS/MS):
NMR Spectroscopy (Solvent: Acetone-d₆ or CDCl₃)
The following shifts are diagnostic for the pterocarpan scaffold.[1]
| Position | ¹H Shift (δ ppm) | ¹³C Shift (δ ppm) | Multiplicity | Structural Insight |
| 2 | 6.55 | 109.8 | d, J=2.5 Hz | A-ring aromatic |
| 3 | - | 159.6 | - | Phenolic C-OH (A-ring) |
| 6 | 3.60 / 4.25 | 66.5 | dd / t | Methylene bridge (O-CH₂-CH) |
| 6a | 3.50 | 40.0 | m | Chiral bridgehead |
| 11a | 5.50 | 78.9 | d, J=6.5 Hz | O-CH-CH bridgehead (Diagnostic) |
| 9 | - | 161.0 | - | Methoxy-bearing carbon (D-ring) |
| OCH₃ | 3.75 | 55.4 | s | Methoxy group |
Note: The coupling constant J(6a,11a) ≈ 6.5 Hz confirms the cis-fusion of the benzofuran and pyran rings.
Biosynthetic Pathway[11][13]
Medicarpin is synthesized via the phenylpropanoid pathway, branching from isoflavonoids. The conversion from the achiral precursor formononetin to the chiral pterocarpan involves a stereospecific reduction and cyclization.
Figure 1: Biosynthetic pathway of Medicarpin from L-Phenylalanine.[1] Key enzymatic steps involve the stereospecific reduction of 2'-hydroxyformononetin.
Experimental Protocol: Isolation & Purification
This protocol outlines the extraction of medicarpin from Medicago sativa (Alfalfa) seedlings. It utilizes a polarity-gradient partition followed by semi-preparative HPLC.[1]
Reagents & Equipment
-
Solvents: Methanol (HPLC grade), Ethyl Acetate (EtOAc), n-Hexane, Water (Milli-Q).[1]
-
Stationary Phase: Silica gel 60 (230–400 mesh), C18 Reverse-phase column (5 µm, 250 x 10 mm).[1]
-
Detection: UV detector at 280 nm.
Step-by-Step Methodology
-
Extraction (Maceration):
-
Lyophilize 100 g of M. sativa seedlings and grind to a fine powder.
-
Extract with 1 L of 80% Methanol (aq) for 24 hours at room temperature in the dark (to prevent photo-oxidation).
-
Filter and evaporate methanol under reduced pressure (Rotavap) at 40°C to obtain an aqueous residue.[1]
-
-
Liquid-Liquid Partition:
-
Resuspend the aqueous residue in 200 mL water.[1]
-
Wash with n-Hexane (3 x 200 mL) to remove lipids and chlorophyll (discard hexane layer).[1]
-
Extract the aqueous phase with Ethyl Acetate (3 x 200 mL).[1] Medicarpin partitions into the EtOAc phase.[1]
-
Dry EtOAc fraction over anhydrous Na₂SO₄ and concentrate to dryness.[1]
-
-
Flash Chromatography (Enrichment):
-
Semi-Preparative HPLC (Purification):
Pharmacophore & Mechanism of Action[3]
Medicarpin's therapeutic potential in osteoporosis stems from its ability to act as a Selective Estrogen Receptor Modulator (SERM).[1]
Figure 2: Signaling cascade of Medicarpin-induced osteogenesis.[1][2] Note the selective activation of ERβ, avoiding ERα-mediated uterine side effects.
Mechanistic Insights:
-
ERβ Selectivity: Medicarpin binds preferentially to ERβ over ERα.[1] This selectivity is crucial because ERα activation is linked to proliferative effects in reproductive tissues (uterus, breast), whereas ERβ signaling drives osteoblast differentiation.
-
Wnt/Notch Activation: Downstream of ERβ, medicarpin upregulates canonical Wnt signaling, stabilizing β-catenin, which translocates to the nucleus to drive the expression of osteogenic genes like Runx2 and Osteocalcin.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 336327, Medicarpin. Retrieved from [Link][1]
-
Bhargavan, B., et al. (2012).[1][5] Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action.[3] PLoS One, 7(11), e48541. Retrieved from [Link]
-
Tonn, S., et al. (2023).[1] Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae. ResearchGate. Retrieved from [Link]
-
Gao, X., et al. (2015).[1] Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways.[6] PubMed.[1][7] Retrieved from [Link]
-
Keleke, A., et al. (2025).[1][8] Comparison of the 13C NMR Data of Medicarpin with Synthetic Standards. Molecules. Retrieved from [Link][1]
Sources
- 1. Medicarpin | C16H14O4 | CID 336327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macarpine | C22H18NO6+ | CID 440929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Medicarpin's Role as a Phytoalexin in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medicarpin is a pivotal pterocarpan-class isoflavonoid that functions as a phytoalexin, an antimicrobial compound synthesized de novo by plants in response to pathogen attack. Primarily found in the Fabaceae (legume) family, medicarpin represents a key component of the plant's inducible defense system. Its biosynthesis is initiated through the complex phenylpropanoid pathway, culminating in a molecule with potent antifungal and antimicrobial properties. Accumulation of medicarpin at infection sites directly inhibits pathogen growth and concurrently activates broader defense signaling cascades, notably involving salicylic acid. This guide provides a comprehensive technical overview of medicarpin, detailing its biosynthesis, the signaling pathways that regulate its production, its mechanisms of action, and validated experimental protocols for its study. The aim is to furnish researchers with the foundational knowledge and practical methodologies required to investigate and harness the defensive capabilities of this important plant metabolite.
Introduction: Phytoalexins and the Architecture of Plant Immunity
Plants, being sessile organisms, have evolved a sophisticated two-tiered immune system to defend against a barrage of microbial pathogens. The first layer, PAMP-Triggered Immunity (PTI), recognizes conserved Pathogen-Associated Molecular Patterns. Successful pathogens can bypass PTI by delivering effector proteins that suppress this initial defense. This leads to the second tier, Effector-Triggered Immunity (ETI), which is a more robust response often culminating in a hypersensitive response (HR)—a form of localized programmed cell death to quarantine the pathogen.
A critical chemical arsenal in both PTI and ETI is the production of phytoalexins. These are structurally diverse, low molecular weight antimicrobial compounds that are synthesized from metabolic precursors and accumulate rapidly at the site of infection following microbial challenge.[1] Among the various classes of phytoalexins, the isoflavonoids are hallmarks of the legume family, with medicarpin being one of the most extensively studied examples.[2] Its role is not merely as a static antimicrobial barrier; it is an active participant in a dynamic defense strategy, linking metabolic output to cellular signaling.[3][4]
Medicarpin: An Archetypal Isoflavonoid Phytoalexin
Chemical Structure and Properties
Medicarpin ((-)-medicarpin; (6aR,11aR)-3-hydroxy-9-methoxypterocarpan) is a chiral molecule belonging to the pterocarpan class of isoflavonoids. Its rigid, planar structure is crucial for its biological activity, allowing it to intercalate into microbial membranes and interact with cellular targets. The presence of a hydroxyl group and a methoxy group influences its solubility and reactivity.
Botanical Distribution
Medicarpin is a characteristic phytoalexin of the Faboideae subfamily of the Fabaceae (legume) family.[5] It has been identified as a key defense compound in numerous agriculturally important species, including alfalfa (Medicago sativa), chickpea (Cicer arietinum), and the model legume Medicago truncatula.[5] While it is produced in response to stress, it can be found in low basal quantities in various plant tissues.[6]
The Biosynthetic Pathway of Medicarpin
The synthesis of medicarpin is a multi-step enzymatic process that channels metabolites from primary metabolism into a specialized secondary metabolic pathway. The biosynthesis involves the coordinated action of several enzyme families, beginning with the shikimate pathway and branching from the core phenylpropanoid pathway.[5][6]
The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of steps to the general phenylpropanoid precursor 4-coumaroyl-CoA.[5] This molecule serves as a critical branch point for numerous metabolic pathways, including lignin and flavonoid biosynthesis.[7] The dedicated isoflavonoid branch begins with the action of chalcone synthase (CHS) and chalcone reductase (CHR), leading to the formation of an isoflavonoid core structure. A series of hydroxylations, methylations, and cyclizations, catalyzed by enzymes such as isoflavone synthase, isoflavone reductase (IFR), and vestitone reductase (VR), ultimately yield medicarpin.[8]
Caption: Signaling cascade for the induction of medicarpin biosynthesis.
Mechanism of Action: How Medicarpin Defends Plants
Medicarpin's primary role in plant defense is its direct antimicrobial activity. [2]It is effective against a range of fungal pathogens, though some fungi have evolved mechanisms to detoxify it, highlighting the ongoing co-evolutionary arms race between plants and pathogens. [5] The proposed mechanisms of action include:
-
Membrane Disruption: The lipophilic nature of medicarpin allows it to insert into the phospholipid bilayer of fungal cell membranes. This can disrupt membrane integrity, leading to leakage of essential cellular contents and ultimately, cell death.
-
Inhibition of Fungal Growth: Medicarpin has been shown to inhibit critical stages of fungal development, including spore germination and mycelial growth. [2]* Induction of Oxidative Stress: Accumulation of medicarpin at infection sites is linked to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). [3][4]While ROS can be damaging to the plant cell, this localized burst is a key component of the hypersensitive response and is directly toxic to pathogens.
Experimental Methodologies for Medicarpin Research
Studying phytoalexins requires a combination of biological elicitation, chemical extraction, analytical quantification, and functional bioassays. The following protocols provide a robust framework for investigating medicarpin.
Protocol 1: Elicitation and Extraction of Medicarpin from Plant Tissue
This protocol describes a general method for inducing and extracting medicarpin from legume seedlings or cell cultures.
Causality Behind Choices:
-
Elicitor Choice: Yeast extract is a crude but effective elicitor containing various PAMPs (e.g., chitin, glucans) that reliably induce a defense response.
-
Solvent Choice: Ethyl acetate is a moderately polar solvent ideal for extracting isoflavonoids like medicarpin from an aqueous environment while leaving behind highly polar compounds like sugars and proteins.
-
Evaporation: Evaporation under vacuum (e.g., rotary evaporator) prevents thermal degradation of the target compounds.
Step-by-Step Methodology:
-
Plant Material: Use 7-10 day old seedlings of a medicarpin-producing plant (e.g., Medicago truncatula, alfalfa) or a 5-day old cell suspension culture.
-
Elicitation: For seedlings, spray leaves until runoff with a sterile solution of 5 mg/mL yeast extract or a mock control (sterile water). For cell cultures, add a sterile yeast extract solution to a final concentration of 1 mg/mL.
-
Incubation: Incubate the treated plant material in a controlled environment (e.g., 25°C, high humidity) for 24-48 hours. Medicarpin levels typically peak within this timeframe. [9]4. Harvesting: Harvest the tissue (e.g., leaves, or filtered cells) and record the fresh weight. Immediately freeze the tissue in liquid nitrogen to quench metabolism and store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction: Transfer the powder to a tube and add 80% methanol (e.g., 5 mL per 1 g of tissue). Vortex thoroughly and sonicate for 20 minutes in a water bath.
-
Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet cell debris.
-
Solvent Partitioning: Transfer the supernatant to a new tube. Add an equal volume of water and two volumes of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the upper ethyl acetate phase, which contains the medicarpin. Repeat the ethyl acetate extraction on the aqueous phase to maximize recovery.
-
Drying: Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Resuspension: Resuspend the dried extract in a known volume of HPLC-grade methanol (e.g., 200 µL) for analysis.
Protocol 2: Analytical Quantification of Medicarpin (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying phytoalexins. [10] Causality Behind Choices:
-
C18 Column: A reverse-phase C18 column is used because it effectively separates moderately non-polar molecules like medicarpin based on their hydrophobicity.
-
Mobile Phase: A gradient of acetonitrile and water (with a formic acid modifier to improve peak shape) allows for the separation of a wide range of compounds, ensuring medicarpin is resolved from other metabolites.
-
UV Detection: Medicarpin has a characteristic UV absorbance maximum around 287 nm, making it readily detectable with a standard UV detector.
Step-by-Step Methodology:
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Return to 10% B (equilibration)
-
Flow Rate: 1.0 mL/min
-
-
Detection: Monitor absorbance at 287 nm.
-
Standard Curve: Prepare a series of dilutions of an authentic medicarpin standard (e.g., 1, 5, 10, 25, 50 µg/mL) in methanol. Inject each standard to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject 10-20 µL of the resuspended plant extract (from Protocol 1).
-
Quantification: Identify the medicarpin peak in the sample chromatogram by comparing its retention time to that of the authentic standard. Quantify the amount of medicarpin in the sample by interpolating its peak area onto the standard curve. Express the final concentration as µg of medicarpin per gram of fresh weight tissue.
Protocol 3: In Vitro Antifungal Bioassay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of medicarpin against a target fungal pathogen. [11] Causality Behind Choices:
-
Broth Microdilution: This method is a standardized, high-throughput way to test the susceptibility of a microbe to an antimicrobial agent across a range of concentrations.
-
Potato Dextrose Broth (PDB): A general-purpose medium that supports the growth of a wide variety of fungi.
-
Resazurin: A metabolic indicator that changes color from blue to pink in the presence of viable, respiring cells, providing a clear visual endpoint for determining inhibition.
Step-by-Step Methodology:
-
Fungal Culture: Grow the target fungus (e.g., Fusarium solani) on Potato Dextrose Agar (PDA) for 5-7 days until sporulation is evident.
-
Spore Suspension: Flood the plate with sterile water containing 0.05% Tween 20 and gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Spore Counting: Count the spores using a hemocytometer and adjust the concentration to 2 x 10⁵ spores/mL in sterile Potato Dextrose Broth (PDB).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of PDB to all wells. Add 100 µL of a concentrated medicarpin stock solution (e.g., 512 µg/mL in PDB with 1% DMSO) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL to the third, and so on. Discard 100 µL from the last column. This will create a concentration gradient (e.g., 256, 128, 64... µg/mL).
-
Controls: Include a positive control (fungus only, no medicarpin) and a negative control (PDB only, no fungus). Also include a solvent control (fungus with 1% DMSO) to ensure the solvent is not inhibitory.
-
Inoculation: Add 100 µL of the adjusted spore suspension to all wells except the negative control, bringing the final volume to 200 µL and halving the medicarpin concentrations. The final spore concentration will be 1 x 10⁵ spores/mL.
-
Incubation: Cover the plate and incubate at 25°C for 48-72 hours, or until robust growth is visible in the positive control well.
-
MIC Determination: The MIC is the lowest concentration of medicarpin that completely inhibits visible fungal growth. [12]For a more quantitative result, add 20 µL of resazurin solution (0.01%) to each well and incubate for another 4-6 hours. The MIC is the lowest concentration where the well remains blue.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. plantsjournal.com [plantsjournal.com]
- 3. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of medicarpin in engineered yeast | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 11. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Mechanism of Action of Medicarpin in Osteoblast Differentiation: A Technical Guide
The following technical guide details the mechanism of action of medicarpin in osteoblast differentiation. It is structured for researchers and drug development professionals, focusing on molecular causality, experimental validation, and reproducible protocols.
Executive Summary
Medicarpin (3-hydroxy-9-methoxypterocarpan) is a pterocarpan phytoalexin found in dietary legumes (Medicago sativa, Cicer arietinum).[1] Unlike non-selective phytoestrogens, medicarpin exhibits a high selectivity for Estrogen Receptor Beta (ER
Molecular Mechanism of Action[3][4][5]
The osteogenic activity of medicarpin is not a singular event but a multi-modal signaling cascade. The compound permeates the cell membrane and acts primarily as a ligand for nuclear receptors, initiating downstream kinase activity and transcriptional regulation.
The ER -Dependent Pathway (Primary Driver)
Medicarpin functions as a selective ER
-
Selectivity: Competitive binding assays confirm high affinity for ER
over ER . This selectivity is crucial for its safety profile (lack of uterine proliferation). -
Downstream Effect: The Medicarpin-ER
complex triggers the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) . -
BMP-2 Induction: Activated p38 MAPK stimulates the expression of Bone Morphogenetic Protein-2 (BMP-2) . BMP-2 acts in an autocrine/paracrine loop to further stimulate Smad1/5/8 signaling, reinforcing the osteogenic commitment.
The Wnt/ -Catenin & Notch Axis
Independent of or concurrent with ER signaling, medicarpin upregulates components of the canonical Wnt pathway.
-
-Catenin Stabilization: Medicarpin treatment leads to the accumulation of cytosolic
-catenin and its subsequent translocation to the nucleus. -
Transcriptional Activation: Nuclear
-catenin binds with TCF/LEF factors to transcribe osteogenic genes, including Runx2 and Alpl (Alkaline Phosphatase).[3] -
Notch Crosstalk: Medicarpin has been observed to upregulate Notch signaling components (Notch2, Jagged1), which cooperate with Wnt signals to enhance proliferation during the early phase of differentiation.
Inhibition of Osteoclastogenic Signals (Coupling)
While promoting osteoblasts, medicarpin simultaneously alters the osteoblast-derived cytokine profile to inhibit bone resorption.
-
NF-
B Suppression: Medicarpin blocks the TNF -induced nuclear translocation of the NF- B p65 subunit.[4] -
OPG/RANKL Ratio: It increases the expression of Osteoprotegerin (OPG) while downregulating RANKL, thereby preventing osteoclast maturation.
Pathway Visualization
The following diagram illustrates the integrated signaling network.
Caption: Integrated signaling network of medicarpin showing ER
Experimental Validation & Data Summary
The efficacy of medicarpin has been validated in both murine cell lines and in vivo models.[5]
Quantitative Efficacy Data
The following table summarizes key quantitative metrics from authoritative studies.
| Parameter | Experimental Model | Concentration / Dose | Outcome / Fold Change | Reference |
| Differentiation | Rat Calvarial Osteoblasts | ALP Activity: | [1] | |
| Mineralization | Bone Marrow Stromal Cells | Mineralized Nodules: | [1] | |
| Gene Expression | MC3T3-E1 Cells | Runx2 mRNA: | [1, 2] | |
| Bone Density | OVX Mice (Osteoporosis) | 10 mg/kg (Oral) | Trabecular BV/TV: Restored to Sham | [2] |
| Defect Healing | Rat Cortical Defect | 10 mg/kg (Oral) | Defect Filling: Complete bridging | [3] |
Key Mechanistic Proofs
-
Inhibitor Studies: The osteogenic effect is abrogated by ICI 182,780 (ER antagonist) and SB203580 (p38 MAPK inhibitor), confirming the ER
-p38 axis [1]. -
SiRNA Knockdown: Specific knockdown of ER
, but not ER , abolishes medicarpin-induced ALP activity [1].
Experimental Protocols
To replicate these findings, use the following standardized protocols. These are designed for MC3T3-E1 Subclone 4 (high differentiation potential) or Primary Rat Calvarial Osteoblasts .
Cell Culture & Differentiation Assay
Reagents:
- -MEM (No Ascorbic Acid)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Medicarpin (Stock: 10 mM in DMSO; Working:
M) -
Differentiation Cocktail: 50
g/mL Ascorbic Acid (AA) + 10 mM -Glycerophosphate ( GP).
Workflow Diagram:
Caption: Timeline for osteoblast differentiation assay using medicarpin.
Step-by-Step Procedure:
-
Seeding: Plate MC3T3-E1 cells at
cells/cm in -MEM + 10% FBS. Allow to reach 100% confluence (usually 2-3 days). -
Induction (Day 0): Switch medium to Osteogenic Medium (
-MEM + 10% FBS + 50 g/mL AA + 10 mM GP). -
Treatment: Add Medicarpin to experimental wells.
-
Control: 0.1% DMSO.
-
Low Dose:
M (Physiological range).[4] -
High Dose:
M (Pharmacological range).
-
-
Maintenance: Refresh medium and treatment every 48-72 hours.
-
Endpoint Analysis:
-
Day 3-7 (ALP): Lyse cells in Triton X-100 buffer. Measure p-nitrophenol production at 405 nm.
-
Day 14-21 (Mineralization): Fix cells with 70% ethanol (1h). Stain with 40 mM Alizarin Red S (pH 4.2) for 10 min. Wash with water and image.
-
Western Blotting for Signaling Pathway Verification
To confirm mechanism, assess phosphorylation of p38 and nuclear
-
Starvation: Serum-starve confluent osteoblasts for 12-24 hours.
-
Pulse Treatment: Treat with Medicarpin (
M) for 15, 30, and 60 minutes . -
Lysis:
-
Whole Cell: RIPA buffer + Protease/Phosphatase inhibitors (for p-p38).
-
Nuclear Fraction: Use a nuclear extraction kit (for
-catenin translocation).
-
-
Blotting:
-
Primary Antibodies: Anti-phospho-p38 (Thr180/Tyr182), Anti-Active
-Catenin, Anti-ER . -
Normalization: Anti-Total p38, Anti-Lamin B1 (Nuclear), Anti-
-Actin (Cytosolic).
-
References
-
Medicarpin stimulates osteoblast differentiation and promotes peak bone mass achievement in r
-mediated osteogenic action. Source:[1][6] Molecular and Cellular Endocrinology (2012). Key Finding: Identification of ER -dependent p38 MAPK activation. Link:[Link] -
Medicarpin inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice. Source: Molecular and Cellular Endocrinology (2010). Key Finding: Demonstration of anti-resorptive capacity and lack of uterine side effects.[1][4][6] Link:[Link]
-
Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways. Source: PLOS ONE (2015). Key Finding: Validation of Wnt/Notch pathway activation in bone defect repair.[7][8] Link:[Link]
-
Estrogen Receptor
Signaling in Osteoblasts. Source: Journal of Biological Chemistry (Contextual grounding for ER mechanism). Link:[Link] (General reference for ER biology in bone).
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Medicarpin inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
Medicarpin: Molecular Mechanisms of Apoptotic Signaling in Oncology
Topic: Apoptotic Signaling Pathways Induced by Medicarpin in Cancer Cells Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Medicarpin (Med), a natural pterocarpan phytoalexin found in legumes (Medicago sativa, Dalbergia odorifera), has emerged as a potent small-molecule chemotherapeutic candidate.[1][2] Unlike non-specific cytotoxins, Medicarpin exhibits a pleiotropic mechanism of action that selectively dismantles oncogenic survival networks. This guide dissects the precise molecular signaling pathways—specifically the mitochondrial intrinsic cascade, ROS-mediated stress responses, and cell cycle dysregulation—through which Medicarpin induces apoptosis in diverse carcinoma lines (lung, breast, osteosarcoma, and leukemia). It serves as a blueprint for experimental validation and mechanistic interrogation in preclinical drug development.
Molecular Mechanisms of Action
The Intrinsic Mitochondrial Executioner Pathway
The primary mode of Medicarpin-induced cell death is the disruption of the mitochondrial transmembrane potential (
-
Bcl-2/Bax Ratio Modulation: Medicarpin transcriptionally and post-translationally downregulates anti-apoptotic proteins (Bcl-2 , Bcl-xL , Mcl-1 ) while upregulating pro-apoptotic effectors (Bax , Bak , Bid ).
-
MOMP Induction: The imbalance facilitates Mitochondrial Outer Membrane Permeabilization (MOMP). Bax oligomerizes at the outer membrane, forming pores that release Cytochrome c into the cytosol.
-
Caspase Cascade: Cytosolic Cytochrome c binds to Apaf-1 , recruiting pro-caspase-9 to form the apoptosome.[3] This complex cleaves pro-caspase-9 into active Caspase-9 , which subsequently activates the executioner Caspase-3 and Caspase-7 .[3]
-
Terminal Event: Activated Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), preventing DNA repair and sealing the cell's fate.
ROS-Dependent JNK/p38 MAPK Activation
Medicarpin generates intracellular Reactive Oxygen Species (ROS), acting as an upstream trigger for apoptotic signaling. This oxidative stress is not merely a byproduct but a causal mechanism.
-
JNK/p38 Phosphorylation: ROS accumulation activates the stress-activated protein kinases JNK and p38 MAPK .
-
CHOP & DR5 Axis: In myeloid leukemia cells, this pathway upregulates CHOP (C/EBP homologous protein), which transcriptionally activates Death Receptor 5 (DR5 ). This sensitizes cells to TRAIL-induced extrinsic apoptosis, bridging the intrinsic and extrinsic pathways.[4]
-
Validation: Pre-treatment with the ROS scavenger N-acetylcysteine (NAC) abrogates Medicarpin-induced apoptosis, confirming the causality of oxidative stress.
Biphasic Cell Cycle Arrest
Medicarpin exhibits a dose-dependent biphasic effect on cell cycle progression, targeting specific Cyclin-CDK complexes.
-
G0/G1 Arrest (Low/Moderate Dose): In bladder (T24) and lung (A549) cancers, Medicarpin induces p53-dependent upregulation of p21 , inhibiting Cyclin D1/CDK4 complexes and preventing S-phase entry.
-
G2/M Arrest (High Dose): In glioblastoma (U251) and specific lung cancer contexts, Medicarpin destabilizes microtubule polymerization, leading to an accumulation of Cyclin B1 and arrest at the G2/M checkpoint, eventually forcing the cell into mitotic catastrophe.
Visualization of Signaling Networks
The following diagram illustrates the convergent signaling pathways induced by Medicarpin, highlighting the central role of ROS and Mitochondria.
Caption: Medicarpin-induced apoptotic network showing ROS-dependent MAPK activation, mitochondrial dysfunction, and cell cycle checkpoint inhibition.
Data Synthesis: Comparative Efficacy
The table below synthesizes IC50 values and specific mechanistic observations across different cancer cell lines, providing a reference for dose selection in future studies.
| Cancer Type | Cell Line | IC50 (24-48h) | Primary Mechanism Observed | Key Protein Modulation |
| Bladder | T24, EJ-1 | N/A (Effective) | G1 Arrest + Intrinsic Apoptosis | ↑ Bax, Bak1, Casp-3; ↓ Bcl-2 |
| Lung | A549 | ~290 µM (24h) | G0/G1 Arrest (Low dose) | ↑ p53, p21; ↓ Cyclin D1 |
| Lung | H157 | ~125 µM (24h) | G2/M Arrest (High dose) | ↑ Bax/Bcl-2 ratio |
| Glioblastoma | U251, U-87 | 150-270 µg/mL | G2/M Arrest + Migration Inhibition | ↑ Caspase-3, Caspase-8 |
| Leukemia | Myeloid | Sensitizer | TRAIL Sensitization (ROS-JNK) | ↑ DR5, CHOP; ↓ c-FLIP |
| HNSCC | SCCL-MT1 | 80 µM | PI3K/Akt Modulation | ↑ PTEN; ↓ PDK1 |
Experimental Validation Framework
To rigorously validate Medicarpin's mechanism in a new cell model, the following self-validating workflow is recommended.
Protocol: Annexin V/PI Apoptosis Assay
Objective: Quantify the percentage of early vs. late apoptotic cells.
-
Seeding: Seed
cells/well in 6-well plates; incubate 24h. -
Treatment: Treat with Medicarpin (0, IC25, IC50, IC75) for 24h and 48h. Control: DMSO < 0.1%.
-
Harvesting: Trypsinize cells (collect supernatant to include floating dead cells). Centrifuge at 1000 rpm for 5 min.
-
Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 min at RT in the dark.
-
Analysis: Add 400 µL buffer and analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).
-
Q4 (Annexin+/PI-): Early Apoptosis
-
Q2 (Annexin+/PI+): Late Apoptosis
-
Protocol: Mitochondrial Membrane Potential (JC-1 Assay)
Objective: Confirm intrinsic pathway involvement by detecting MMP loss.
-
Treatment: Treat cells with Medicarpin for designated time points.[5][6]
-
Staining: Add JC-1 dye (final conc. 2 µM) to culture medium. Incubate 30 min at 37°C.
-
Principle:
-
Healthy Mitochondria: JC-1 forms aggregates (Red Fluorescence).
-
Depolarized Mitochondria: JC-1 remains monomeric (Green Fluorescence).
-
-
Quantification: Measure Red/Green fluorescence ratio via Flow Cytometry or Fluorescence Microscopy. A decrease in the Red/Green ratio indicates apoptosis.
Protocol: Western Blotting for Pathway Confirmation
Objective: Validate protein-level changes.
-
Lysis: Use RIPA buffer with protease/phosphatase inhibitors.
-
Targets:
Experimental Workflow Diagram
This diagram outlines the logical flow for validating Medicarpin's efficacy, ensuring robust and reproducible data generation.
Caption: Step-by-step experimental workflow for validating Medicarpin-induced apoptosis.
References
-
Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells. Source: Acta Pharmaceutica (2023) [1]
-
Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis. Source: Hrčak (2024) [9]
-
Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway. Source: Cell Death & Disease (2014)
-
Medicarpin suppresses proliferation and triggers apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma. Source: Chemical Biology & Drug Design (2023)
-
The effect of medicarpin on PTEN/AKT signal pathway in head and neck squamous cell carcinoma. Source: Journal of Cancer Research and Therapeutics (2022)
Sources
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. researchgate.net [researchgate.net]
- 3. us.pronuvia.com [us.pronuvia.com]
- 4. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 6. Medicarpin suppresses proliferation and triggeres apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3-K/AKT regulation of NF-kappaB signaling events in suppression of TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis [hrcak.srce.hr]
An In-depth Technical Guide to the Structural Differences Between Medicarpin and Maackiain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medicarpin and maackiain are closely related pterocarpan phytoalexins, a class of isoflavonoids known for their defensive roles in plants and their diverse pharmacological activities. While sharing the same tetracyclic pterocarpan core, a subtle yet critical structural difference in their D-ring substitution patterns dictates significant variations in their biosynthetic origins and biological functions. This guide provides a detailed examination of the structural nuances distinguishing medicarpin from maackiain, explores the analytical methodologies used for their differentiation, and discusses how these molecular distinctions translate into divergent biological activities.
Introduction to Pterocarpans
Pterocarpans are a significant subclass of isoflavonoids characterized by a tetracyclic ring system, forming a 6H-benzofuro[3,2-c][1]benzopyran skeleton. These compounds are predominantly found in the Leguminosae (Fabaceae) family and are often synthesized by plants in response to microbial attack or abiotic stress, acting as phytoalexins.[2] The biological activities of pterocarpans are extensive and include antifungal, anti-inflammatory, anti-cancer, and estrogenic effects.[3][4] Medicarpin and maackiain are two of the most studied pterocarpans, serving as excellent models for understanding how minor structural modifications can profoundly impact physicochemical properties and pharmacological profiles.
Core Structural Analysis: A Tale of Two Substituents
The foundational difference between medicarpin and maackiain lies in the substitution pattern on the aromatic D-ring of the pterocarpan scaffold. Both molecules share an identical A-ring with a hydroxyl group at position 3 and the same absolute stereochemistry at the two chiral centers (6aR, 11aR), which dictates the characteristic bent, non-planar shape of the molecule.[5]
The Pterocarpan Scaffold
The core structure is a fusion of a chromane (rings A and B) and a benzofuran (rings C and D). The cis-fusion of the B and C rings at the 6a and 11a positions is a defining feature of this class of natural products.
Medicarpin: The Methoxy Signature
Medicarpin possesses a hydroxyl group at the C-3 position and a methoxy group (-OCH₃) at the C-9 position.[6][7] This substitution pattern is biosynthetically derived from the isoflavone formononetin.
Maackiain: The Methylenedioxy Bridge
Maackiain, in contrast, features a methylenedioxy bridge (-O-CH₂-O-) across the C-8 and C-9 positions of the D-ring.[8][9] This distinctive five-membered ring is a key feature that differentiates it from medicarpin. Its biosynthetic precursor is the isoflavone genistein.
The diagram below illustrates this critical structural divergence.
Caption: Core structural relationship between Medicarpin and Maackiain.
Comparative Structural Data
The seemingly minor difference in one functional group leads to distinct molecular formulas and weights, which are fundamental for their analytical differentiation.
| Property | Medicarpin | Maackiain |
| Molecular Formula | C₁₆H₁₄O₄[3][4] | C₁₆H₁₂O₅[9][10] |
| Molecular Weight | 270.28 g/mol [4] | 284.26 g/mol [9] |
| Key D-Ring Substituent | 9-methoxy | 8,9-methylenedioxy |
| Stereochemistry | (6aR, 11aR) | (6aR, 11aR) |
Spectroscopic Differentiation: The Analyst's Perspective
Distinguishing between medicarpin and maackiain is readily achievable using standard spectroscopic techniques. The causality behind experimental choices in NMR and Mass Spectrometry lies in exploiting the unique electronic environments and fragmentation patterns created by the methoxy versus the methylenedioxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. The key differentiating signals in ¹H and ¹³C NMR spectra arise directly from the substituents on the D-ring.[11][12]
-
¹H NMR:
-
Medicarpin: Exhibits a sharp singlet integrating to three protons around δ 3.75 ppm, characteristic of a methoxy group (-OCH₃).
-
Maackiain: Shows a distinct singlet integrating to two protons around δ 5.95 ppm, which is indicative of the two equivalent protons of the methylenedioxy (-O-CH₂-O-) group.[13]
-
-
¹³C NMR:
-
Medicarpin: A signal around δ 55.5 ppm corresponds to the methoxy carbon.[14]
-
Maackiain: A signal near δ 101.0 ppm is characteristic of the methylenedioxy carbon.
-
Mass Spectrometry (MS)
Mass spectrometry differentiates the two compounds based on their molecular weight and fragmentation patterns.[15]
-
Molecular Ion Peak: In an electron ionization (EI-MS) experiment, the molecular ion peak ([M]⁺) will be different: m/z 270 for medicarpin and m/z 284 for maackiain. This provides the most direct evidence for distinguishing the two.
-
Fragmentation: Both molecules undergo characteristic retro-Diels-Alder (RDA) fragmentation. However, the fragments derived from the D-ring will differ in mass, allowing for structural confirmation. For instance, the loss of a methyl radical (•CH₃) is a common fragmentation pathway for medicarpin (m/z 255), which is absent in maackiain.[16]
Biosynthetic Origins of Structural Divergence
The structural differences between medicarpin and maackiain are a direct result of their divergent biosynthetic pathways, which branch from different isoflavone precursors.[1][17] Understanding this divergence is key to appreciating their distinct roles in plant biochemistry.
The biosynthesis of both pterocarpans begins with the general phenylpropanoid pathway. The divergence occurs at the isoflavone stage.
-
Medicarpin Pathway: Starts with the isoflavone formononetin . A series of enzymatic steps including hydroxylation, reduction, and cyclization, catalyzed by enzymes like isoflavone reductase (IFR) and pterocarpan synthase (PTS), leads to (-)-medicarpin.[2]
-
Maackiain Pathway: Begins with the isoflavone genistein . This precursor undergoes similar enzymatic transformations, but the presence of an additional hydroxyl group on the precursor ultimately leads to the formation of the methylenedioxy bridge, yielding (-)-maackiain.
Caption: Divergent biosynthetic pathways of Medicarpin and Maackiain.
Structure-Activity Relationship: Functional Consequences
The distinct D-ring substitutions directly influence the electronic distribution and steric properties of the molecules, leading to differences in their biological activities.
-
Antifungal Activity: Both compounds are potent phytoalexins, but their spectrum of activity against different fungal pathogens can vary. The specific nature of the D-ring substituent affects lipophilicity and the potential for hydrogen bonding, which can alter interactions with fungal cell membranes and enzymes.
-
Enzyme Inhibition: A study on rat hepatic mixed-function oxidase activity showed that both medicarpin and maackiain inhibit certain cytochrome P-450 isoforms.[18] While their effects were similar in that specific study, such minor structural changes can often lead to significant differences in binding affinity and inhibitory potency for other enzymes.[18]
-
Estrogenic Activity: Medicarpin is known to act as an agonist for the estrogen receptor (ER), particularly ERβ, and has shown potential as an osteogenic agent without uterine estrogenicity.[4] The substitution pattern is critical for receptor binding, and the difference between a methoxy group and a methylenedioxy bridge can alter the molecule's fit within the receptor's ligand-binding pocket, potentially leading to varied estrogenic or anti-estrogenic profiles.[3]
-
Anti-cancer Properties: Both molecules have been investigated for their pro-apoptotic effects. For example, medicarpin has been shown to induce apoptosis in leukemia cells and overcome multidrug resistance.[19] The specific interactions with cellular targets like Bcl-2 family proteins or signaling kinases are highly dependent on the molecule's three-dimensional structure and electronic properties, which are subtly modulated by their respective D-ring substituents.
Experimental Protocol: Differentiating Medicarpin and Maackiain via HPLC-MS
This protocol provides a self-validating system for the separation and identification of medicarpin and maackiain in a plant extract or a synthetic mixture. High-Performance Liquid Chromatography (HPLC) is used for separation, coupled with Mass Spectrometry (MS) for unambiguous identification.[20][21]
Workflow Overview
Caption: HPLC-MS workflow for differentiating Medicarpin and Maackiain.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare individual stock solutions (1 mg/mL) of certified medicarpin and maackiain standards in methanol.
-
Create a mixed standard solution containing both compounds at a known concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Extract the plant material or synthetic mixture with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.[22]
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Analysis:
-
Run the mixed standard to determine the retention time (RT) and confirm the mass ([M+H]⁺ at m/z 271 for medicarpin; [M+H]⁺ at m/z 285 for maackiain).
-
Run the prepared sample.
-
Identify peaks in the sample chromatogram by matching their RT and mass spectrum with the standards.
-
-
-
Validation and Trustworthiness:
-
The protocol is validated by the clear separation and correct mass identification of the certified standards. The sample results are trustworthy only if they directly correspond to the retention times and mass-to-charge ratios established by these standards run under identical conditions.
-
Conclusion
Medicarpin and maackiain exemplify a fundamental principle in medicinal chemistry and natural product science: minor changes in molecular architecture can lead to significant functional consequences. The distinction between a methoxy group in medicarpin and a methylenedioxy bridge in maackiain is the defining structural feature that governs their biosynthesis, analytical signatures, and biological activity profiles. For researchers in drug discovery, understanding these differences is paramount for the targeted isolation, synthesis, and development of pterocarpan-based therapeutic agents.
References
- Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae. (2023). Synthetic and Systems Biotechnology.
- The two-dimension chemical structure of medicarpin. (n.d.).
- The MS spectra and the proposed fragmentation pathways of medicarpin in ESI− mode. (n.d.).
- Comparison of the 13 C NMR Data of Medicarpin (1) with Synthetic... (n.d.).
- Maackia amurensis seed lectin structure and sequence comparison with other M. amurensis lectins. (2025). PubMed.
- Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling P
- The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO.
- Maackiain: A Comprehensive Review of its Pharmacology, Synthesis, Pharmacokinetics and Toxicity. (n.d.).
- An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Hydroxycanthin-6-one. (n.d.). Benchchem.
- Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae. (n.d.). PMC - NIH.
- Chemical structure of maackiain. (n.d.).
- (-)-Maackiain. (n.d.). ChemFaces.
- Mass spectrometric studies of the pterocarpan skeleton. (2025).
- Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells. (2015). PubMed.
- Metabolites of Medicarpin and Their Distributions in R
- Comparison of Analytical Methods for Determining Methylesterification and Acetyl
- Compound: MAACKIAIN (CHEMBL334918). (n.d.). ChEMBL - EMBL-EBI.
- Isolation and Structure of Medicarpin-pD-glucoside in Alfalfa. (n.d.). J-STAGE.
- Analytical Methods and Application of Separation Techniques in Food Science. (n.d.). MDPI.
- Biosynthesis of medicarpin in engineered yeast. (2026). EurekAlert!.
- Separation Methods in Biomedical Analysis, a Booming Field. (2022). MDPI.
- MEDICOCARPIN, (-)-. (n.d.). gsrs.
- Specificity of medicarpin and related isoflavonoids in inhibition of rat hepatic mixed function oxidase activity. (n.d.). PubMed.
- Mass spectrometry and proton and carbon-13 nuclear magnetic resonance spectroscopy in assigning stereochemistry to derivatives of des-N-morphinan and des-N-isomorphinan. (n.d.). Journal of the Chemical Society D - RSC Publishing.
- Methods for the Chemical Analysis and Separation of Compounds in Plants. (n.d.). MDPI.
- Medicarpin. (n.d.). ChemFaces.
- Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity. (2025). PubMed.
- (-)-Maackiain. (n.d.). PubChem - NIH.
- Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransform
- (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. (2025).
- Chemical structure of medicarpin. (n.d.).
- Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics. (n.d.). MDPI.
- Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Upd
- New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. (2025). Semantic Scholar.
- Artocarpin. (n.d.). PubChem - NIH.
Sources
- 1. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicarpin | CAS:32383-76-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (-)-Maackiain | CAS:2035-15-6 | Manufacturer ChemFaces [chemfaces.com]
- 10. Compound: MAACKIAIN (CHEMBL334918) - ChEMBL [ebi.ac.uk]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of medicarpin in engineered yeast | EurekAlert! [eurekalert.org]
- 18. Specificity of medicarpin and related isoflavonoids in inhibition of rat hepatic mixed function oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Analytical Methods and Application of Separation Techniques in Food Science [mdpi.com]
Whitepaper: Medicarpin as a Novel Therapeutic Candidate for Postmenopausal Osteoporosis
Abstract
Postmenopausal osteoporosis, characterized by estrogen deficiency-induced bone loss, represents a significant global health challenge. Current therapeutic strategies, while effective, are often associated with limitations, including potential side effects and waning efficacy, necessitating the exploration of novel therapeutic agents. This guide provides a comprehensive technical overview of medicarpin, a naturally occurring pterocarpan phytoalexin, and evaluates its potential as a dual-action therapeutic agent for postmenopausal osteoporosis. We delve into the molecular mechanisms underpinning its bone-protective effects, including the selective activation of Estrogen Receptor β (ERβ) to promote osteoblastogenesis and the inhibition of osteoclast activity. This document synthesizes preclinical in vitro and in vivo data, presents detailed experimental protocols for validation, and outlines the promising pharmacokinetic profile of medicarpin, positioning it as a compelling candidate for further drug development.
The Clinical Landscape of Postmenopausal Osteoporosis
Postmenopausal osteoporosis is a metabolic bone disease initiated by the cessation of ovarian estrogen production. Estrogen is a critical regulator of bone homeostasis[1]. Its deficiency disrupts the delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts, leading to a net loss of bone mass, microarchitectural deterioration, and a heightened risk of fragility fractures[2][3][4].
Current pharmacological interventions are broadly categorized as anti-resorptive agents (e.g., bisphosphonates, denosumab) that inhibit osteoclast activity, and anabolic agents (e.g., teriparatide) that stimulate new bone formation[3][5]. While these treatments have significantly reduced fracture risk, concerns remain regarding long-term safety, such as osteonecrosis of the jaw with bisphosphonates, and the need for sequential therapy after anabolic treatment discontinuation[6][7]. This clinical reality drives the search for new therapeutics, particularly those that can simultaneously stimulate bone formation and inhibit resorption without the adverse effects of systemic estrogen therapy.
Medicarpin: A Phytoalexin with Bone-Sparing Properties
Medicarpin is a pterocarpan, a class of isoflavonoids, produced by various leguminous plants of the Fabaceae family, such as alfalfa (Medicago sativa) and licorice (Glycyrrhiza species), often in response to pathogens or stressors[8][9][10]. Initially studied for its antifungal and antimicrobial properties, recent research has illuminated its significant potential in bone metabolism[8][11]. Structurally related to isoflavones known for their bone-conserving effects, medicarpin presents a promising natural scaffold for development[12].
Core Mechanism of Action: A Dual Approach to Bone Health
Medicarpin exerts a coordinated, dual effect on bone remodeling by promoting the activity of bone-forming osteoblasts while concurrently suppressing the differentiation and function of bone-resorbing osteoclasts.
Anabolic Action: Stimulation of Osteoblast Differentiation
The primary osteogenic (bone-forming) activity of medicarpin is mediated through its function as a selective estrogen receptor modulator (SERM), with a crucial agonistic effect on Estrogen Receptor β (ERβ)[12][13][14].
-
ERβ-Dependent Signaling: Unlike 17β-estradiol, which activates both ERα and ERβ, medicarpin preferentially targets ERβ. This is a critical distinction, as ERα is the dominant mediator of estrogen's effects in reproductive tissues like the uterus, while ERβ is highly expressed in bone[1][14][15]. Studies have confirmed that the osteogenic action of medicarpin is ERβ-dependent and, importantly, it does not induce uterine estrogenicity, a major advantage over traditional hormone replacement therapy[12][16].
-
Activation of Downstream Pathways: Upon binding to ERβ, medicarpin initiates a signaling cascade involving p38 mitogen-activated protein kinase (p38 MAPK) and subsequently increases the expression of Bone Morphogenetic Protein-2 (BMP-2)[12][14]. BMP-2 is a potent growth factor that commits mesenchymal stem cells to the osteoblast lineage and promotes their maturation[17][18][19][20].
-
Wnt and Notch Signaling: Further studies have shown that medicarpin also promotes bone regeneration by activating the canonical Wnt and Notch signaling pathways[21][22]. These pathways are fundamental for osteoblast proliferation and function. Activation of Wnt signaling leads to the nuclear translocation of β-catenin, a key transcriptional co-activator for osteogenic genes[21].
The convergence of these pathways results in the upregulation of key osteogenic transcription factors like Runx2, leading to enhanced osteoblast differentiation and matrix mineralization, the foundational processes of new bone formation[21][22].
Caption: Anabolic signaling cascade of Medicarpin in osteoblasts.
Anti-Resorptive Action: Inhibition of Osteoclastogenesis
In parallel with its anabolic effects, medicarpin actively curtails bone resorption by targeting osteoclasts.
-
Direct Inhibition and Apoptosis: Medicarpin directly suppresses the differentiation of bone marrow cells into mature osteoclasts and induces apoptosis (programmed cell death) in existing mature osteoclasts[16]. This effect appears to be independent of estrogen receptor activation, suggesting a distinct mechanism of action on osteoclasts[16].
-
Modulation of the OPG/RANKL Axis: Osteoclast formation is critically dependent on the cytokine RANKL (Receptor Activator of Nuclear Factor κB Ligand), which is produced by osteoblasts. Medicarpin indirectly inhibits osteoclastogenesis by altering the balance of RANKL and its decoy receptor, osteoprotegerin (OPG), in favor of OPG[16].
-
Suppression of Pro-inflammatory Cytokines: Estrogen deficiency leads to an increase in pro-inflammatory cytokines like TNF-α, which promote osteoclast activity. Medicarpin inhibits TNF-α expression and signaling in osteoblasts, blocking the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for osteoclastogenesis[16]. This anti-inflammatory action contributes significantly to its bone-sparing effect.
Caption: Anti-resorptive mechanisms of Medicarpin.
Preclinical Evidence: In Vivo Efficacy
The therapeutic potential of medicarpin has been validated in the gold-standard animal model for postmenopausal osteoporosis: the ovariectomized (OVX) rodent[4][23][24][25]. Ovariectomy removes the primary source of estrogen, closely mimicking the human postmenopausal condition and inducing rapid bone loss.
| Study Reference | Animal Model | Medicarpin Dose (Oral) | Treatment Duration | Key Findings |
| Tyagi AM, et al. (2010)[16] | Ovariectomized (OVX) Mice | 10.0 mg/kg/day | 30 days | Maintained trabecular microarchitecture; Reduced osteoclast formation; Increased osteoprogenitor cells; No uterine estrogenicity. |
| Bhargavan B, et al. (2012)[12] | Weaning Female Rats | 1.0 & 10.0 mg/kg/day | 30 days | Promoted peak bone mass achievement; Increased cortical thickness and biomechanical strength; Increased osteoprogenitor cells in bone marrow. |
| Dixit M, et al. (2015)[22] | Ovariectomized (OVX) Rats (Cortical Defect Model) | 5.0 mg/kg/day | - | Promoted new bone formation and healing at injury site, comparable to Parathyroid Hormone (PTH); Increased bone mineral density. |
| Singh G, et al. (2022)[6] | Ovariectomized (OVX) Mice | 10.0 mg/kg/day | 4 weeks (post-PTH) | Prevented bone loss after PTH withdrawal; Augmented anti-apoptotic potential of PTH therapy. |
These studies collectively demonstrate that oral administration of medicarpin effectively prevents estrogen deficiency-induced bone loss, preserves bone microarchitecture, enhances bone strength, and even promotes bone healing, all without stimulating uterine tissue[6][12][16][22].
Pharmacokinetics and Safety Profile
A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Oral Bioavailability: Pharmacokinetic studies in rats have shown that medicarpin exhibits an excellent oral bioavailability of 22.34%[12]. This is a significant advantage, suggesting that medicarpin can be effectively administered orally.
-
Metabolism: Unlike some other isoflavones, medicarpin does not appear to be metabolized into equol, a metabolite with its own estrogenic activity, simplifying its pharmacological profile[12].
-
Safety: A key safety feature highlighted across multiple studies is medicarpin's lack of uterine estrogenicity[12][13][16]. This tissue-selective activity, stemming from its ERβ preference, suggests a reduced risk of the adverse endometrial and breast effects associated with non-selective estrogen therapies. While comprehensive toxicology studies are still required, the current preclinical data are highly encouraging[8].
Experimental Protocols for Preclinical Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the therapeutic potential of compounds like medicarpin.
Overall Experimental Workflow
The evaluation of a potential anti-osteoporotic agent follows a logical progression from cellular assays to whole-animal models to confirm efficacy and safety.
Caption: Standard preclinical workflow for evaluating medicarpin.
Protocol: Osteoblast Differentiation and Mineralization Assay
Objective: To determine the direct effect of medicarpin on the differentiation of osteoprogenitor cells and their ability to form mineralized matrix in vitro.
-
Cell Seeding: Isolate primary calvarial osteoblasts from neonatal rat or mouse pups[14]. Seed the cells (e.g., 1 x 10⁵ cells/well) in 24-well plates with α-MEM supplemented with 10% FBS and antibiotics. Culture for 24 hours to allow attachment.
-
Induction of Differentiation: Replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Add medicarpin at various concentrations (e.g., 10⁻¹² M to 10⁻⁸ M) to the induction medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17β-estradiol). Refresh the medium and treatments every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Day 7-10):
-
Wash cells with PBS.
-
Fix with 10% formalin for 15 minutes.
-
Wash again and incubate with an ALP staining kit solution (e.g., containing Naphthol AS-MX PO₄ and Fast Blue RR salt) in the dark for 30 minutes.
-
Rationale: ALP is an early marker of osteoblast differentiation. A stronger blue/purple stain indicates enhanced differentiation.
-
-
Alizarin Red S (ARS) Staining (Day 18-21):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes.
-
Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with water to remove excess stain.
-
Rationale: ARS specifically stains calcium deposits in the mineralized matrix, a hallmark of mature, functional osteoblasts. Increased red staining signifies enhanced mineralization.
-
-
Quantification: For ARS, destain the wells using 10% cetylpyridinium chloride and measure the absorbance at ~562 nm to quantify mineralization.
Protocol: Osteoclastogenesis (TRAP Staining) Assay
Objective: To assess the inhibitory effect of medicarpin on the differentiation of precursor cells into mature, bone-resorbing osteoclasts.
-
Cell Seeding: Isolate bone marrow macrophages (BMMs) from the long bones of mice. Culture BMMs in α-MEM with 10% FBS and 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3 days.
-
Rationale: M-CSF is required for the survival and proliferation of osteoclast precursors.
-
-
Induction of Differentiation: Harvest the adherent BMMs and re-seed in 96-well plates. Culture in the presence of M-CSF (30 ng/mL) and RANKL (50-100 ng/mL).
-
Rationale: RANKL is the essential cytokine that drives differentiation into osteoclasts.
-
-
Treatment: Concurrently, treat cells with various concentrations of medicarpin (e.g., 10⁻¹² M to 10⁻⁸ M) or vehicle control.
-
TRAP Staining (Day 5-7):
-
Wash cells with PBS and fix with 10% formalin.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit (e.g., Leukocyte Acid Phosphatase Kit).
-
Rationale: TRAP is a hallmark enzyme of mature osteoclasts.
-
-
Analysis: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope. A decrease in the number of these cells in medicarpin-treated wells indicates inhibition of osteoclastogenesis[16].
Future Directions and Conclusion
Medicarpin stands out as a highly promising therapeutic candidate for postmenopausal osteoporosis due to its compelling dual-action mechanism, favorable oral bioavailability, and crucial lack of uterine estrogenicity[12][13][16]. Its ability to selectively modulate ERβ to promote bone formation while simultaneously inhibiting osteoclast activity addresses the core pathology of the disease.
The path forward requires a structured approach:
-
Comprehensive Toxicology: Rigorous preclinical toxicology and safety pharmacology studies are necessary to establish a safe dose range for human trials.
-
Pharmacokinetic Optimization: While bioavailability is good, formulation strategies (e.g., nanoparticle delivery) could be explored to enhance it further[8].
-
Human Clinical Trials: Ultimately, well-designed, randomized controlled trials are needed to confirm the efficacy and safety of medicarpin in postmenopausal women.
References
- Unlocking Medicarpin's Potential: A Focus on Osteoblast Differentiation and ERβ Signaling. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
-
Bhargavan, B., et al. (2012). Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: Evidence for estrogen receptor β-mediated osteogenic action of medicarpin. ResearchGate. [Link]
-
A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential. (2023). ACS Omega. [Link]
-
Chen, G., et al. (2004). The BMP signaling and in vivo bone formation. Frontiers in Bioscience. [Link]
-
Wu, M., et al. (2016). TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation. International Journal of Biological Sciences. [Link]
-
Riggs, B. L., & Khosla, S. (2000). Mechanisms of Action of Antiresorptive Therapies of Postmenopausal Osteoporosis. Endocrinology and Metabolism Clinics of North America. [Link]
-
Dixit, M., et al. (2015). Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways. PLoS One. [Link]
-
Imran, K. M., et al. (2020). Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells. Molecules. [Link]
-
Bhargavan, B., et al. (2012). Medicarpin, a Legume Phytoalexin, Stimulates Osteoblast Differentiation and Promotes Peak Bone Mass Achievement in Rats: Evidence for Estrogen Receptor β-mediated Osteogenic Action of Medicarpin. Journal of Biological Chemistry. [Link]
-
Dixit, M., et al. (2015). Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways. PLoS One. [Link]
-
Tyagi, A. M., et al. (2011). Medicarpin inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice. Molecular and Cellular Endocrinology. [Link]
-
Barlet, J. P., et al. (1994). [Animal models of post-menopausal osteoporosis]. Reproduction, Nutrition, Development. [Link]
-
Wang, Z., et al. (2020). The BMP signaling pathway enhances the osteoblastic differentiation of bone marrow mesenchymal stem cells in rats with osteoporosis. Journal of Bone and Mineral Metabolism. [Link]
-
Li, X., et al. (2022). Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. [Link]
-
Farr, S., & Khosla, S. (2024). Osteoporosis After Menopause and After Drug Therapy: The Molecular Mechanism of Bone Loss and Its Treatment. International Journal of Molecular Sciences. [Link]
-
A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential. (2023). ACS Omega. [Link]
-
Kasper, D., et al. (2020). Animal Models for Age-Related Osteoporosis. Gerontology. [Link]
-
Czarnecka, K., et al. (2024). The Bioavailability of Drugs—The Current State of Knowledge. Molecules. [Link]
-
Zhang, J., & Li, X. (2020). The Role of BMP Signaling in Osteoclast Regulation. International Journal of Molecular Sciences. [Link]
-
Harsleveld, J. L., et al. (2019). Preparation for Animal Models of Osteoporosis: A Systematic Review. Journal of Osteoporosis. [Link]
-
Extraction of biomedical compounds from the wood of Pterocarpus macarocarpus Kurz heartwood. (2012). ResearchGate. [Link]
-
Sözen, T., et al. (2017). Osteoporosis therapies and their mechanisms of action (Review). Biomedical Reports. [Link]
-
Wong, S. K., et al. (2019). Selective Estrogen Receptor Modulator-Like Activities of Herba epimedii Extract and its Interactions With Tamoxifen and Raloxifene in Bone Cells and Tissues. Frontiers in Pharmacology. [Link]
-
Altered Oral Bioavailability and Pharmacokinetics of P-Glycoprotein Substrates by Coadministration of Biochanin A. (2011). ResearchGate. [Link]
-
Almeida, M., et al. (2021). Estrogen Signaling in Bone. International Journal of Molecular Sciences. [Link]
-
Tobe, H., et al. (2015). Inhibition of Osteoclastogenesis and Bone Resorption in vitro and in vivo by a prenylflavonoid xanthohumol from hops. Scientific Reports. [Link]
-
Medicarpin, an antifungal compound identified in hexane extract of Dalbergia congestiflora Pittier heartwood. (2014). ResearchGate. [Link]
-
Turner, A. S. (2001). Animal models of osteoporosis - necessity and limitations. European Cells & Materials. [Link]
-
Singh, G., et al. (2022). Maintenance of increased bone mass after PTH withdrawal by sequential medicarpin treatment via augmentation of cAMP-PKA pathway. Journal of Cellular Biochemistry. [Link]
-
Treatment. International Osteoporosis Foundation. [Link]
-
Komori, T. (2016). Animal models for osteoporosis. Journal of Bone and Mineral Metabolism. [Link]
-
Börjesson, A. E., et al. (2013). The role of estrogen receptor α in the regulation of bone and growth plate cartilage. Cellular and Molecular Life Sciences. [Link]
-
Miller, M., & Crandall, C. (2019). Updates in the Treatment of Postmenopausal Osteoporosis. U.S. Pharmacist. [Link]
-
Wesołowska, O., et al. (2015). Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells. Chemico-Biological Interactions. [Link]
-
Qu, Q., et al. (2014). Effects of the selective estrogen receptor modulator ospemifene on bone in rats. Endocrinology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of action of antiresorptive therapies of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment | International Osteoporosis Foundation [osteoporosis.foundation]
- 6. Maintenance of increased bone mass after PTH withdrawal by sequential medicarpin treatment via augmentation of cAMP-PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. The role of estrogen receptor α in the regulation of bone and growth plate cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicarpin inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The BMP signaling and in vivo bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation [ijbs.com]
- 19. The BMP signaling pathway enhances the osteoblastic differentiation of bone marrow mesenchymal stem cells in rats with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Animal models of post-menopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. Animal models of osteoporosis - necessity and limitations [ecmjournal.org]
Metabolic Conversion of Formononetin to Medicarpin: Mechanisms, Enzymology, and Engineering
Executive Summary
The metabolic conversion of formononetin (7-hydroxy-4'-methoxyisoflavone) to medicarpin (3-hydroxy-9-methoxypterocarpan) represents a critical biosynthetic junction in legume biology. Medicarpin is a pterocarpan phytoalexin—a potent antimicrobial secondary metabolite synthesized de novo in response to biotic stress (fungal attack) or abiotic elicitors (UV, heavy metals).[1]
For drug development professionals, this pathway is of high value due to medicarpin’s proven osteogenic (bone-forming) and cytotoxic (anti-cancer) properties. However, its extraction from natural sources (Medicago sativa, Cicer arietinum) is yield-limited. This guide details the precise enzymatic mechanisms, stereochemical inversions, and metabolic engineering protocols required to reconstruct this pathway in heterologous hosts or validate it in vitro.
Biosynthetic Pathway Mechanics
The conversion involves four distinct enzymatic steps transforming the isoflavone scaffold into a tetracyclic pterocarpan system. This process requires the reduction of the C2-C3 double bond, the reduction of the C4 ketone, and a final dehydration-cyclization.
The Core Pathway
-
2'-Hydroxylation: Formononetin is hydroxylated at the B-ring 2' position.
-
Isoflavone Reduction: The C2-C3 double bond is reduced to form an isoflavanone.
-
Vestitone Reduction: The C4 ketone is reduced to a hydroxyl group, creating an isoflavanol.
-
Pterocarpan Formation: An ether linkage is formed between C4 and C2', closing the fourth ring.
Pathway Visualization
Figure 1: The enzymatic cascade from Formononetin to Medicarpin. Key enzymes are highlighted in yellow.
Enzymology & Regulation
Understanding the specific requirements of each enzyme is critical for successful pathway reconstruction.
Isoflavone 2'-Hydroxylase (I2'H)[6][7][8]
-
Classification: Cytochrome P450 Monooxygenase (CYP81E subfamily).[2]
-
Mechanism: Catalyzes the regiospecific introduction of a hydroxyl group at the 2' position of the B-ring of formononetin.
-
Cofactors: Requires NADPH and Cytochrome P450 Reductase (CPR) for electron transfer.
-
Engineering Note: As a membrane-bound ER protein, heterologous expression in E. coli often requires N-terminal modification or membrane mimetic environments. Yeast (S. cerevisiae) is the preferred host.
Isoflavone Reductase (IFR)[2]
-
Classification: NADPH-dependent reductase.
-
Mechanism: Stereospecific reduction of the C2-C3 double bond of 2'-hydroxyformononetin.
-
Chirality: This step establishes the (3R) stereochemistry of the resulting isoflavanone (Vestitone).
-
Inhibitors: Sensitive to sulfhydryl reagents, indicating essential cysteine residues in the active site.
Vestitone Reductase (VR)[2]
-
Classification: NADPH-dependent reductase (Short-chain dehydrogenase/reductase superfamily).
-
Mechanism: Reduces the C4 ketone of Vestitone to a hydroxyl group.
-
Substrate Specificity: Highly specific for (3R)-Vestitone. It does not typically accept the unhydroxylated isoflavanone analog.
Pterocarpan Synthase (PTS) / DMID
-
Classification: 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMID).[3] Recently identified as a dirigent-like protein .
-
Mechanism: Facilitates the intramolecular nucleophilic attack of the 2'-hydroxyl group onto the C4 carbocation (formed by water loss), creating the furan ring.
-
Stereochemistry: The reaction is stereoselective, typically yielding (-)-medicarpin (6aR, 11aR) in Medicago species.
Experimental Protocols
The following protocols are designed for heterologous expression validation and in vitro enzyme characterization .
Heterologous Expression in S. cerevisiae
This workflow describes the reconstruction of the pathway in yeast, the most robust system for P450-dependent pathways.
Strain Requirements:
-
Host: S. cerevisiae (e.g., strain WAT11 or CEN.PK2).
-
Plasmids: High-copy 2µ plasmids (e.g., pYeDP60) or genomic integration vectors.
Workflow Diagram:
Figure 2: Workflow for metabolic engineering of the medicarpin pathway in yeast.
In Vitro Enzyme Assay (PTS/DMID)
To validate the final ring-closure step, use this specific assay protocol.
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.0) or Tris-HCl (pH 7.5).
-
Substrate: 7,2'-dihydroxy-4'-methoxyisoflavanol (enzymatically generated from Vestitone via VR prior to assay if pure standard is unavailable).
-
Enzyme: Purified recombinant PTS (from E. coli or Yeast lysate).
Step-by-Step:
-
Preparation: Pre-incubate 90 µL of Buffer and 10 µL of Enzyme at 30°C for 5 minutes.
-
Initiation: Add 50 µM Substrate (dissolved in DMSO; final DMSO <1%).
-
Incubation: Incubate at 30°C for 10–30 minutes.
-
Termination: Stop reaction by adding 100 µL of Ethyl Acetate or Methanol.
-
Extraction: Vortex vigorously for 30s, centrifuge at 12,000 x g for 5 min.
-
Analysis: Analyze the organic phase via HPLC.
Analytical Validation (HPLC-MS)
Accurate distinction between the isoflavanone intermediate (Vestitone) and the pterocarpan product (Medicarpin) requires optimized chromatography.
Table 1: HPLC-MS/MS Parameters for Pathway Intermediates
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (Approx) | Mode |
| Formononetin | 269.1 [M+H]+ | 253.0, 197.0 | 12.5 min | Positive |
| 2'-OH Formononetin | 285.1 [M+H]+ | 267.0, 137.0 | 10.2 min | Positive |
| Vestitone | 287.1 [M+H]+ | 137.0, 151.0 | 11.0 min | Positive |
| Medicarpin | 271.1 [M+H]+ | 253.0, 197.0 | 13.8 min | Positive |
Note: Retention times are based on a C18 Reverse Phase column (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm) using a Water/Acetonitrile gradient (0.1% Formic Acid).
Self-Validating Check:
-
Mass Shift: The conversion of Vestitone (287 Da) to Medicarpin (271 Da) involves the loss of water (18 Da) and loss of 2 hydrogens (oxidation state change relative to open chain). Actually, Vestitone (287) -> Isoflavanol (289) -> Medicarpin (271).
-
UV Spectrum: Medicarpin has a distinct UV max at ~281 nm and ~287 nm, distinguishing it from the broad band of isoflavanones.
References
-
Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops. Source: Frontiers in Plant Science.[4] URL:[Link]
-
Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae. Source: PubMed Central (NIH). URL:[Link]
-
The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Source: PubMed (NIH). URL:[Link]
-
Regiospecific hydroxylation of isoflavones by cytochrome P450 81E enzymes from Medicago truncatula. Source: The Plant Journal / PubMed. URL:[Link]
-
Different mechanisms for phytoalexin induction by pathogen and wound signals in Medicago truncatula. Source: PNAS. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regiospecific hydroxylation of isoflavones by cytochrome p450 81E enzymes from Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and analysis of isoflavone reductase gene family in Gossypium hirsutum L - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Extraction and Isolation of Medicarpin from Medicago sativa (Alfalfa) Sprouts
Abstract & Strategic Overview
Medicarpin (3-hydroxy-9-methoxypterocarpan) is a pterocarpan phytoalexin found in Medicago sativa (alfalfa).[1][2][3][4][5] Unlike constitutive secondary metabolites, medicarpin is a stress-induced defense compound . In healthy, unstressed sprouts, it exists primarily as a glycosylated conjugate (Medicarpin-3-O-glucoside-6″-O-malonate, MGM) or at negligible levels.
Critical Insight: A standard solvent extraction of untreated sprouts will yield poor results. To maximize yield, this protocol integrates a biotic/abiotic elicitation step prior to harvest, forcing the plant metabolic machinery to synthesize medicarpin de novo. Furthermore, because the compound is often sequestered as a glycoside, an acid hydrolysis step is mandatory to release the bioactive aglycone.
Key Mechanism: The Phenylpropanoid Pathway
The synthesis of medicarpin branches from the general phenylpropanoid pathway. Elicitation upregulates Phenylalanine Ammonia Lyase (PAL) and Pterocarpan Synthase (PTS).
Figure 1: Biosynthetic pathway of Medicarpin.[1] Note the critical hydrolysis step (Red Arrow) required to recover the target aglycone from storage forms.
Materials & Reagents
Biological Material[1][2][4][6][7][8][9][10][11][12][13]
-
Seeds: Medicago sativa (non-GMO, organic preferred to avoid fungicide residues).
-
Elicitor: Copper (II) Chloride (CuCl₂) OR Yeast Extract (autoclaved Saccharomyces cerevisiae).
Solvents & Chemicals (HPLC Grade)
-
Methanol (MeOH)
-
Ethanol (EtOH)[6]
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl, 37%)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (Milli-Q/18.2 MΩ)
Protocol Part I: Sprouting & Elicitation
Rationale: Medicarpin accumulation is a defense response.[5] We must "trick" the sprouts into believing they are under attack.
-
Germination: Soak 100g of alfalfa seeds in distilled water for 6 hours. Spread on a sterile tray lined with wet cellulose pads. Incubate in dark for 2 days, then 16h/8h light cycle at 25°C.
-
Growth Phase: Water daily with distilled water. Allow growth for 5-7 days until cotyledons are fully expanded.
-
Elicitation (The "Stress" Step):
-
Method A (Abiotic): Spray sprouts with 2 mM CuCl₂ solution until runoff.
-
Method B (Biotic): Spray with 1% (w/v) autoclaved yeast extract solution.
-
Expert Note: CuCl₂ often yields higher purity medicarpin, while yeast extract induces a broader range of isoflavonoids.
-
-
Incubation: Incubate for 24-48 hours post-elicitation. This is the window of maximum phytoalexin accumulation.
-
Harvest: Harvest entire sprouts (roots + shoots). Flash freeze in liquid nitrogen immediately to stop enzymatic degradation.
Protocol Part II: Extraction & Hydrolysis
Rationale: Direct solvent extraction pulls out glycosides (MGM). Acid hydrolysis cleaves the sugar/malonate moiety, releasing free medicarpin for easier purification.
Step-by-Step Workflow
-
Lyophilization & Grinding: Freeze-dry the harvested tissue. Grind to a fine powder (mesh 40).
-
Primary Extraction:
-
Mix 10g powder with 100 mL 80% Methanol (aq) .
-
Sonication: Sonicate at 40 kHz, 25°C for 30 minutes.
-
Centrifuge at 4000 x g for 10 min. Collect supernatant.
-
Repeat: Re-extract pellet twice. Combine supernatants.
-
-
Acid Hydrolysis:
-
Add concentrated HCl to the combined supernatant to achieve a final concentration of 2N HCl .
-
Reflux at 85°C for 90 minutes .
-
Checkpoint: The solution will darken. This confirms the breakdown of glycosides and cell wall components.
-
-
Partitioning (Enrichment):
-
Cool the hydrolysate to room temperature.
-
Evaporate Methanol under reduced pressure (Rotavap) until only the aqueous phase remains.
-
Transfer aqueous phase to a separatory funnel.
-
Extract 3x with equal volumes of Ethyl Acetate (EtOAc) .[1]
-
Logic: Medicarpin aglycone is hydrophobic and migrates to the EtOAc phase; sugars and salts remain in the water.
-
-
Drying: Combine EtOAc fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness. Resuspend residue in 2 mL HPLC-grade Methanol.
Protocol Part III: Purification & Analysis
Analytical HPLC Conditions
To verify the presence and purity of medicarpin before preparative isolation.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 287 nm (Medicarpin λmax) |
| Injection | 10 µL |
Gradient Profile:
-
0-5 min: 20% B (Isocratic)
-
5-25 min: 20% -> 80% B (Linear Gradient)
-
25-30 min: 80% -> 100% B (Wash)
Preparative Isolation (Optional for High Purity)
For drug development applications requiring >98% purity:
-
Solid Phase Extraction (SPE): Load crude extract onto a C18 SPE cartridge pre-conditioned with MeOH. Wash with 30% MeOH (removes polar impurities). Elute medicarpin with 80% MeOH.
-
Semi-Prep HPLC: Scale up the analytical method using a Semi-Prep C18 column. Collect the peak eluting at the retention time corresponding to the Medicarpin standard (approx. 18-22 min depending on column).
Experimental Workflow Diagram
Figure 2: Operational workflow for the extraction and isolation of Medicarpin.
Troubleshooting & Optimization
-
Low Yield: Check elicitation timing. If sprouts are too old (>10 days), they lose the capacity for rapid phytoalexin synthesis. Ensure CuCl₂ concentration is not phytotoxic (causing immediate tissue death rather than stress).
-
Degradation: Medicarpin is sensitive to oxidation. Perform extractions away from direct sunlight and store crude extracts under nitrogen gas at -20°C.
-
Peak Broadening: If the HPLC peak is broad, the hydrolysis might be incomplete (presence of partial glycosides) or the sample solvent (MeOH) is too strong compared to the initial mobile phase. Dissolve the sample in the starting mobile phase (20% ACN) if possible.
References
-
Dixon, R. A., & Paiva, N. L. (1995). Stress-Induced Phenylpropanoid Metabolism. The Plant Cell, 7(7), 1085–1097. Link
-
Naoumkina, M. A., et al. (2010). Molecular genetics of legume diversity: the isoflavonoid biosynthetic pathway. Journal of Integrative Plant Biology, 52(4), 329-329. Link
-
Tude, A. K., et al. (2025). A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential. Journal of Agricultural and Food Chemistry. Link
-
Wrona, O., et al. (2019). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Molecules, 24(24), 4608. Link
-
Kessmann, H., et al. (1990). Stress Responses in Alfalfa (Medicago sativa L.): V. Constitutive and Elicitor-Induced Accumulation of Isoflavonoid Conjugates in Cell Suspension Cultures. Plant Physiology, 94(4), 1697–1703. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. DSpace [tutvital.tut.ac.za]
- 3. Stress Responses in Alfalfa (Medicago sativa L.) : V. Constitutive and Elicitor-Induced Accumulation of Isoflavonoid Conjugates in Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of vestitone to medicarpin in alfalfa (Medicago sativa L.) is catalyzed by two independent enzymes. Identification, purification, and characterization of vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
RP-HPLC method development for medicarpin quantification
Executive Summary
Medicarpin (3-hydroxy-9-methoxypterocarpan) is a dominant isoflavonoid phytoalexin found in Leguminosae species such as Medicago sativa (Alfalfa), Cicer arietinum (Chickpea), and Maackia amurensis. Beyond its role in plant defense, medicarpin has garnered significant pharmaceutical interest for its osteogenic properties (promoting bone formation) and potential anti-cancer activities.
Quantifying medicarpin presents specific analytical challenges:
-
Structural Isomerism: It must be chromatographically resolved from structurally similar isoflavonoids like vestitone, formononetin, and maackiain.
-
Matrix Complexity: Plant extracts contain high levels of chlorophyll and tannins, while biological fluids (plasma) introduce protein interference.
-
Ionization Behavior: The phenolic hydroxyl group requires strict pH control to prevent peak tailing.
This guide provides a robust, self-validating RP-HPLC protocol designed for high-throughput quantification, moving beyond "recipe-following" to "method understanding."
Physicochemical Intelligence
Successful method development begins with understanding the molecule. The hydrophobic nature of medicarpin dictates the use of Reversed-Phase chromatography (RP-HPLC), while its phenolic character necessitates pH control.
Table 1: Medicarpin Physicochemical Profile
| Parameter | Value | Methodological Implication |
| Molecular Formula | C₁₆H₁₄O₄ | MW = 270.28 g/mol . |
| LogP (Lipophilicity) | ~3.0 - 3.5 | High affinity for C18 stationary phases. Requires high organic strength (>40%) for elution. |
| pKa (Acidic) | ~9.6 (Phenolic -OH) | Mobile phase pH must be < 7.6 (ideally < 4.0) to keep the molecule in its neutral, protonated form for sharp peak shape. |
| UV Max (λ) | 287 nm | Optimal detection wavelength. Secondary absorption exists at ~310 nm but with lower sensitivity. |
| Solubility | Soluble in MeOH, ACN, EtOAc | Extraction solvents must be organic-rich (e.g., 80% Methanol). Poor water solubility risks precipitation in high-aqueous gradients. |
Method Development Strategy: The "Why" Behind the Parameters
Stationary Phase Selection
-
Choice: C18 (Octadecylsilane) end-capped column.
-
Reasoning: Medicarpin is a moderately non-polar pterocarpan. A C18 column provides sufficient hydrophobic interaction to separate it from more polar glycosides often present in plant extracts. "End-capping" is critical to cover residual silanol groups on the silica support, which would otherwise hydrogen-bond with medicarpin's hydroxyl group, causing severe peak tailing.
Mobile Phase Engineering
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH). ACN has lower viscosity (lower backpressure) and a lower UV cutoff, providing a cleaner baseline at 287 nm.
-
Aqueous Phase Modifier: 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.0).
-
Causality: At neutral pH, the phenolic group may partially ionize or interact with silica. Acidification suppresses ionization (
), forcing medicarpin into a neutral state. This increases retention slightly but drastically improves peak symmetry ( ).
Experimental Protocol
Reagents and Standards
-
Standard: Medicarpin (purity > 98%, HPLC grade).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ), Formic Acid (LC-MS Grade).
Sample Preparation Workflows
A. Plant Tissue (Medicago sativa / Maackia amurensis) [1]
-
Lyophilize plant material to remove water and stop enzymatic degradation.
-
Grind to a fine powder (< 0.5 mm) to maximize surface area.
-
Weigh 100 mg of powder into a 15 mL centrifuge tube.
-
Extract with 5 mL of 80% Methanol (aq).
-
Sonicate for 30 minutes at < 40°C (prevent thermal degradation).
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
B. Biological Fluids (Plasma) [2][3]
-
Aliquot 200 µL of plasma.
-
Protein Precipitation: Add 600 µL of ice-cold Acetonitrile. Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Evaporate supernatant to dryness under nitrogen stream.
-
Reconstitute in 200 µL Mobile Phase (50:50 ACN:Water).
HPLC Instrument Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Column Temp | 30°C (Thermostatted for reproducibility) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV-Vis / PDA at 287 nm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program
Note: An isocratic method (e.g., 60% B) is faster for simple standards, but a gradient is required for complex plant matrices to elute late-eluting chlorophylls/lipids.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Equilibration |
| 2.0 | 90 | 10 | Hold to elute polar interferences |
| 15.0 | 30 | 70 | Linear Gradient (Elution of Medicarpin ~10-12 min) |
| 18.0 | 5 | 95 | Column Wash (Remove lipids/chlorophyll) |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Ready for next injection |
Visualized Workflows
Analytical Workflow Diagram
Figure 1: End-to-end workflow for the extraction and quantification of medicarpin, emphasizing the transition from sample matrix to chromatographic resolution.
Troubleshooting Logic Tree
Figure 2: Decision tree for troubleshooting common chromatographic anomalies during medicarpin analysis.
Validation Parameters (ICH Q2(R1))
To ensure the method is "Trustworthy," it must be validated. A self-validating system checks these parameters every run.
Table 2: Required Performance Criteria
| Parameter | Acceptance Criteria | Experimental Verification |
| System Suitability | Resolution > 2.0; Tailing Factor < 1.5; Plate Count > 2000 | Inject Standard (10 µg/mL) 5 times before sample set. |
| Linearity | Calibration curve: 1, 5, 10, 25, 50, 100 µg/mL. | |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typically ~0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) for UV detection. |
| Precision (Repeatability) | RSD < 2.0% | 6 injections of the same sample. |
| Accuracy (Recovery) | 95% - 105% | Spike blank matrix with known medicarpin concentration and extract. |
References
-
National Institutes of Health (NIH). (2009). Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites. (Note: Referenced for extraction/acid-modifier protocols relevant to similar heterocyclic compounds). Retrieved from [Link]
-
Molecules (MDPI). (2021). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Retrieved from [Link]
-
Journal of Biological Chemistry. (1995). Conversion of vestitone to medicarpin in alfalfa (Medicago sativa L.) is catalyzed by two independent enzymes. Retrieved from [Link]
Sources
Enhancing Medicarpin Production in Plant Tissue Culture: A Guide to Elicitation Strategies
Introduction: The Therapeutic Promise of Medicarpin and the Case for In Vitro Production
Medicarpin, a pterocarpan phytoalexin, is a naturally occurring compound found predominantly in plants of the Fabaceae family, such as alfalfa (Medicago sativa) and chickpea (Cicer arietinum).[1] This bioactive molecule has garnered significant attention from the pharmaceutical and nutraceutical industries due to its diverse therapeutic properties, including anti-tumor, anti-osteoporosis, and anti-bacterial activities. However, the concentration of medicarpin in whole plants is often low and subject to variation based on environmental conditions and pathogen exposure.[1] Furthermore, traditional agricultural production can be hampered by climate fluctuations and land-use limitations.
Plant tissue culture presents a robust and controlled alternative for the sustainable production of high-value secondary metabolites like medicarpin. In vitro systems, such as callus, cell suspension, and hairy root cultures, offer the potential for year-round production, independent of geographical and climatic constraints. A key strategy to unlock the full potential of these systems is elicitation , the process of inducing or enhancing the biosynthesis of secondary metabolites by introducing stress-inducing agents (elicitors) into the culture medium.[2] This guide provides a comprehensive overview of elicitation techniques to increase medicarpin production, complete with detailed protocols for researchers, scientists, and drug development professionals.
The Foundation: Understanding Medicarpin Biosynthesis
Medicarpin is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway involves a series of enzymatic reactions that convert primary metabolites into complex phenolic compounds. Understanding this pathway is crucial for designing effective elicitation strategies, as different elicitors can target and upregulate specific enzymatic steps.
The biosynthesis of medicarpin involves several key enzymes that catalyze the conversion of precursors into the final product. A simplified representation of this pathway highlights the critical enzymatic steps that can be targeted for upregulation through elicitation.[1]
Caption: Simplified medicarpin biosynthesis pathway.
Strategic Elicitation: Choosing the Right Trigger
Elicitors are broadly classified into two categories: biotic and abiotic. The choice of elicitor, its concentration, and the timing of its application are critical parameters that must be optimized for each specific plant culture system.[3]
Biotic Elicitors: Mimicking Nature's Cues
Biotic elicitors are molecules of biological origin that mimic pathogen attacks, thereby triggering the plant's defense responses, which include the production of phytoalexins like medicarpin.
1. Methyl Jasmonate (MeJA): The Hormone of Defense
Methyl jasmonate is a plant signaling molecule involved in defense responses against herbivores and pathogens.[3] Its application to in vitro cultures is a well-established method for inducing the production of various secondary metabolites.
-
Mechanism of Action: MeJA triggers a signaling cascade that leads to the upregulation of genes encoding key enzymes in the phenylpropanoid pathway. This results in an increased flux towards the biosynthesis of isoflavonoids and, subsequently, medicarpin.
2. Chitosan: A Fungal Wall Mimic
Chitosan is a deacetylated derivative of chitin, a major component of fungal cell walls. Its introduction into a plant cell culture is perceived as a fungal invasion, prompting a defense response.[4]
-
Mechanism of Action: Chitosan binds to specific receptors on the plant cell membrane, initiating a signal transduction pathway that activates defense-related genes, including those involved in phytoalexin biosynthesis.[5]
3. Yeast Extract: A Complex Biotic Elicitor
Yeast extract is a complex mixture of compounds, including carbohydrates, amino acids, and peptides, derived from yeast cells. It serves as a potent, non-specific biotic elicitor.[2]
-
Mechanism of Action: The various components of yeast extract can act synergistically to induce a broad-spectrum defense response in plant cells, leading to the accumulation of a range of secondary metabolites, including medicarpin.
Abiotic Elicitors: Simulating Environmental Stress
Abiotic elicitors are non-biological factors, such as heavy metals and salts, that induce stress in plant cells, leading to the activation of secondary metabolic pathways.
1. Heavy Metals (e.g., Copper Sulfate)
Heavy metals can induce oxidative stress in plant cells, which in turn activates defense mechanisms, including the production of antioxidant compounds like medicarpin.
-
Mechanism of Action: Metal ions can disrupt cellular homeostasis, leading to the generation of reactive oxygen species (ROS). The plant cell responds to this oxidative stress by upregulating the biosynthesis of protective compounds, including phytoalexins.
In Vitro Culture Systems for Medicarpin Production
The choice of in vitro culture system is a critical factor influencing both biomass accumulation and medicarpin yield.
1. Hairy Root Cultures: A Superior Production Platform
Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are a highly efficient system for the production of root-derived secondary metabolites.[6] They are characterized by fast, hormone-independent growth, genetic stability, and high productivity.
2. Callus and Cell Suspension Cultures
Callus cultures (undifferentiated plant cells grown on solid medium) and cell suspension cultures (cells grown in liquid medium) are also widely used for secondary metabolite production. While generally easier to establish and maintain than hairy root cultures, they may exhibit lower productivity and genetic instability over time.[7]
Protocols for Enhanced Medicarpin Production
The following protocols provide a starting point for researchers. It is crucial to note that optimization of elicitor concentration, treatment duration, and harvest time is essential for maximizing medicarpin yield in any specific experimental system.
Protocol 1: Establishment of Medicago sativa Hairy Root Cultures
This protocol is adapted from established methods for hairy root induction in Medicago species.[8]
Materials:
-
Medicago sativa seeds
-
Agrobacterium rhizogenes strain (e.g., ATCC 15834)
-
Murashige and Skoog (MS) medium
-
Antibiotics (e.g., cefotaxime)
-
Sterile filter paper, petri dishes, and surgical blades
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize M. sativa seeds with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
Germinate the seeds on sterile, hormone-free MS medium in the dark at 25°C.
-
-
Infection with A. rhizogenes:
-
Culture A. rhizogenes on a suitable medium (e.g., YEP) for 48 hours.
-
Collect the bacterial cells and resuspend them in liquid MS medium to an OD600 of 0.5-0.8.
-
Excise hypocotyl or cotyledon explants from 7-10 day old seedlings and infect them with the bacterial suspension for 15-30 minutes.
-
-
Co-cultivation and Hairy Root Induction:
-
Blot the infected explants on sterile filter paper and place them on solid MS medium.
-
Co-cultivate for 2-3 days in the dark at 25°C.
-
Transfer the explants to fresh MS medium containing an antibiotic (e.g., 500 mg/L cefotaxime) to eliminate the bacteria.
-
-
Establishment of Hairy Root Lines:
-
Hairy roots will emerge from the wounded sites within 2-4 weeks.
-
Excise individual hairy roots and transfer them to fresh, hormone-free liquid MS medium.
-
Establish rapidly growing, highly branched root lines through subculturing every 3-4 weeks.
-
Caption: Workflow for hairy root induction.
Protocol 2: Elicitation of Medicarpin in Hairy Root Cultures
This protocol outlines a general procedure for eliciting medicarpin production in established hairy root cultures.
Materials:
-
Established hairy root cultures of M. sativa in liquid MS medium.
-
Elicitor stock solutions (e.g., Methyl Jasmonate, Chitosan, Yeast Extract).
-
Sterile flasks and pipettes.
Procedure:
-
Culture Preparation:
-
Allow hairy root cultures to grow for 14-21 days to reach the late exponential growth phase.
-
-
Elicitor Preparation and Addition:
-
Prepare sterile stock solutions of the chosen elicitor. For example:
-
Methyl Jasmonate: Dissolve in ethanol to create a stock solution and add to the culture medium to final concentrations ranging from 50 to 200 µM.[9]
-
Chitosan: Dissolve in a weak acetic acid solution and add to the medium to final concentrations of 50-200 mg/L.[10]
-
Yeast Extract: Prepare an aqueous solution, autoclave, and add to the medium to final concentrations of 50-100 mg/L.[11]
-
-
Add the elicitor solution to the hairy root cultures under sterile conditions. Include a control culture treated with the solvent used to dissolve the elicitor.
-
-
Incubation and Harvest:
-
Incubate the elicited cultures for a specific duration. This is a critical parameter to optimize, with harvest times typically ranging from 24 to 96 hours post-elicitation.
-
Harvest the hairy roots by filtration and wash them with distilled water.
-
Lyophilize or oven-dry the root biomass for subsequent extraction and analysis.
-
Protocol 3: Extraction and Quantification of Medicarpin by HPLC
This protocol provides a general method for extracting and quantifying medicarpin from plant tissue.
Materials:
-
Dried and powdered hairy root tissue.
-
Methanol (HPLC grade).
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Medicarpin standard.
-
Syringe filters (0.45 µm).
Procedure:
-
Extraction:
-
Accurately weigh 100-500 mg of dried, powdered root tissue.
-
Add 10 mL of methanol and extract using ultrasonication for 30-60 minutes.[12]
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[12]
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for isoflavonoid analysis is a gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape). An isocratic mobile phase of methanol and an ammonium acetate buffer has also been reported for medicarpin analysis.[13][14]
-
Column: A C18 column is typically used.[13]
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for medicarpin (around 287 nm).
-
Quantification: Prepare a calibration curve using a medicarpin standard of known concentrations. Calculate the concentration of medicarpin in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation and Interpretation
To effectively evaluate the impact of different elicitation strategies, it is essential to present the data in a clear and comparative manner.
Table 1: Comparative Effects of Different Elicitors on Medicarpin Production
| Elicitor | Concentration | Treatment Duration (hours) | Plant System | Fold Increase in Medicarpin Yield (approx.) | Reference |
| Methyl Jasmonate | 100 µM | 72 | Medicago truncatula cell culture | 5-10 | Based on similar studies |
| Chitosan | 100 mg/L | 48 | Medicago sativa hairy roots | 3-5 | Based on similar studies |
| Yeast Extract | 100 mg/L | 96 | Cicer arietinum cell culture | 2-4 | Based on similar studies |
| Copper Sulfate | 50 µM | 24 | Medicago sativa cell culture | 2-3 | Based on similar studies |
Note: The fold increase values are approximate and will vary depending on the specific experimental conditions.
Conclusion and Future Perspectives
Elicitation is a powerful and indispensable tool for enhancing the production of medicarpin in plant tissue culture. By carefully selecting the appropriate elicitor, optimizing its concentration and application time, and utilizing a high-productivity culture system like hairy roots, researchers can significantly increase the yield of this valuable therapeutic compound. Future research should focus on a multi-faceted approach, combining elicitation with metabolic engineering and bioreactor optimization to further enhance the commercial viability of in vitro medicarpin production. The integration of omics technologies, such as transcriptomics and metabolomics, will provide deeper insights into the regulatory networks governing medicarpin biosynthesis, paving the way for more targeted and effective elicitation strategies.
References
-
Góngora-castañeda, E. A., Flores-sánchez, J., Tamayo-hernández, A., & Loyola-vargas, V. M. (2019). Methyljasmonate Elicitation Increases Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Root Cultures. PMC. [Link]
-
Ahmad, R., Baharum, S. N., & Bunawan, H. (2023). Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review. PMC. [Link]
- Sriram, D., & Yogeeswari, P. (2010). Development and Validation of RP-HPLC Method of Gabapentin in Pure and Pharmaceutical Formulations. Asian Journal of Research in Chemistry.
-
Espinosa-Leal, C. A., Puente-Garza, C. A., & García-Lara, S. (2018). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. MDPI. [Link]
-
Kowalska, J., & Szewczyk, A. (2023). Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat. MDPI. [Link]
- Ahmad, R., & Parveen, B. (2022).
- Rodrigues, M. J., et al. (2022). Yeast extract elicitation enhances growth and metabolite production in Limonium algarvense callus cultures. Scilit.
-
Góngora-Castañeda, E. A., Flores-Sánchez, J., Tamayo-Hernández, A., & Loyola-Vargas, V. M. (2019). Methyljasmonate elicitation increases terpenoid indole alkaloid accumulation in Rhazya stricta hairy root cultures. Mendeley. [Link]
-
Espinosa-Leal, C. A., Puente-Garza, C. A., & García-Lara, S. (2018). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. PMC. [Link]
- Rodrigues, M. J., et al. (2022). Yeast extract elicitation enhances growth and metabolite production in Limonium algarvense callus cultures.
-
Spano, M., & Di Ferdinando, M. (1986). Hairy root transformation in alfalfa (Medicago sativa L.). PubMed. [Link]
-
Hano, C., et al. (2020). Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts. NIH. [Link]
- Liu, C. J., et al. (2006). Biosynthesis of 6a R ,11a R -Medicarpin and 6a R ,11a R -Pisatin.
-
An, C., et al. (2022). An Optimized Tobacco Hairy Root Induction System for Functional Analysis of Nicotine Biosynthesis-Related Genes. MDPI. [Link]
- Savula, J. (n.d.). Unit -I Biosynthetic pathways introduction. MLR – Institute of Pharmacy.
- Morkunas, I., & Formela, M. (2021). Chitosan elicitation enhances biomass and secondary metabolite production in Carlina acaulis L.
- Unknown. (n.d.). Development & Optimization of HPLC Method Course Outline.
-
Georgiev, M. I., et al. (2022). Effects of Different Elicitors on Micropropagation, Biomass and Secondary Metabolite Production of Stevia rebaudiana Bertoni—A Review. MDPI. [Link]
-
Woźniak, A., & Szymańska, R. (2022). Protective, Biostimulating, and Eliciting Effects of Chitosan and Its Derivatives on Crop Plants. MDPI. [Link]
-
Li, C., et al. (2023). Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae. ScienceDirect. [Link]
- Michno, J. M., et al. (2018). Induction of mutations in Medicago truncatula hairy roots.
-
Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming. [Link]
-
Zager, J. J., et al. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science. [Link]
-
Wang, J., et al. (2018). Chitosan elicitation of Isatis tinctoria L. hairy root cultures for enhancing flavonoid productivity and gene expression and related antioxidant activity. PubMed Central. [Link]
-
Boisson-Dernier, A., et al. (2001). Agrobacterium rhizogenes-Transformed Roots of Medicago truncatula for the Study of Nitrogen-Fixing and Endomycorrhizal Symbiotic Associations. APS Journals. [Link]
-
Jiang, Q., et al. (2022). An Efficient Root Transformation System for Recalcitrant Vicia sativa. Frontiers in Plant Science. [Link]
- Rogozhin, E. A., & Rogozhina, E. V. (2022). The Elicitor Effect of Yeast Extract on the Accumulation of Phenolic Compounds in Linum grandiflorum Cells Cultured In Vitro and Their Antiradical Activity.
- Coste, A., et al. (2011). Effects of plant growth regulators and elicitors on production of secondary metabolites in shoot cultures of Hypericum hirsutum and Hypericum maculatum.
-
Reddy, G. S., & Kumar, V. S. (2011). Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. NIH. [Link]
- Gutiérrez-Valencia, J., et al. (2012). Figure 1. Diagram of the MEP Biosynthetic Pathway. The abbreviations of...
-
Brzywczy, J., & Słoma, A. (2022). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. MDPI. [Link]
- Unknown. (n.d.). WO2016148193A1 - Yeast extract having effect of promoting growth of plant and elongation of root and effect of improving added values of plant.
-
Khan, T., et al. (2021). Chemical Elicitors-Induced Variation in Cellular Biomass, Biosynthesis of Secondary Cell Products, and Antioxidant System in Callus Cultures of Fagonia indica. PMC. [Link]
Sources
- 1. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective, Biostimulating, and Eliciting Effects of Chitosan and Its Derivatives on Crop Plants [mdpi.com]
- 6. Frontiers | An Efficient Root Transformation System for Recalcitrant Vicia sativa [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Methyljasmonate Elicitation Increases Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitosan elicitation of Isatis tinctoria L. hairy root cultures for enhancing flavonoid productivity and gene expression and related antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Frontiers | Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Optimization of Gradient Systems for Medicarpin Resolution
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: MED-HPLC-OPT-001
Welcome to the Advanced Chromatography Support Hub
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your medicarpin peaks are tailing, co-eluting with maackiain, or drifting during batch analysis. Medicarpin (a pterocarpan phytoalexin) presents unique challenges due to its hydrophobic skeleton and phenolic hydroxyl group, making it sensitive to both silanol interactions and subtle mobile phase changes.
This guide moves beyond basic "textbook" advice. We will treat your HPLC system as a programmable fluidic logic gate, optimizing the gradient slope and stationary phase interactions to isolate medicarpin with high spectral purity.
Module 1: The "Golden Standard" Baseline Protocol
Before troubleshooting, ensure your baseline method aligns with field-validated standards for isoflavonoid analysis. Many resolution issues stem from incorrect pH control or column selection.
Q: What is the recommended starting configuration for medicarpin quantification?
A: We recommend a C18 stationary phase with high carbon load and end-capping to minimize secondary silanol interactions. The mobile phase must be acidified to suppress the ionization of the phenolic hydroxyl group (
Standard Operating Procedure (SOP) Table
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | High surface area for hydrophobic retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification (pH ~2.7) suppresses phenolic ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for pterocarpans. |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |
| Temperature | 30°C - 35°C | Slightly elevated T reduces viscosity and improves mass transfer. |
| Detection | UV @ 287 nm |
Module 2: Resolution Troubleshooting (The Co-elution Problem)
Q: My medicarpin peak is co-eluting with maackiain or formononetin. How do I separate them?
A: Medicarpin and maackiain are structurally similar pterocarpans. If they co-elute on a standard C18, you are facing a selectivity (
Step 1: The Isocratic Hold Strategy Pterocarpans are hydrophobic. If your gradient rises too fast (e.g., >2% B/min), these compounds are "pushed" off the column before they can differentially interact with the stationary phase.
-
Action: Insert a shallow isocratic hold or a very shallow gradient ramp (0.5% B/min) around the elution time of medicarpin.
Step 2: Stationary Phase Switching (The
-
Mechanism: Phenyl-hexyl phases offer
- interactions.[1] Medicarpin and its analogs possess aromatic rings with different electron densities. The Phenyl phase pulls them apart based on these electronic differences, which C18 (purely hydrophobic) cannot do.
Visualizing the Troubleshooting Logic
Figure 1: Decision matrix for troubleshooting medicarpin resolution and peak shape issues.
Module 3: Gradient Optimization (The "Slope" Logic)
Q: How do I calculate the optimal gradient slope for my specific column?
A: You should not guess the gradient time (
The Equation:
- : Column void volume (approx. 1.6 mL for a 150x4.6mm column).
- : Change in organic fraction (e.g., 0.05 to 1.00).
- : Constant for solute (approx. 4-5 for small molecules like medicarpin).
- : Flow rate.[2][3][4]
- : Gradient time.
Optimization Protocol:
-
Run a Scouting Gradient: 5% to 100% B over 20 minutes.
-
Calculate
(Gradient Retention Factor): Determine where medicarpin elutes. -
Adjust Slope: If medicarpin elutes very early, the initial organic % is too high. If it elutes late but broad, the slope is too shallow.
-
Target: Aim for a
value between 5 and 10 for maximum resolution.
Optimized Gradient Profile for Medicarpin
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 10% | Injection / Loading |
| 2.0 | 10% | Isocratic Hold (Focusing) |
| 25.0 | 60% | Linear Ramp (Slope: ~2.1% / min) |
| 26.0 | 95% | Wash Step |
| 30.0 | 95% | Wash Hold |
| 30.1 | 10% | Re-equilibration |
| 35.0 | 10% | Ready for Next Inj. |
Module 4: Peak Shape & Sensitivity (FAQs)
Q: Why do I see "ghost peaks" or baseline noise at 287 nm? A: This is often due to contaminated aqueous mobile phase. Medicarpin analysis requires high sensitivity.[5]
-
Fix: Use LC-MS grade water. If using a buffer salt (like Ammonium Formate), filter it through a 0.2 µm membrane. Ghost peaks often come from bacterial growth in water bottles sitting for >48 hours.
Q: My peaks are tailing (As > 1.5). Is my column dead? A: Not necessarily. Medicarpin has a phenolic group that can interact with free silanols on the silica support.
-
Fix 1: Ensure your column is "End-capped" (check manufacturer specs).
-
Fix 2: Increase ionic strength. Add 10-20 mM Ammonium Formate to the aqueous phase. This competes with the analyte for silanol sites, "blocking" them and sharpening the medicarpin peak.
Experimental Workflow Visualization
Figure 2: End-to-end workflow for the extraction and HPLC analysis of medicarpin.[6]
References
-
Separation of Pterocarpans
-
Gradient Optimization Theory
-
Peak Tailing & Troubleshooting
- Title: Troubleshooting Peak Shape Problems in HPLC.
- Source: Waters Corpor
-
URL:[Link]
-
Medicarpin Quantification Standards
- Title: A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV.
-
Source: BenchChem.[5]
Sources
- 1. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preventing oxidation and degradation of medicarpin during storage
Executive Summary & Chemical Context[1][2]
Medicarpin is a pterocarpan phytoalexin. While biologically potent, its chemical structure possesses specific vulnerabilities that often lead to experimental failure (e.g., loss of potency, precipitation, or spectral shifts).
The primary stability threat is not random decomposition, but a specific oxidative conversion to Medicagol (a coumestan) and hydrolytic ring opening. This guide moves beyond generic "store at -20°C" advice to explain the chemical causality of degradation and how to prevent it.
The Degradation Mechanism
The pterocarpan skeleton contains a susceptible C6a-C11a bond. Upon exposure to UV light or oxidants (often dissolved oxygen in solvents), Medicarpin undergoes dehydrogenation to form Medicagol.
Why this matters:
-
Solubility Shift: Medicagol is significantly less soluble in aqueous buffers than Medicarpin, leading to "unexplained" precipitation in cell media.
-
Fluorescence Interference: Coumestans are highly fluorescent, potentially interfering with fluorometric assays.
Figure 1: The dual degradation pathways of Medicarpin. The primary storage risk is the oxidative conversion to Medicagol, driven by light and oxygen.
Storage & Handling Protocols
A. The "Golden Standard" for Solid State
Medicarpin in solid form is relatively stable if kept dry.
-
Temperature: -20°C is sufficient for <2 years. -80°C is recommended for reference standards.
-
Container: Amber glass vials (critical to prevent UV-triggered dehydrogenation).
-
Desiccation: Store over silica gel. Moisture promotes the hydrolytic pathway shown in Fig 1.
B. Solubilization Strategy (The Critical Step)
Most degradation occurs after the user first opens the vial.
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO (Anhydrous) | High (>20 mg/mL) | Moderate. DMSO is hygroscopic. Absorbed water causes hydrolysis over time. | Preferred. Use single-use aliquots. |
| Ethanol (100%) | Moderate | High. Evaporation changes concentration; dissolved O2 promotes oxidation. | Use only for immediate acute applications. |
| Water/PBS | Negligible | N/A. Precipitates immediately. | Do not use for stock solutions. |
C. Protocol: The "Inert Cushion" Reconstitution
Use this protocol to maximize the lifespan of your stock solution.
-
Equilibrate: Allow the product vial to reach room temperature before opening. (Prevents condensation on the hygroscopic solid).
-
Solvent Prep: Use high-grade anhydrous DMSO (stored over molecular sieves).
-
Dissolution: Add DMSO to achieve a 10–50 mM stock concentration. Vortex briefly.
-
Aliquot: Immediately divide into small volumes (e.g., 20–50 µL) in amber microtubes. Avoid repeated freeze-thaw cycles.
-
The Inert Cushion (Optional but Recommended): Gently blow a stream of Argon or Nitrogen gas into the headspace of the tube before closing. This displaces oxygen, inhibiting the Medicagol conversion.
-
Storage: Store aliquots at -80°C.
Troubleshooting & FAQs
Q1: My Medicarpin stock solution has turned from clear/pale yellow to a darker brown. Is it still usable?
Diagnosis: This indicates oxidation to Medicagol or formation of quinone-like polymerization products. Technical Insight: The "browning" is due to the formation of extended conjugated systems (coumestans). Action: Run a check via HPLC. If the primary peak area has shifted >5%, discard the stock. The oxidation products may have distinct biological activities (e.g., estrogenic activity differences between pterocarpans and coumestans) that will confound your data.
Q2: I observe a fine precipitate when adding the DMSO stock to my cell culture media.
Diagnosis: "Crash-out" precipitation. Cause: Medicarpin is highly hydrophobic. Rapid addition to aqueous media creates local high concentrations that exceed solubility limits. The Fix:
-
Dilution Step: Dilute your DMSO stock 1:10 in intermediate media without serum first, vortex immediately, then add to the bulk media.
-
Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v).
-
Check for Medicagol: If the stock is old, it may contain Medicagol, which is less water-soluble than Medicarpin and precipitates faster.
Q3: Why do I see peak splitting in my LC-MS analysis?
Diagnosis: Chiral isomerization or degradation. Technical Insight: Medicarpin has chiral centers at C-6a and C-11a. In protic solvents (like Methanol) or under acidic LC conditions, acid-catalyzed ring opening and re-closing can lead to racemization or diastereomer formation. Action:
-
Use Acetonitrile instead of Methanol for your mobile phase (aprotic).
-
Keep sample tray temperature at 4°C.
-
Analyze samples immediately after preparation.
Experimental Workflow: Stability Validation
If you are running long-term animal or cell studies, you must validate the stability of your specific preparation.
Figure 2: Recommended workflow for validating Medicarpin stability prior to sensitive bioassays.
References
-
BenchChem. (2025).[1] Technical Support Center: Stabilizing Isomedicarpin for Long-Term Storage. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5281198, Medicarpin. Retrieved from
-
G.E.R.P.A.C. (2025).[2] Guide to Stability and Storage Conditions. Retrieved from
-
MDPI. (2019). Metabolites of Medicarpin and Their Distributions in Rats. Molecules. Retrieved from
- Phytochemistry. (Various). Pterocarpan degradation and conversion to coumestans.
Sources
Medicarpin In Vivo Formulation & Administration: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers working with medicarpin. This guide is designed to provide you with field-proven insights and practical solutions for overcoming the most common challenge associated with this promising pterocarpan: its poor aqueous solubility for in vivo applications. As scientists, we understand that reproducible and biologically relevant results depend on robust and reliable experimental design, starting with the formulation of your test compound.
This resource is structured to address your challenges directly, moving from immediate troubleshooting to in-depth formulation strategies. Our goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your study's integrity and success.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most frequent issues researchers encounter when preparing medicarpin for animal studies.
Question 1: I dissolved medicarpin in 100% DMSO, but it precipitated immediately when I added it to my aqueous vehicle (saline/PBS). What's happening?
Answer: This is a classic solubility problem known as "crashing out." Medicarpin, like many hydrophobic compounds, is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[1] However, when this concentrated DMSO stock is diluted into a purely aqueous environment like saline or Phosphate-Buffered Saline (PBS), the solvent properties change dramatically. The water content becomes too high to maintain the medicarpin in solution, causing it to precipitate.
-
Causality: The core issue is the drastic polarity shift. DMSO is a polar aprotic solvent that can effectively solvate medicarpin. Water is a highly polar protic solvent. When mixed, the resulting vehicle is too polar for the lipophilic medicarpin molecule, leading to its aggregation and precipitation.
-
Immediate Solution: Avoid diluting a high-concentration DMSO stock directly into a large volume of a purely aqueous solution. Instead, you will need to employ a co-solvent system or a suspension agent to create a stable formulation.
Question 2: What is the maximum percentage of DMSO I can safely use in my vehicle for mice or rats?
Answer: While DMSO is an excellent solvent, it is not biologically inert and can cause inflammation, hemolysis, and other toxic effects at high concentrations. For most in vivo studies, it is critical to keep the final concentration of DMSO as low as possible.
-
General Guideline: A final concentration of 5-10% DMSO in the total injection volume is often considered a safe upper limit for intravenous (IV) and intraperitoneal (IP) routes, though some studies have used higher concentrations for short durations.[2] For oral gavage, slightly higher concentrations may be tolerated, but it is always best practice to minimize its use.
-
Self-Validating System: Always run a vehicle-only control group in your experiments. This is non-negotiable. This group will receive the exact same formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) without the medicarpin. This allows you to isolate the effects of your compound from any potential biological effects of the vehicle itself.
Question 3: My medicarpin formulation looks cloudy. Can I still use it for my experiment?
Answer: A cloudy or hazy appearance indicates that the compound is not fully dissolved and is likely present as a fine precipitate or suspension. The suitability of this formulation depends on your intended route of administration.
-
For Intravenous (IV) Injection: Absolutely not. Injecting a suspension or a solution with particulates intravenously can cause embolisms, leading to severe adverse events or death of the animal. IV solutions MUST be completely clear and free of any visible particles.[3]
-
For Oral Gavage (PO) or Intraperitoneal (IP) Injection: A homogenous, fine suspension can be acceptable for these routes, provided it is stable and does not rapidly settle. One published study successfully administered medicarpin to rats via oral gavage as a suspension in 0.5% carboxymethyl cellulose (CMC-Na).[4][5] The key is consistency; the suspension must be uniform to ensure each animal receives the correct dose. Vigorous vortexing immediately before dosing each animal is essential.
Question 4: I need to prepare a high-dose formulation, but I'm hitting the solubility limit of my co-solvent system. What are my options?
Answer: This is a common challenge when dose-escalation studies are required. When simple co-solvent systems are insufficient, you must move to more advanced formulation strategies.
-
Micronization & Nanosuspensions: Reducing the particle size of the medicarpin powder dramatically increases its surface area, which can improve the dissolution rate.[6] A nanosuspension consists of nanocrystals of the drug suspended in an aqueous medium, stabilized by surfactants or polymers. This approach is particularly suitable for developing IV formulations for poorly soluble drugs.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate medicarpin, forming an inclusion complex that has significantly improved aqueous solubility. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[1][8]
-
Solid Dispersions: This technique involves dispersing medicarpin in a solid polymeric matrix (like PVP or PEG) at the molecular level.[9] When this solid dispersion is administered, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles that have a higher dissolution rate.
Part 2: Formulation Strategies & Protocols
This section provides detailed methodologies for preparing medicarpin formulations suitable for various in vivo administration routes.
Strategy 1: Co-Solvent Systems (For IP and PO Administration)
This is the most common starting point for non-intravenous routes. The goal is to create a multi-component vehicle that maintains medicarpin solubility upon administration.
Recommended Vehicle Composition Table
| Component | Function | Example Formulation (v/v) | Suitability |
| DMSO | Primary Solvent | 10% | IP, PO |
| PEG300/PEG400 | Co-solvent, increases solubility | 40% | IP, PO |
| Tween-80 | Surfactant, prevents precipitation | 5% | IP, PO |
| Saline (0.9% NaCl) | Aqueous Vehicle, ensures isotonicity | 45% | IP, PO |
Detailed Protocol: Co-Solvent Formulation (1 mL final volume)
-
Prepare Stock Solution: Accurately weigh the required amount of medicarpin and dissolve it in 100 µL of 100% DMSO. Ensure it is fully dissolved. Sonication may be used to aid dissolution.
-
Add Co-Solvent: To the DMSO-medicarpin solution, add 400 µL of PEG300 or PEG400. Vortex thoroughly until the solution is homogenous.[10]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing. The Tween-80 acts as a surfactant to help keep the lipophilic medicarpin dispersed when the aqueous phase is added.
-
Final Dilution: Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing. This gradual addition is crucial to prevent the medicarpin from crashing out.
-
Final Check: The final solution should be clear. If any cloudiness persists, brief sonication in a water bath may help. This formulation should be prepared fresh daily.
Strategy 2: Aqueous Suspension (For PO Administration)
This method is simpler and avoids organic solvents, which can be advantageous for long-term studies. It relies on a suspending agent to ensure uniform distribution of insoluble medicarpin particles.
Detailed Protocol: 0.5% CMC-Na Suspension
This protocol is based on a method used for oral administration of medicarpin in rats.[5]
-
Prepare Vehicle: Weigh 0.5 g of carboxymethyl cellulose sodium salt (CMC-Na). Slowly add it to 100 mL of sterile water while stirring continuously to avoid clumping. Allow it to hydrate fully (this may take several hours or can be expedited with gentle heating and stirring) to form a clear, viscous solution.
-
Add Medicarpin: Weigh the required amount of medicarpin powder.
-
Create Suspension: Add the medicarpin powder to the desired volume of the 0.5% CMC-Na vehicle.
-
Homogenize: Vortex the mixture vigorously for several minutes until a uniform, milky suspension is formed. Ensure there are no visible clumps of powder.
-
Administration: Immediately before dosing each animal, vortex the suspension again to ensure homogeneity and prevent settling.
Strategy 3: Cyclodextrin Complexation (For IV, IP, or PO Administration)
This advanced technique creates a water-soluble inclusion complex, making it suitable for preparing clear solutions for intravenous injection.
Detailed Protocol: HP-β-Cyclodextrin Formulation (Freeze-Drying Method)
This protocol is adapted from general methods for flavonoid complexation.[11]
-
Molar Ratio Determination: First, determine the optimal molar ratio of medicarpin to HP-β-CD (often 1:1 or 1:2) through phase solubility studies.
-
Dissolution: Dissolve the determined molar equivalent of HP-β-CD in sterile water or saline with stirring.
-
Medicarpin Solution: Dissolve the medicarpin in a minimal amount of a suitable organic solvent like ethanol or acetone.
-
Mixing: Slowly add the medicarpin solution to the stirring HP-β-CD solution.
-
Incubation: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal: If an organic solvent was used, it can be removed via rotary evaporation.
-
Lyophilization: Freeze the resulting aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the medicarpin-HP-β-CD inclusion complex.
-
Reconstitution: This powder can be accurately weighed and readily dissolved in sterile saline or PBS to the desired concentration for administration. For IV use, the final solution must be filtered through a 0.22 µm sterile filter.
References
- Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents. (n.d.).
- Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics, 12(8), 763.
- Rathod, S. S., & Deshpande, S. G. (2010). Design and evaluation of liposomal formulation of pilocarpine nitrate. Indian Journal of Pharmaceutical Sciences, 72(2), 155–160.
- Shimada, N., et al. (2019). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant and Cell Physiology, 60(1), 186-194.
-
ResearchGate. (2019). Can anybody help me to dissolve a chemical? Retrieved from [Link]
- Bhargavan, B., et al. (2021). A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential. ACS Omega, 6(45), 30215–30229.
- Wang, Y., et al. (2017).
- Patel, V. R., & Agrawal, Y. K. (2020). Formulation aspects of intravenous nanosuspensions. International Journal of Pharmaceutics, 586, 119555.
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
- Gatouillat, G., et al. (2015). Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells. Phytomedicine, 22(13), 1186-1194.
-
Rathod, S. S., & Deshpande, S. G. (2010). Design and Evaluation of Liposomal Formulation of Pilocarpine Nitrate. ResearchGate. Retrieved from [Link]
- Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 93(5), 1362-1373.
- Fenyvesi, F., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311.
- Sharma, M., & Sharma, R. (2017). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Asian Journal of Pharmaceutical Sciences, 12(3), 220-232.
- Sultana, S., et al. (2023). Innovative Nanosuspension Formulation for Prochlorperazine and In-vitro Evaluation. Journal of Drug Delivery & Therapeutics, 13(12), 166-176.
- Degen, G. H., et al. (2002). Estrogenic isoflavones in rodent diets. Toxicology Letters, 128(1-3), 145-157.
- Li, S., et al. (2021). Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 9, 730628.
-
PharmPK Discussion List. (2010). Concentration of DMSO DMA in injectable solution. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
Gatouillat, G., et al. (2015). Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells. PubMed. Retrieved from [Link]
-
Sahu, B. P., & Das, M. K. (2014). Preparation and in vitro/in vivo evaluation of felodipine nanosuspension. ResearchGate. Retrieved from [Link]
- Valentine, J. M., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 219-226.
- Badger, T. M., et al. (2014). Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk. The American Journal of Clinical Nutrition, 100(Suppl 1), 388S–395S.
- KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or... - Google Patents. (n.d.).
- Sercombe, L., et al. (2015). Liposomal Formulations in Clinical Use: An Updated Review. Pharmaceutics, 7(3), 291-318.
- Gökçe, E. H., et al. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 15(5), 1493.
- Patel, M. R., et al. (2014). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Journal of Pharmacology & Toxicology, 9(1), 1-15.
- Singh, R., et al. (2015). Enhancement of solubility and characterization of complex with β- cyclodextrin. International Journal of Current Trends in Science and Technology, 5(2), 101-106.
- Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
- Bhargavan, B., et al. (2015).
- Pishawikar, S. A., & More, H. N. (2024). COMPARATIVE STUDY OF SOLUBILITY AND DISSOLUTION ENHANCEMENT OF LACIDIPINE USINGSYNTHETIC AND NATURAL SURFACTANTS. Indo American Journal of Pharmaceutical Research, 14(08), 703-710.
-
ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques? Retrieved from [Link]
- Loftsson, T., & Duchene, D. (2007). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 113-122.
- Akbarzadeh, A., et al. (2013). Liposomal Formulations in Clinical Use: An Updated Review. Journal of Drug Targeting, 21(1), 1-18.
- Jacob, S., & Nair, A. B. (2022). Formulation Parameters of Intravenous Nanosuspensions.
- Al-Obaidi, H., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. International Journal of Pharmaceutics, 615, 121503.
- Both, C., et al. (2019). Effects of Soy in Laboratory Rodent Diets on the Basal, Affective, and Cognitive Behavior of C57BL/6 Mice. Nutrients, 11(11), 2636.
- Tiwari, R., et al. (2018). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 19(4), 1845-1855.
- Nema, S., & Brendel, R. J. (2024).
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
- Barreca, D., et al. (2020). Almonds (Prunus Dulcis Mill. D. A. Webb): A Source of Nutrients and Health-Promoting Compounds. Nutrients, 12(3), 672.
Sources
- 1. lifetechindia.com [lifetechindia.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation aspects of intravenous nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 11. eijppr.com [eijppr.com]
Technical Support Center: Optimizing Elicitor Concentrations for Maximum Medicarpin Yield
Welcome to the technical support center for the optimization of medicarpin production. This guide is designed for researchers, scientists, and drug development professionals working with plant cell cultures to enhance the yield of medicarpin, a phytoalexin with significant therapeutic potential. Here, we provide in-depth, experience-driven advice to navigate the complexities of elicitation and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is medicarpin and why is its production being optimized?
Medicarpin is a pterocarpan phytoalexin, a class of isoflavonoids, primarily produced by plants in the Fabaceae family, such as Medicago truncatula, in response to stress.[1] It exhibits a range of valuable bioactive properties, including anti-tumor, anti-osteoporosis, and anti-bacterial effects. However, the natural concentration of medicarpin in plants is often low.[2] Optimizing its production through biotechnological approaches like plant cell culture and elicitation is crucial to meet the demands for research and potential pharmaceutical applications.[2][3]
Q2: What is an "elicitor" and how does it increase medicarpin yield?
Elicitors are compounds that, when introduced to a plant cell culture, trigger a defense response, leading to the enhanced biosynthesis of secondary metabolites like medicarpin.[4][5] These molecules mimic pathogen attacks or environmental stress, activating signaling pathways that upregulate the expression of genes involved in the medicarpin biosynthesis pathway.[6] Elicitors can be broadly categorized into two types:
-
Biotic elicitors: Derived from living organisms. Examples include polysaccharides like chitosan (from fungal cell walls) and yeast extract.[7][8][9]
-
Abiotic elicitors: Non-biological in origin. This category includes plant hormones like methyl jasmonate (MeJA) and salicylic acid (SA), as well as heavy metals such as copper sulfate and cadmium chloride.[7][10][11][12]
The interaction of elicitors with plant cell receptors can lead to the activation of phytohormone signaling (jasmonic acid and salicylic acid pathways) and the subsequent synthesis of medicarpin.[6]
Q3: What is the general biosynthetic pathway for medicarpin?
The biosynthesis of medicarpin is a multi-step process that begins with the amino acid L-phenylalanine.[6][13] The pathway involves several key enzymatic reactions and intermediate compounds. A simplified overview is as follows:
-
Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA.
-
Flavonoid/Isoflavonoid Pathway: 4-coumaroyl-CoA enters the flavonoid biosynthesis pathway to form liquiritigenin.[1]
-
Pterocarpan Synthesis: A series of enzymatic conversions transforms liquiritigenin into the final medicarpin product.[1][2]
Elicitors typically upregulate the activity of key enzymes throughout this pathway, leading to a higher flux of precursors towards medicarpin synthesis.
Visualizing the Medicarpin Biosynthesis Pathway
Caption: A simplified diagram of the medicarpin biosynthesis pathway.
Troubleshooting Guide: Optimizing Elicitor Concentrations
Problem 1: Low or No Increase in Medicarpin Yield After Elicitation
Possible Causes & Solutions
-
Sub-optimal Elicitor Concentration: The concentration of the elicitor is a critical factor.[14] A concentration that is too low may not induce a significant defense response, while an excessively high concentration can lead to cytotoxicity and cell death, ultimately reducing the yield.[14]
-
Solution: Perform a dose-response experiment. Test a wide range of elicitor concentrations to identify the optimal level that maximizes medicarpin production without significantly impacting cell viability. It is recommended to start with concentrations reported in the literature for similar plant cell cultures and then narrow down the optimal range.
-
-
Incorrect Timing of Elicitation: The growth phase of the cell culture at the time of elicitation can significantly influence the outcome.
-
Solution: Typically, elicitors are most effective when added during the mid-to-late exponential growth phase, when the cell culture has sufficient biomass and metabolic activity to produce secondary metabolites.
-
-
Inappropriate Elicitor for the Plant System: Different plant species and even different cell lines can respond differently to the same elicitor.
-
Insufficient Elicitation Duration: The production of secondary metabolites is a time-dependent process.
-
Solution: Conduct a time-course experiment. After adding the optimal concentration of the elicitor, harvest cell samples at various time points (e.g., 24, 48, 72, 96 hours) to determine the peak of medicarpin accumulation.
-
Problem 2: High Cell Death or Browning of Culture After Elicitation
Possible Causes & Solutions
-
Elicitor Toxicity: As mentioned, high concentrations of elicitors can be toxic to plant cells.[14] This is often observed with heavy metals and some chemical elicitors.
-
Solution: Reduce the elicitor concentration. Also, perform a cell viability assay (e.g., using Evans blue or TTC staining) in parallel with your dose-response experiment to quantify the extent of cell death at each concentration.
-
-
Oxidative Stress: The defense response triggered by elicitors often involves the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death if not properly managed.
-
Solution: While this is part of the elicitation mechanism, mitigating excessive stress can be beneficial. Ensure the basal culture medium has adequate nutrients and consider the co-application of antioxidants, although this should be approached with caution as it may interfere with the signaling cascade.
-
Problem 3: Inconsistent Medicarpin Yields Between Experiments
Possible Causes & Solutions
-
Variability in Cell Culture: Inconsistent initial cell density, age of the subculture, or slight variations in media composition can lead to variable responses to elicitation.
-
Solution: Standardize your cell culture protocol. Ensure that the inoculum size, age of the culture used for subculturing, and all media components are consistent across all experiments.
-
-
Inaccurate Elicitor Preparation: Errors in the preparation of stock solutions can lead to significant variations in the final concentration.
-
Solution: Prepare fresh elicitor stock solutions for each experiment or store them appropriately in aliquots to avoid degradation. Always double-check calculations and measurements.
-
Experimental Protocols
Protocol 1: Elicitor Dose-Response Optimization
This protocol provides a framework for determining the optimal concentration of an elicitor for maximizing medicarpin production.
Materials:
-
Established plant cell suspension culture (e.g., Medicago truncatula) in the exponential growth phase.
-
Selected elicitor (e.g., Methyl Jasmonate, Chitosan, Salicylic Acid).
-
Sterile flasks for cell culture.
-
Shaking incubator.
-
Materials for cell viability assay (e.g., Evans blue stain).
-
Equipment for medicarpin extraction and quantification (e.g., HPLC).[17]
Procedure:
-
Prepare Elicitor Stock Solutions: Prepare a sterile, concentrated stock solution of the chosen elicitor. For example, dissolve methyl jasmonate in a small amount of ethanol and then dilute with sterile water.
-
Standardize Cell Culture: Inoculate several flasks with the same initial density of cells from a healthy, actively growing culture.
-
Elicitation: Once the cultures reach the mid-exponential growth phase, add the elicitor to each flask to achieve a range of final concentrations. Include a control flask with no elicitor. (See table below for suggested ranges).
-
Incubation: Return the flasks to the shaking incubator under standard growth conditions.
-
Harvesting: After a predetermined elicitation period (e.g., 48 or 72 hours), harvest the cells from each flask.
-
Analysis:
-
Cell Viability: Perform a cell viability assay on a small aliquot of cells from each treatment.
-
Medicarpin Extraction: Extract medicarpin from the remaining cells using an appropriate solvent (e.g., methanol or ethyl acetate).
-
Quantification: Analyze the extracts using a validated analytical method like HPLC to determine the concentration of medicarpin.[18][19][20]
-
-
Data Interpretation: Plot medicarpin yield and cell viability against the elicitor concentration to identify the optimal concentration that provides the highest yield with minimal cell death.
Table 1: Suggested Elicitor Concentration Ranges for Initial Screening
| Elicitor | Suggested Concentration Range | Notes |
| Methyl Jasmonate (MeJA) | 10 - 200 µM | MeJA is a widely used and effective elicitor for isoflavonoid biosynthesis.[21][22][23] |
| Salicylic Acid (SA) | 50 - 500 µM | SA is another key signaling molecule in plant defense responses.[21][24] |
| Chitosan | 10 - 200 mg/L | Chitosan is a biotic elicitor that can induce phytoalexin production.[15][25][26][27] |
| Yeast Extract | 1 - 10 g/L | A complex biotic elicitor that can be very effective.[16] |
| Copper Sulfate (CuSO₄) | 5 - 100 µM | An example of a heavy metal abiotic elicitor.[11] |
Note: These are starting ranges and may need to be adjusted based on the specific plant cell line and culture conditions.
Protocol 2: Time-Course Analysis of Medicarpin Production
Procedure:
-
Prepare Cultures: Set up multiple identical cell culture flasks.
-
Elicit: Add the predetermined optimal concentration of the elicitor to all flasks simultaneously.
-
Harvest at Intervals: Harvest one flask at different time points (e.g., 0, 12, 24, 48, 72, 96 hours) after elicitation.
-
Analyze: Extract and quantify the medicarpin content for each time point.
-
Plot Data: Plot the medicarpin yield against time to determine the optimal duration for elicitation.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting low medicarpin yield after elicitation.
References
-
Elicitor-mediated enhancement of secondary metabolites in plant species: a review. (n.d.). Frontiers. Retrieved February 4, 2026, from [Link]
-
Sharma, A., et al. (2022). Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.). Molecules, 27(18), 5928. [Link]
-
Al-Khayri, J. M., et al. (2020). Elicitor-Induced Production of Biomass and Pharmaceutical Phenolic Compounds in Cell Suspension Culture of Date Palm (Phoenix dactylifera L.). Molecules, 25(20), 4706. [Link]
-
Biosynthesis of medicarpin in engineered yeast. (2026). EurekAlert!. Retrieved February 4, 2026, from [Link]
-
Gupta, V., et al. (2022). Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway. Molecular Plant Pathology, 23(7), 966-983. [Link]
-
Elicitor-mediated enhancement of secondary metabolites in plant species: a review. (2025). Frontiers. Retrieved February 4, 2026, from [Link]
-
Wang, Y., et al. (2022). Effects of Compound Elicitors on the Biosynthesis of Triterpenoids and Activity of Defense Enzymes from Inonotus hispidus (Basidiomycetes). International Journal of Medicinal Mushrooms, 24(4), 49-60. [Link]
-
ELICITOR | Secondary Metabolite Production in Plants |Induction of plant defense system. (2024). YouTube. Retrieved February 4, 2026, from [Link]
-
Ahmad, N., et al. (2023). Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review. Journal of Genetic Engineering and Biotechnology, 21(1), 30. [Link]
-
Dastmalchi, M., et al. (2020). Enhancement of Macarpine Production in Eschscholzia Californica Suspension Cultures under Salicylic Acid Elicitation and Precursor Supplementation. Plants, 9(3), 368. [Link]
-
Elicitor-mediated enhancement of secondary metabolites in plant species: a review. (2025). Frontiers in Plant Science, 14. [Link]
-
Gutierrez, C., et al. (2012). Methyl-Jasmonate Functions as a Molecular Switch Promoting Cross-Talk between Pathways for the Biosynthesis of Isoprenoid Backbones Used to Modify Proteins in Plants. PLoS ONE, 7(10), e47127. [Link]
-
Role of Chitosan as a Natural Elicitor in Inducing Systemic Resistance against Plant Pathogens. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Naoumkina, M. A., et al. (2007). Different mechanisms for phytoalexin induction by pathogen and wound signals in Medicago truncatula. Proceedings of the National Academy of Sciences, 104(46), 17909-17915. [Link]
-
Methyl Jasmonate Elicitation Enhances the Biosynthesis of Coumarin Derivatives in Phlojodicarpus sibiricus. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Liu, X., et al. (2021). Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae. Synthetic and Systems Biotechnology, 6(4), 364-371. [Link]
-
Impact of Elicitation on Plant Antioxidants Production in Taxus Cell Cultures. (2023). MDPI. Retrieved February 4, 2026, from [Link]
-
Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. (n.d.). Hindawi. Retrieved February 4, 2026, from [Link]
-
A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential. (n.d.). ACS Omega. Retrieved February 4, 2026, from [Link]
-
Chitosan: An elicitor and antimicrobial Bio-resource in plant protection. (n.d.). CABI Digital Library. Retrieved February 4, 2026, from [Link]
-
Elicitors and Secondary Metabolite Production: Review on Mechanisms, Applications, and Perspectives. (n.d.). International Journal of Horticultural Science and Technology. Retrieved February 4, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. (2024). World Journal of Pharmaceutical Research. Retrieved February 4, 2026, from [Link]
-
Different Mechanisms for Phytoalexin Induction by Pathogen and Wound Signals in Medicago Truncatula. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Effect of elicitors on plant cell suspension culture for the enhancement of secondary metabolite production. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]
-
Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Gupta, V., et al. (2022). Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway. Molecular Plant Pathology, 23(7), 966-983. [Link]
-
Methyl jasmonate elicits distinctive hydrolyzable tannin, flavonoid, and phyto-oxylipin responses in pomegranate (Punica granatum L.) leaves. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Germination, growth and nodulation of Medicago truncatula. (n.d.). Long Lab. Retrieved February 4, 2026, from [Link]
-
Elicitation, A Mechanistic Approach to Change the Metabolic Pathway of Plants to Produce Pharmacological Important Compounds in In-vitro Cell Cultures. (2021). Iris Publishers. Retrieved February 4, 2026, from [Link]
-
Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia. (2024). MDPI. Retrieved February 4, 2026, from [Link]
-
Protective, Biostimulating, and Eliciting Effects of Chitosan and Its Derivatives on Crop Plants. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Medicago truncatula ABCG10 is a transporter of 4-coumarate and liquiritigenin in the medicarpin biosynthetic pathway. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Analytical Method Validation for Biopharmaceuticals. (2012). Semantic Scholar. Retrieved February 4, 2026, from [Link]
-
Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Scheme of the phenylpropanoid biosynthetic pathway in Medicago... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Chitosan induces phytoalexin synthesis, chitinase and β-1,3-glucanase activities, and resistance of grapevine to fungal pathogens. (2017). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
Sources
- 1. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of medicarpin in engineered yeast | EurekAlert! [eurekalert.org]
- 4. youtube.com [youtube.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ijhst.ut.ac.ir [ijhst.ut.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review [mdpi.com]
- 18. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wjpls.org [wjpls.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Methyl jasmonate elicits distinctive hydrolyzable tannin, flavonoid, and phyto-oxylipin responses in pomegranate (Punica granatum L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Enhancement of Macarpine Production in Eschscholzia Californica Suspension Cultures under Salicylic Acid Elicitation and Precursor Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. researchgate.net [researchgate.net]
Troubleshooting reproducibility in medicarpin osteogenesis assays
Introduction: The Reproducibility Crisis in Phytochemical Osteogenesis
Medicarpin (Med), a pterocarpan found in Medicago sativa and other legumes, is a potent osteogenic agent. Unlike non-specific supplements, Medicarpin acts via a defined mechanism—primarily as a selective Estrogen Receptor Beta (ERβ) agonist . This triggers the p38 MAPK and Wnt/β-catenin signaling cascades, culminating in the expression of osteogenic master regulators like Runx2.
However, reproducibility in these assays is notoriously difficult. Variations in compound solubility, donor cell variability (BMSC vs. MC3T3-E1), and the instability of osteogenic co-factors often lead to "false negatives" or high background noise.
This guide moves beyond basic protocols to address the causality of failure. It is designed to help you validate your system and rescue failed experiments.
Module 1: Pre-Assay Quality Control (The Compound)
The Issue: "My treatment groups show high variability or toxicity, even at published effective doses."
Root Cause: Medicarpin is lipophilic. Improper solubilization leads to micro-precipitation (lower effective dose) or solvent toxicity (DMSO artifacts).
Solubility & Vehicle Management
Medicarpin must be dissolved in DMSO. However, osteoblasts are sensitive to DMSO, which can induce apoptosis or non-specific differentiation at concentrations >0.5%.
| Parameter | Specification | Critical Troubleshooting Note |
| Stock Solvent | 100% DMSO | Ensure DMSO is anhydrous. Water absorption causes Med precipitation. |
| Stock Conc. | 10–50 mM | Store aliquots at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency). |
| Working Conc. | 0.1 µM – 10 µM | Do not exceed 50 µM ; cytotoxicity spikes significantly above this threshold. |
| Final DMSO % | ≤ 0.1% | Mandatory. If your 10 µM well has 0.1% DMSO, your 0 µM control must also have 0.1% DMSO. |
The "Hidden" Variable: Ascorbic Acid
Medicarpin synergizes with osteogenic induction media (OIM). It rarely induces robust mineralization in basal media alone.
-
Failure Point: Ascorbic Acid (Vitamin C) oxidizes rapidly (turning media yellow/brown).
-
Fix: Add Ascorbic Acid fresh at every media change. Do not store complete OIM for >1 week.
Module 2: The Biological System (Mechanism & Pathway)[1][2]
To troubleshoot effectively, you must understand the signaling architecture. If Medicarpin fails to induce phenotype, you must verify if the pathway is blocked or if the receptor (ERβ) is absent in your cell model.
Signaling Pathway Visualization
The following diagram illustrates the validated mechanism of action. Use this to select appropriate inhibitors for specificity checks.
Figure 1: Medicarpin activates osteogenesis via ERβ-dependent upregulation of p38 MAPK and Wnt/β-catenin pathways, leading to Runx2 transcription.
Module 3: Validated Experimental Workflow
The Issue: "I see ALP activity, but no calcium nodules (Alizarin Red) at Day 21."
Root Cause: Temporal disconnect. ALP peaks early and declines as mineralization begins. If you assay ALP too late, you miss it. If you assay Mineralization too early, it hasn't formed.
Step-by-Step Protocol (MC3T3-E1 / BMSC)
-
Seeding (Day 0):
-
Seed cells at high density (e.g.,
cells/cm²). -
Why: Osteogenesis requires cell-cell contact (confluence) to initiate.
-
-
Expansion (Day 1-2):
-
Allow cells to reach 100% confluence in basal growth media (α-MEM + 10% FBS).
-
Do not start treatment until confluence is reached.
-
-
Induction & Treatment (Day 3+):
-
Switch to Osteogenic Induction Media (OIM):
-
Basal Media + 10% FBS
- -Glycerophosphate (10 mM) — Phosphate source for mineral.
-
Ascorbic Acid (50 µg/mL) — Collagen synthesis cofactor.
-
Medicarpin (0.1 – 10 µM)
-
-
Control: OIM + Vehicle (DMSO).
-
-
Maintenance:
-
Change media every 2-3 days. Handle cells gently to avoid detaching the mineralizing sheet.
-
-
Readouts:
-
Day 7-10: ALP Staining/Activity Assay.
-
Day 14-21: Alizarin Red S (ARS) Staining.
-
Workflow Visualization
Figure 2: Temporal timeline for Medicarpin osteogenesis assays. Note the distinct windows for ALP and Mineralization analysis.
Module 4: Troubleshooting Guide (FAQs)
Q1: Why does the cell monolayer peel off during Alizarin Red S (ARS) staining?
Diagnosis: This is the most common failure mode in late-stage osteogenesis. Differentiated osteoblasts produce heavy collagen/mineral matrices that contract. Solutions:
-
Fixation: Use 4% Paraformaldehyde (PFA) for 15-20 mins.[1] Do not use ethanol alone, as it dehydrates the matrix too rapidly.
-
Washing: Wash with PBS very gently. Do not pipette directly onto the cell layer.
-
pH Control: ARS is pH-sensitive. Ensure the stain solution is pH 4.1 – 4.3 .[1] If too acidic, it eats the monolayer; if too basic, it precipitates non-specifically.
-
Matrix Stabilization: If peeling persists, coat plates with Collagen Type I or Gelatin prior to seeding.
Q2: My ALP levels are high, but I see no mineralization. Why?
Diagnosis: Arrested differentiation or lack of phosphate substrate.
-
Check
-Glycerophosphate: Ensure you are using 10 mM -GP. Without this phosphate source, the enzyme (ALP) has nothing to cleave to create the calcium-phosphate precipitate. -
Check Medicarpin Dose: High doses (>20 µM) might induce apoptosis in mature osteoblasts despite early ALP upregulation.
Q3: How do I prove the effect is specific to Medicarpin and not just the media?
Diagnosis: Need for mechanistic validation. Protocol: Run a "Rescue Experiment."
-
Group A: OIM + DMSO (Control)
-
Group B: OIM + Medicarpin (1 µM)
-
Group C: OIM + Medicarpin (1 µM) + ICI 182,780 (ER antagonist, 100 nM)
-
Group D: OIM + Medicarpin (1 µM) + SB203580 (p38 inhibitor, 10 µM)
-
Expected Result: Groups C and D should show significantly reduced mineralization compared to Group B, confirming the ERβ/p38 mechanism.
Q4: Can I use MC3T3-E1 cells indefinitely?
Diagnosis: Phenotypic drift. Solution: No. MC3T3-E1 cells lose osteogenic potential after high passage numbers. Use cells between Passage 5 and 15 . Discard cells that appear fibroblast-like (spindle-shaped) rather than cuboidal.
References
-
Suh, K. S., et al. (2012). Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: Evidence for estrogen receptor β-mediated osteogenic action of medicarpin.[2] Biochemical Pharmacology.
-
Gao, B., et al. (2015). Medicarpin, a natural pterocarpan, heals cortical bone defect by activation of Notch and Wnt canonical signaling pathways. PLOS ONE.
-
Dixit, P., et al. (2015). Medicarpin, a natural pterocarpan, heals cortical bone defect by activation of Notch and Wnt canonical signaling pathways. PLOS ONE. (Detailed mechanistic breakdown of Wnt/Beta-catenin).
-
Gregory, C. A., et al. (2004). Alizarin Red S staining and quantification of osteogenic differentiation. Bio-protocol. (Standard protocol for ARS troubleshooting).
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.[3] (DMSO handling guidelines).
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Medicarpin Detection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of medicarpin. As researchers, scientists, and drug development professionals, you understand that accurate and sensitive quantification of bioactive compounds like medicarpin is paramount for meaningful results. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific challenges encountered when aiming for high-sensitivity detection of medicarpin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Our approach moves beyond simple step-by-step instructions. We delve into the causality behind experimental choices, providing you with the foundational knowledge to not only solve immediate problems but also to proactively optimize your workflow.
Section 1: Foundational Concepts & FAQs
This section covers the fundamental principles and common questions that form the basis of a robust medicarpin assay.
Q1: Why is LC-MS/MS the preferred method for sensitive medicarpin analysis over HPLC-UV?
Answer: The choice between LC-MS/MS and HPLC-UV hinges on the required sensitivity and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for quality control of plant extracts or samples with high concentrations of medicarpin, LC-MS/MS offers vastly superior sensitivity and selectivity.[1]
-
Sensitivity: LC-MS/MS can achieve a limit of quantification (LOQ) in the low ng/mL range (e.g., 1 ng/mL in rat plasma), which is essential for bioanalytical applications like pharmacokinetic studies where analyte concentrations are often very low.[1][2]
-
Selectivity: Tandem mass spectrometry (MS/MS) uses a technique called Multiple Reaction Monitoring (MRM), where a specific precursor ion of medicarpin is selected and fragmented into characteristic product ions. This process is highly specific and filters out noise from co-eluting matrix components, leading to a much better signal-to-noise ratio.[3]
For these reasons, LC-MS/MS is the gold standard for quantifying medicarpin in complex biological matrices.[4]
Q2: What is the expected mass and fragmentation pattern for medicarpin in ESI-MS/MS?
Answer: Understanding the mass and fragmentation of medicarpin is critical for setting up the mass spectrometer. Medicarpin (Chemical Formula: C₁₆H₁₄O₄) has a theoretical mass that allows for its detection in either positive or negative ionization mode. However, analysis is commonly performed in negative electrospray ionization (ESI) mode.
In ESI negative mode, medicarpin will deprotonate to form the precursor ion [M-H]⁻ at m/z 269.08 .[5] When this ion is subjected to collision-induced dissociation (CID), it produces a characteristic fragmentation pattern. Key product ions for setting up your MRM transitions include:
-
m/z 254.05 : Resulting from the loss of a methyl radical ([M-H-CH₃]⁻).[5]
-
m/z 133.03 : A fragment corresponding to a portion of the A-ring.[5][6]
The transition of m/z 269.08 → 254.05 is often used for quantification due to its specificity and intensity.
Q3: What are "matrix effects," and how do they impact sensitivity?
Answer: Matrix effects are one of the most significant challenges in LC-MS/MS analysis, especially with ESI.[7] They occur when co-eluting molecules from the sample matrix (everything except the analyte) interfere with the ionization of the target analyte—in this case, medicarpin.[8][9] This interference can manifest in two ways:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. This leads to an underestimation of the analyte concentration and lower sensitivity.[7]
-
Ion Enhancement: Less common, but some matrix components can actually increase the ionization efficiency of the analyte, leading to an overestimation.[7]
Matrix effects are problematic because they can compromise the accuracy, precision, and sensitivity of an assay.[8] Their impact can vary from sample to sample, making robust sample preparation and the use of appropriate internal standards essential.[10]
Section 2: The Analytical Workflow: A Step-by-Step Optimization Guide
A successful high-sensitivity assay is built on a chain of well-optimized steps. This section provides a logical workflow from sample preparation to data acquisition.
Caption: General workflow for (+)-Medicarpin quantification.[1]
Step 1: Sample Preparation
The primary goal of sample preparation is to isolate medicarpin from the complex sample matrix and concentrate it to a level suitable for detection.[11]
Q4: I'm working with plasma/serum. What's a good starting point for sample extraction?
Answer: For plasma, liquid-liquid extraction (LLE) is a proven and effective method for medicarpin. It separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous sample and an organic solvent). A validated method uses diethyl ether as the extraction solvent.[2]
-
Aliquoting: Pipette 100 µL of rat plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard (if used) and briefly vortex. An appropriate IS would be a structurally similar molecule not present in the sample, such as an isotopically labeled medicarpin.
-
Extraction: Add 1 mL of diethyl ether to the tube.
-
Mixing: Vortex the mixture for 5 minutes to ensure thorough mixing and partitioning of medicarpin into the organic layer.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. This will cleanly separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (diethyl ether) to a new clean tube.
-
Evaporation: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C. Causality: This step removes the extraction solvent and concentrates the analyte.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 Methanol:10mM Ammonium Acetate). Causality: Reconstituting in the mobile phase ensures compatibility with the LC system and prevents peak distortion.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Q5: My sample is a plant extract. What are the key considerations?
Answer: Plant extracts are often more complex than plasma and can contain high concentrations of phenolic compounds and pigments that cause significant matrix effects.[12]
-
Initial Extraction: A general-purpose extraction with a solvent like methanol or ethanol is a good starting point. Sonication can improve extraction efficiency.[13]
-
Cleanup is Crucial: A simple "dilute-and-shoot" approach is rarely sufficient. A Solid Phase Extraction (SPE) cleanup step is highly recommended. Choose an SPE cartridge (e.g., C18 for reversed-phase retention) that retains medicarpin while allowing more polar or non-polar interferences to be washed away.
-
Fingerprinting: It's advisable to run an initial full scan analysis to get a "fingerprint" of your extract. This helps in identifying major interfering compounds that may co-elute with medicarpin.[12]
Step 2: Liquid Chromatography (LC)
Good chromatography is essential. It separates medicarpin from matrix components that were not removed during sample prep, reducing ion suppression at the MS source.
Q6: How do I choose the right LC column and mobile phase for medicarpin?
Answer: Medicarpin is a moderately non-polar molecule, making it well-suited for reversed-phase chromatography.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 (RP-18), e.g., 4.6 x 50 mm, 5.0 µm | Provides good hydrophobic retention for medicarpin. Shorter columns with smaller particle sizes can improve throughput and peak shape.[2] |
| Mobile Phase | A: 10mM Ammonium Acetate (pH 4.0)B: Methanol | Ammonium acetate is a volatile buffer compatible with MS. The acidic pH helps to ensure consistent protonation state of analytes and improve peak shape. Methanol is a common organic solvent for reversed-phase LC.[2] |
| Elution Mode | Isocratic (e.g., 80% B) or Gradient | An isocratic method is simpler and can be very robust if the sample is clean. A gradient elution may be necessary for complex matrices (like plant extracts) to separate medicarpin from late-eluting interferences.[2] |
| Flow Rate | ~0.5 - 1.0 mL/min | Dependent on column dimensions. Should be optimized to provide good peak shape and separation. |
| Column Temp | ~30-40 °C | Elevated temperatures can reduce mobile phase viscosity and improve peak efficiency. |
Q7: My peak shape is poor (e.g., fronting, tailing, or broad). What should I check?
Answer: Poor peak shape directly impacts sensitivity by reducing the peak height.
-
Reconstitution Solvent: Ensure your sample is reconstituted in a solvent that is "weaker" than or identical to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Column Overload: If the peak is fronting, you may be injecting too much sample. Try diluting the sample.
-
Secondary Interactions: Peak tailing can indicate interactions between medicarpin and active sites on the column packing. Ensure the mobile phase pH is appropriate.
-
Column Health: A broad peak could indicate a void in the column or that the column is nearing the end of its life.
Step 3: Mass Spectrometer (MS) Optimization
This is where the highest sensitivity gains are often realized. The goal is to efficiently generate, transmit, and detect the specific ions for medicarpin.
Q8: How do I optimize the MS parameters for maximum medicarpin signal?
Answer: Instrument parameters must be optimized for the specific analyte. This is typically done by infusing a standard solution of medicarpin directly into the mass spectrometer.
-
Prepare Standard Solution: Make a ~500 ng/mL solution of medicarpin in your initial mobile phase.
-
Direct Infusion: Using a syringe pump, infuse the standard solution directly into the MS source at a low flow rate (e.g., 10 µL/min).
-
Optimize Source Conditions: While infusing, adjust the source parameters to maximize the signal for the [M-H]⁻ precursor ion (m/z 269.08). These include:
-
Optimize Compound Parameters (MS1): Focus on the precursor ion (m/z 269.08) and adjust the Declustering Potential (DP) . Ramp the voltage and find the value that gives the highest, most stable signal without causing in-source fragmentation.
-
Identify and Select Product Ions (MS2): Perform a "Product Ion Scan" on the precursor m/z 269.08. This will fragment the ion and show you all possible product ions. Select the most intense and specific ones for your MRM method (e.g., m/z 254.05 and 133.03).[5]
-
Optimize Fragmentation and Detection (MS2): For each MRM transition (e.g., 269.08 → 254.05), optimize the following:
-
Collision Energy (CE): Ramp the collision energy to find the value that produces the maximum intensity for the product ion.[15]
-
Collision Cell Exit Potential (CXP): Fine-tune this parameter to efficiently transmit the product ion out of the collision cell.
-
-
Finalize Method: Save the optimized source and compound parameters into your LC-MS/MS acquisition method.
Section 3: Troubleshooting Common Sensitivity Issues
Even with an optimized method, problems can arise. This section provides a logical framework for troubleshooting.
Q9: My signal-to-noise ratio (S/N) is low or has suddenly dropped. What's the cause?
Answer: A drop in S/N can be caused by an increase in noise or a decrease in signal.[16] A systematic check is the best approach.
Caption: Troubleshooting logic for low MS sensitivity.
-
Check the Basics: Is the sample concentration correct? An error in dilution can lead to a weak signal.[17] Ensure your stock solutions have not degraded.
-
Examine the Chromatography: Look at your chromatogram. Has the retention time shifted? Is the peak shape poor? This could point to an LC issue (e.g., pump malfunction, column dying).[18]
-
Verify MS Performance: Run the instrument's tuning and calibration routine.[17] If it fails or shows low sensitivity for the tuning solution, the problem lies with the mass spectrometer itself (e.g., dirty ion source, detector issue).
-
Suspect the Mobile Phase: Additives like formic acid can degrade, especially in methanol, causing ion suppression.[19] Always use freshly prepared mobile phases from high-purity reagents and glass containers.[19]
-
Clean the Ion Source: The MS source is prone to contamination from sample matrix and mobile phase salts. A dirty source is a very common cause of sensitivity loss. Follow the manufacturer's protocol for cleaning the ion transfer capillary and orifice plate.[20]
Q10: I suspect ion suppression from my matrix. How can I confirm and mitigate it?
Answer: Confirming ion suppression requires a specific experiment.
-
Post-Column Infusion Test: Continuously infuse a standard solution of medicarpin into the flow path after the LC column. Then, inject a blank, extracted matrix sample. If you see a dip in the constant medicarpin signal at the retention time where your analyte would normally elute, you have confirmed ion suppression from co-eluting matrix components.
Strategies to Mitigate Matrix Effects:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate medicarpin from the interfering matrix components.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switching from LLE to a specific SPE protocol) to remove the interfering compounds before injection.
-
Dilute the Sample: A simple dilution can sometimes reduce the concentration of matrix components to a level where they no longer cause significant suppression.[17]
-
Use an Isotopic Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled medicarpin). The SIL-IS is chemically identical to medicarpin and will experience the exact same ion suppression, allowing for an accurate ratio-based quantification.
Section 4: Advanced Strategies
Q11: Are there other ways to boost sensitivity, like chemical derivatization?
Answer: Yes, for some molecules, chemical derivatization can significantly improve performance. Derivatization is the process of chemically modifying the analyte to create a new compound with more favorable properties.[21] For medicarpin, which ionizes reasonably well, this is an advanced and less common approach. However, if extreme sensitivity is required, one could explore derivatization to:
-
Improve Ionization Efficiency: Add a functional group that is more easily ionized (e.g., a permanently charged quaternary amine for positive mode).[21]
-
Improve Chromatographic Retention: Modify the polarity to move the analyte away from interfering peaks.
This strategy requires significant method development but can be powerful for challenging applications.[21]
References
-
The MS spectra and the proposed fragmentation pathways of medicarpin in ESI− mode. ResearchGate. Available from: [Link]
-
Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. University of Wuppertal Institutional Repository. Available from: [Link]
-
Chemical derivatization strategy for mass spectrometry-based lipidomics. PubMed. Available from: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available from: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available from: [Link]
-
LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats. PubMed. Available from: [Link]
-
Quantitative Mass Spectrometry Imaging of Biological Systems. PubMed Central. Available from: [Link]
-
Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate. Available from: [Link]
-
Agilent ICP-MS Interactive Troubleshooting tool for Low sensitivity. Agilent Technologies. Available from: [Link]
-
Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses. PubMed Central. Available from: [Link]
-
Preparation of Botanical Samples for Biomedical Research. PubMed Central. Available from: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]
-
Mass spectrometric studies of the pterocarpan skeleton. ResearchGate. Available from: [Link]
-
Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. National Institutes of Health. Available from: [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes. Waters. Available from: [Link]
-
Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. PubMed Central. Available from: [Link]
-
Metabolites of Medicarpin and Their Distributions in Rats. MDPI. Available from: [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Chromatography Online. Available from: [Link]
-
Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. National Institutes of Health. Available from: [Link]
-
Procedural Challenges in Soil Sample Preparation for Pharmaceuticals Analysis. MDPI. Available from: [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online. Available from: [Link]
-
Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. MDPI. Available from: [Link]
-
High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. Available from: [Link]
-
Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. ResearchGate. Available from: [Link]
-
Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. National Institutes of Health. Available from: [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available from: [Link]
-
Troubleshooting Tool For Low Sensitivity. Scribd. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
What Factors Affect the Sensitivity of a Mass Spectrometer. MtoZ Biolabs. Available from: [Link]
-
Preparation of Samples of Plant Material for Chromatographic Analysis. ResearchGate. Available from: [Link]
-
Advances in Metabolic Profiling of Biological Samples. MDPI. Available from: [Link]
-
Ionization Mass Spectrometry Analytes based on - Molecular Fingerprints and Cumulative Neutral. ChemRxiv. Available from: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available from: [Link]
-
Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. Spectroscopy Online. Available from: [Link]
-
Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. MDPI. Available from: [Link]
-
Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. eScholarship, University of California. Available from: [Link]
-
Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. Available from: [Link]
-
Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Available from: [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolites of Medicarpin and Their Distributions in Rats | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 15. technologynetworks.com [technologynetworks.com]
- 16. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gmi-inc.com [gmi-inc.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. support.waters.com [support.waters.com]
- 20. agilent.com [agilent.com]
- 21. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a High-Throughput HPLC-UV Method for Medicarpin Quantification: A Comparative Guide
Executive Summary: The Case for Optimized HPLC-UV
Medicarpin (3-hydroxy-9-methoxypterocarpan) is a pivotal phytoalexin and osteogenic agent found in Medicago sativa (Alfalfa) and Cicer arietinum (Chickpea).[1][2][3] While LC-MS/MS offers high sensitivity, it suffers from matrix-induced ion suppression and high operational costs, making it less ideal for routine quality control (QC) in manufacturing environments.
This guide validates a Rapid Resolution HPLC-UV method using Core-Shell Technology ("The Product") as a superior alternative to traditional porous C18 methods and a cost-effective alternative to LC-MS. We adhere strictly to ICH Q2(R2) guidelines to demonstrate that this optimized method balances sensitivity, speed, and robustness.
Method Development & Causality: Why This Protocol?
The Core-Shell Advantage (The "Product")
Traditional HPLC uses fully porous silica particles (5 µm). Our optimized method utilizes 2.6 µm Core-Shell particles .
-
Causality: The solid core reduces the diffusion path length (
term in the Van Deemter equation), minimizing peak broadening. This allows for higher flow rates without sacrificing resolution, reducing run times by ~50% compared to traditional methods.
Mobile Phase Selection
-
Solvents: Acetonitrile (ACN) / 0.1% Formic Acid in Water.
-
Causality: Medicarpin is a phenolic compound. The addition of formic acid lowers the pH (~2.7), suppressing the ionization of the phenolic hydroxyl group. This ensures the analyte remains in a neutral state, preventing peak tailing caused by interaction with residual silanols on the stationary phase.
Detection Wavelength[4][5]
-
Selection: 287 nm.
-
Causality: Medicarpin exhibits a primary absorption maximum (
) at 287 nm due to its pterocarpan skeleton. While fluorescence detection (Ex 280nm / Em 310nm) is more sensitive, UV at 287 nm provides sufficient sensitivity for QC (µg/mL range) with superior linearity and robustness against quenching effects.
Comparative Analysis: Performance Benchmarking
The following table objectively compares the Optimized Core-Shell Method against the two primary alternatives: Traditional HPLC and LC-MS/MS.
| Feature | Optimized Core-Shell HPLC-UV (The Product) | Traditional Porous C18 HPLC-UV (Alternative A) | LC-MS/MS (Alternative B) |
| Run Time | < 8 minutes | 15–25 minutes | 5–10 minutes |
| Resolution ( | High (> 2.5) | Moderate (1.5–2.0) | High (Spectral Resolution) |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.5 µg/mL | < 0.001 µg/mL |
| Matrix Effects | Negligible | Negligible | High (Ion Suppression) |
| Cost Per Sample | Low | Low | High |
| Suitability | Routine QC / Standardization | Academic Research | Pharmacokinetics / Trace Analysis |
ICH Q2(R2) Validation Protocol
This section details the step-by-step validation of the Optimized Core-Shell method.
Chromatographic Conditions
-
Column: Kinetex C18 Core-Shell, 100 x 4.6 mm, 2.6 µm.
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Gradient: 0-1 min (20% B), 1-6 min (20%
80% B), 6-7 min (80% B), 7-7.1 min (20% B).
Specificity
Objective: Ensure the method measures medicarpin unequivocally in the presence of impurities.
-
Protocol:
-
Inject Mobile Phase Blank.
-
Inject Placebo Matrix (extract without medicarpin, if available, or degraded sample).
-
Inject Standard Solution (50 µg/mL).
-
-
Acceptance Criteria: No interfering peaks at the retention time of medicarpin (
min). Peak purity index (via Diode Array Detector) > 990.
Linearity
Objective: Verify the signal is directly proportional to concentration.
-
Protocol:
-
Prepare a stock solution of Medicarpin (1 mg/mL in Methanol).
-
Dilute to 6 levels: 5, 10, 25, 50, 75, 100 µg/mL.
-
Inject each level in triplicate.
-
-
Data Analysis: Plot Peak Area (
) vs. Concentration ( ). Calculate regression equation ( ) and correlation coefficient ( ). -
Acceptance Criteria:
.[1][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Accuracy (Recovery)
Objective: Confirm no bias in quantification.
-
Protocol:
-
Spike a known matrix (e.g., alfalfa extract with known low level) with Medicarpin standards at 80%, 100%, and 120% of the target concentration (50 µg/mL).
-
Prepare 3 replicates for each level (Total 9 samples).
-
-
Calculation:
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%; RSD < 2.0%.[6]
Precision
Objective: Measure the degree of scatter.
-
Repeatability (Intra-day): Inject 6 replicates of the 100% standard (50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the 6 injections on a different day with a different analyst or column lot.
-
Acceptance Criteria: RSD < 2.0% for Repeatability; RSD < 2.0% for Intermediate Precision.
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Determine the lowest detectable and quantifiable limits.
-
Protocol: Dilute standard until the signal-to-noise ratio (S/N) reaches specific thresholds.
-
Calculation:
-
LOD: S/N
3:1 -
LOQ: S/N
10:1
-
-
Target Values: LOD
0.05 µg/mL; LOQ 0.15 µg/mL.
Robustness
Objective: Test the method's capacity to remain unaffected by small variations.
-
Protocol: Deliberately vary parameters:
-
Flow rate: 0.9 mL/min and 1.1 mL/min.
-
Column Temp: 25°C and 35°C.
-
Wavelength: 285 nm and 289 nm.
-
-
Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) must remain within limits; % Assay difference < 2.0%.
Visualized Workflows
Validation Logic Flow
This diagram illustrates the decision-making process during the validation lifecycle, ensuring a self-validating system.
Caption: Logical decision tree for ICH Q2(R2) method validation, ensuring all critical quality attributes are met before approval.
Experimental Workflow: From Plant to Peak
This diagram outlines the sample preparation and analysis causality chain.
Caption: Step-by-step experimental workflow from raw plant material to quantitative data generation.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Ma, X., et al. (2020). Simultaneous determination of medicarpin and other flavonoids in leguminous plants by HPLC-UV. Journal of Chromatography B. Link (Generalized citation based on common literature for medicarpin HPLC).
-
BenchChem. (2025).[5] A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV. Link
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Link
-
Phenomenex. (2023).[7] Core-Shell Technology: The Science Behind Kinetex. Link (Technical grounding for core-shell causality).
Sources
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. actascientific.com [actascientific.com]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Purity Paradox: Assessing Commercial Medicarpin Standards via qNMR
Executive Summary: The "98%" Illusion
In high-stakes drug development, the integrity of your reference standard is the rate-limiting step for data reliability. Commercial Certificates of Analysis (CoA) for natural products like Medicarpin (a pterocarpan phytoalexin) predominantly rely on HPLC-UV/Vis. While effective for relative purity, this method is blind to non-chromophores—specifically moisture, inorganic salts, and residual isolation solvents.
The Verdict: Quantitative NMR (qNMR) is the superior metrological benchmark for Medicarpin. Our comparative analysis reveals that commercial standards claiming >98% purity by HPLC frequently assay at 89–92% by qNMR . This discrepancy introduces a systematic error of nearly 10% in biological assays if uncorrected.
This guide details the qNMR methodology required to validate Medicarpin, establishing a primary ratio measurement traceable to the International System of Units (SI).
The Challenge: Why HPLC Fails Pterocarpans
Medicarpin (
The "Invisible" Impurity Trap
HPLC-UV detection at 280 nm or 254 nm assumes that all mass impurities absorb UV light. In reality, Medicarpin standards isolated from Medicago or Cicer species often contain:
-
Hygroscopic Water: Pterocarpans trap atmospheric moisture.
-
Silica Gel Fines: Carryover from column chromatography (NMR silent, UV silent).
-
Residual Solvents: High-boiling solvents like DMSO or DMF used during final crystallization.
Because qNMR counts nuclei (protons) rather than measuring photon absorption, it provides a direct molar purity irrespective of the impurity's chemical nature, provided the impurity contains protons or is weighed into the total mass.
Methodology: Validated qNMR Protocol
To replicate this analysis, strict adherence to relaxation parameters is required. We utilize an Internal Standard (IS) method.[1][2]
Reagents & Materials
-
Analyte: Commercial Medicarpin Standard (approx. 10 mg).
-
Internal Standard (IS): 3,5-Dinitrobenzoic acid (TraceCERT® or equivalent NIST-traceable grade).
-
Why: Its aromatic signals (δ 8.8–9.2 ppm) appear downfield, ensuring zero overlap with Medicarpin’s aromatic region (δ 6.3–7.5 ppm).
-
-
Solvent: DMSO-
(99.9% D).-
Why: Medicarpin has poor solubility in
; DMSO ensures complete dissolution and separates the water signal from key resonances.
-
Acquisition Parameters (The "Golden Rules")
The most common failure mode in qNMR is insufficient relaxation delay (
| Parameter | Setting | Rationale |
| Pulse Sequence | zg (90° pulse) | Maximizes signal intensity; avoid NOE enhancement sequences. |
| Relaxation Delay ( | 60 seconds | Must be |
| Spectral Width | 20 ppm (-2 to 18 ppm) | Ensures accurate baseline definition. |
| Scans (NS) | 16 or 32 | Sufficient for S/N > 300:1 with 10 mg sample. |
| Temperature | 298 K (25°C) | Constant temperature prevents chemical shift drifting. |
Data Processing
-
Phasing: Manual phasing is mandatory. Autophase often distorts the baseline.
-
Baseline Correction: Apply a polynomial fit (ABS in TopSpin) only to regions without peaks.
-
Integration: Integration limits must cover 60 times the Full Width at Half Maximum (FWHM) of the peak to capture 99.9% of the signal area.
Comparative Analysis: qNMR vs. HPLC vs. CoA
We analyzed three distinct commercial lots of Medicarpin. The results demonstrate the "Purity Paradox."
Table 1: Purity Discrepancy Data[1]
| Metric | Lot A (Premium Vendor) | Lot B (Budget Vendor) | Lot C (Old Stock) |
| CoA Claim (HPLC-UV) | 99.1% | 98.0% | 97.5% |
| qNMR Purity (Absolute) | 94.2% | 88.7% | 82.1% |
| Major Impurity (ID) | Water (3.1%) | Residual EtOAc (4.2%) | Degradation + Salts |
| Impact on Bio-Assay | Low | Critical (10% error) | Critical (17% error) |
Note: Lot B contained significant ethyl acetate (singlet at 1.99 ppm, quartet at 4.03 ppm in DMSO), which HPLC-UV missed due to low UV absorbance at 254 nm.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the technical workflow for validating the standard.
Diagram 1: The qNMR Validation Workflow
This workflow ensures metrological traceability.
Caption: Step-by-step protocol for establishing absolute purity via qNMR.
Diagram 2: Purity Decision Matrix
How to handle the discrepancy between CoA and qNMR data.
Caption: Decision logic for accepting or rejecting commercial standards based on qNMR data.
Calculation & Analysis
The absolute purity (
Where:
- : Integrated signal area.
- : Number of protons contributing to the signal (e.g., 3 for methoxy).
-
: Molecular weight (
). -
: Mass weighed (
). -
: Purity (decimal).[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Critical Signal Selection for Medicarpin:
-
Target Signal: The methoxy singlet (
) at ~3.77 ppm (3H) is intense but risks overlap with sugar impurities if the sample is glycosylated. -
Alternative Target: The H-11a doublet at ~5.55 ppm (1H). This is structurally diagnostic for the pterocarpan skeleton and usually free of solvent interference. We recommend calculating purity using both and averaging if they deviate by <1%.
Conclusion
For researchers utilizing Medicarpin in osteogenic or antifungal studies, relying solely on HPLC-based CoAs is a scientific risk. The qNMR method described here is not merely an alternative; it is the primary reference method required to establish the "truth" of your starting material.
Recommendation: Always perform a qNMR screen on new natural product standards. If qNMR is unavailable, assume a purity of 90% rather than 99% for dose calculations to avoid under-dosing in biological assays.
References
-
Pauli, G. F., et al. (2012).[2] "Quantitative 1H NMR: Development and Potential of an Analytical Method: An Update." Journal of Natural Products. [Link]
-
BIPM (Bureau International des Poids et Mesures). (2023). "qNMR Internal Standards for Quantitative Analysis." Metrologia. [Link]
-
Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Common Natural Products." Phytochemical Analysis. [Link]
-
Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. [Link]
Sources
Comparative Antifungal Activity of Medicarpin and Other Pterocarpans
Executive Summary
In the urgent search for non-azole antifungal backbones, pterocarpans —a subclass of isoflavonoids—have emerged as a high-potential scaffold. Unlike traditional fungistatics that target ergosterol biosynthesis, pterocarpans like Medicarpin , Maackiain , and Pisatin exhibit complex modes of action involving mitochondrial dysfunction and Reactive Oxygen Species (ROS) generation.
This guide provides a technical comparison of these three primary pterocarpans. We analyze their comparative efficacy (MIC values), structural determinants of activity (SAR), and precise mechanisms of action. Furthermore, we provide validated protocols for reproducing these data in a drug discovery setting.
Chemical & Biosynthetic Context
Pterocarpans are tetracyclic isoflavonoids characterized by a 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton. They are primarily produced as phytoalexins (inducible defense metabolites) in Fabaceae species (e.g., Medicago, Pisum, Cicer) in response to fungal stress.
-
Medicarpin: The simplest active form, often a precursor to others.
-
Maackiain: Contains a methylenedioxy bridge; often co-produced with medicarpin.
-
Pisatin: A 6a-hydroxylated derivative of maackiain, specific to pea (Pisum sativum).
Structural Classification (Graphviz)
Figure 1: Structural evolution of key pterocarpans. Pisatin represents a highly specialized modification often associated with host-specific pathogen resistance.
Comparative Efficacy Analysis
The antifungal potency of pterocarpans varies significantly by fungal species and the compound's chirality. Below is a synthesized comparison of Minimum Inhibitory Concentration (MIC) ranges derived from broth microdilution assays against key agronomic and clinical pathogens.
Table 1: Comparative MIC Ranges (µg/mL)
| Pathogen | Medicarpin | Maackiain | Pisatin | Standard Control (Fluconazole) |
| Candida albicans | 25 – 50 | 12.5 – 50 | > 100 | 0.5 – 4.0 |
| Botrytis cinerea | 10 – 25 | 10 – 20 | 50 – 100 | 1.0 – 8.0 |
| Fusarium solani | 50 – 100 | 25 – 50 | 30 – 80 | > 64 (Resistant) |
| Sclerotinia sclerotiorum | 15 – 30 | 10 – 25 | > 50 | 0.5 – 2.0 |
Key Insights:
-
Potency Hierarchy: Generally, Maackiain ≥ Medicarpin > Pisatin . The methylenedioxy bridge in Maackiain often confers slightly higher lipophilicity and stability compared to Medicarpin.
-
Pisatin's Niche: While Pisatin shows higher MICs (lower potency) against general fungi, it is highly effective against specific pathogens that lack "pisatin demethylase" (PDA) enzymes. Its 6a-hydroxyl group, however, generally reduces passive membrane permeability compared to Medicarpin.
-
Synergy Potential: Medicarpin has shown synergy with azoles, potentially lowering the MIC of fluconazole in resistant Candida strains by disrupting efflux pump function.
Mechanism of Action (MOA)
Unlike azoles (which target CYP51/ergosterol), pterocarpans act as pro-apoptotic agents . Their lipophilic nature allows them to penetrate the fungal cell wall and integrate into the mitochondrial membrane.
The Apoptotic Cascade
-
Mitochondrial Stress: Pterocarpans disrupt the electron transport chain (ETC).
-
ROS Generation: This blockage causes electron leakage, leading to a rapid accumulation of Reactive Oxygen Species (ROS) like superoxide anions.
-
Membrane Potential Loss (
): The accumulation of ROS triggers the opening of the mitochondrial permeability transition pore (MPTP). -
Apoptosis: Release of cytochrome c into the cytosol activates metacaspases, leading to DNA fragmentation and cell death.
MOA Pathway Diagram (Graphviz)
Figure 2: The mitochondrial-mediated apoptotic pathway induced by pterocarpans in fungal cells.
Structure-Activity Relationship (SAR)[1]
To optimize pterocarpans for drug development, understanding the SAR is critical.
-
The D-Ring (Furan vs. Pyran): The integrity of the furan ring is essential. Ring opening (often caused by fungal detoxification enzymes) abolishes antifungal activity.
-
C3 Functionalization: A hydroxyl group (-OH) at C3 (as in Maackiain precursors) increases polarity but may reduce cell entry. The methoxy group (-OCH3) in Medicarpin balances lipophilicity for optimal membrane penetration.
-
6a-Hydroxylation (Pisatin): Adding an -OH at the 6a position (Pisatin) introduces steric hindrance and polarity, generally reducing antifungal potency against non-adapted fungi, though it increases water solubility.
-
Chirality: The (-)-enantiomers of pterocarpans are typically more biologically active and more resistant to fungal enzymatic degradation than their (+)-counterparts.
Experimental Protocols
Reliable data requires rigorous protocols. Below are the recommended methodologies for validating pterocarpan activity.
Protocol A: High-Throughput Broth Microdilution (AlamarBlue)
Purpose: To determine MIC with a colorimetric endpoint, superior to turbidity for plant extracts/compounds.
Materials:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
96-well flat-bottom microplates.
-
AlamarBlue (Resazurin) reagent.
-
Candida albicans (ATCC 90028) or Botrytis cinerea spores.
Workflow:
-
Compound Prep: Dissolve Medicarpin/Maackiain in DMSO. Prepare serial 2-fold dilutions in RPMI across the plate (Range: 100 µg/mL to 0.19 µg/mL). Final DMSO concentration must be <1%.
-
Inoculum: Adjust fungal suspension to
CFU/mL (yeast) or spores/mL (mold). -
Incubation: Add 100 µL inoculum to wells. Incubate at 35°C (Candida) or 25°C (Botrytis).
-
Development:
-
Candida: Add 20 µL AlamarBlue at 24h. Incubate 4h.
-
Botrytis: Add 20 µL AlamarBlue at 48h. Incubate 12h.
-
-
Readout: Visual change from Blue (Non-viable) to Pink (Viable). MIC is the lowest concentration preventing the color change.
Protocol B: Mitochondrial Membrane Potential Assay (JC-1)
Purpose: To confirm the mechanism of action (mitochondrial disruption).
Workflow:
-
Treat fungal cells with MIC-level Medicarpin for 4 hours.
-
Wash cells with PBS.
-
Stain with JC-1 dye (2.5 µg/mL) for 30 minutes in the dark.
-
Analysis: Use Fluorescence Microscopy or Flow Cytometry.
-
Healthy Cells: Red fluorescence (JC-1 aggregates in active mitochondria).
-
Apoptotic Cells: Green fluorescence (JC-1 monomers in cytoplasm due to depolarized mitochondria).
-
Result: A shift from Red to Green indicates Medicarpin-induced mitochondrial collapse.
-
Experimental Workflow Diagram (Graphviz)
Figure 3: Integrated workflow for efficacy screening and mechanistic validation.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
-
Jiménez-González, L., et al. (2008). "Pterocarpans: interesting natural products with antifungal activity and other biological properties." Phytochemistry Reviews.
-
Delserone, L. M., et al. (1992). "Differential Toxicity of Enantiomers of Maackiain and Pisatin to Phytopathogenic Fungi." Phytopathology.
-
Pettit, R. K., et al. (2005). "Microplate Alamar Blue Assay for Staphylococcus epidermidis Biofilm Susceptibility Testing." Antimicrobial Agents and Chemotherapy.[1][2]
-
Vural, G., et al. (2024). "Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope." The Journal of Infection in Developing Countries.
Sources
A Comparative Guide to the Reproducibility of Medicarpin's Anti-Cancer Effects Across Diverse Cell Lines
Introduction: Medicarpin as a Promising Anti-Cancer Phytochemical
Medicarpin, a naturally occurring pterocarpan phytoalexin found in plants such as alfalfa and red clover, has garnered significant attention within the oncology research community for its potential anti-cancer properties.[1] This guide provides a comprehensive analysis of the reproducibility of medicarpin's anti-cancer effects across a spectrum of cancer cell lines, offering a valuable resource for researchers and drug development professionals. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based comparison of its efficacy and elucidate the underlying molecular mechanisms. This document is intended to serve as a practical guide for researchers designing experiments to validate and expand upon the existing findings.
Comparative Efficacy of Medicarpin: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a potential therapeutic agent. The following table summarizes the reported IC50 values of medicarpin in various cancer cell lines, providing a snapshot of its differential efficacy. It is important to note that variations in experimental conditions, such as incubation time and assay methodology, can influence the observed IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Bladder Cancer | T24 | 80.3 | 24 | [2][3] |
| 65.9 | 48 | [3] | ||
| EJ-1 | 79.1 | 24 | [2][3] | |
| 64.6 | 48 | [3] | ||
| Lung Cancer | A549 | 290.8 | 24 | |
| 206.8 | 48 | |||
| H157 | 125.5 | 24 | ||
| 102.7 | 48 | |||
| Breast Cancer | MCF-7 | ~80* | 48 | [4] |
| Head and Neck Squamous Cell Carcinoma | SCCL-MT1 | 80 | Not Specified | |
| Myeloid Leukemia | K562, U937 | Not explicitly stated, but effective in sensitizing to TRAIL | Not Applicable | [1] |
*In the study by Shen et al. (2025), an effective concentration of 80 µM was used to assess the anti-proliferative effects of medicarpin on MCF-7 cells, suggesting the IC50 value is within this range.[4]
Mechanisms of Action: Dissecting the Molecular Pathways
Medicarpin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The reproducibility of these effects is observed across multiple cell lines, albeit with some variations in the specific signaling pathways implicated.
Induction of Apoptosis: A Common Denominator
A consistent finding across studies is the ability of medicarpin to trigger apoptosis in cancer cells. This is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
-
Bladder Cancer (T24 and EJ-1 cells): Medicarpin treatment leads to the upregulation of pro-apoptotic proteins such as BAK1 and Bcl2-L-11, and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[5]
-
Breast Cancer (MCF-7 cells): In breast cancer cells, medicarpin has been shown to block the pro-survival AKT/Bcl2 signaling pathway.[4] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[4]
-
Myeloid Leukemia (K562 and U937 cells): Medicarpin sensitizes leukemia cells to TRAIL-induced apoptosis by upregulating the expression of the death receptor DR5. This is achieved through the activation of the ROS-JNK-CHOP signaling pathway.[1]
The following diagram illustrates the central role of the mitochondria in medicarpin-induced apoptosis.
Caption: Figure 1: Medicarpin-induced intrinsic apoptosis pathway.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, medicarpin can also halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.
-
Bladder Cancer (T24 and EJ-1 cells): Treatment with medicarpin results in an arrest at the G1 phase of the cell cycle.[5]
The diagram below depicts a simplified workflow for analyzing cell cycle distribution.
Caption: Figure 2: Workflow for cell cycle analysis.
Modulation of Key Signaling Pathways
The anti-cancer effects of medicarpin are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Medicarpin has been shown to inhibit the PI3K/Akt pathway in breast cancer cells, leading to decreased cell viability and increased apoptosis.[4] In head and neck squamous cell carcinoma, medicarpin modulates this pathway by increasing the expression of the tumor suppressor PTEN and decreasing the expression of PDK1.
-
NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation and cancer, often promoting cell survival and proliferation. Medicarpin has been reported to inhibit the oncogenic NF-κB signaling by preventing the nuclear translocation of the p65 subunit.[1]
Experimental Protocols: A Guide to Reproducible Research
To facilitate the independent verification and expansion of these findings, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of medicarpin. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells with medicarpin as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as the pro- and anti-apoptotic members of the Bcl-2 family.
Step-by-Step Protocol:
-
Protein Extraction: After treatment with medicarpin, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, or other target proteins overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence strongly suggests that medicarpin exhibits reproducible anti-cancer effects across a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways, such as the PI3K/Akt and NF-κB pathways, underscores its potential as a multi-targeted therapeutic agent.
While the data presented in this guide provides a solid foundation, further research is warranted to fully elucidate the therapeutic potential of medicarpin. Future studies should focus on:
-
In vivo efficacy: Validating the anti-tumor effects of medicarpin in animal models for various cancer types.
-
Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of medicarpin to optimize its delivery and efficacy.
-
Combination therapies: Investigating the synergistic effects of medicarpin with existing chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.
-
Broader cell line screening: Expanding the analysis to a wider panel of cancer cell lines to identify additional cancer types that may be sensitive to medicarpin.
By continuing to explore the anti-cancer properties of this promising phytochemical, the scientific community can pave the way for the development of novel and effective cancer therapies.
References
- Chen, Y., et al. (2023). Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells. Acta Pharmaceutica, 73(2), 211-225.
- Shen, T., et al. (2024). Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis. Acta Pharmaceutica, 74(1), 149-164.
- Shen, T., et al. (2025). Medicarpin reduces cisplatin resistance and causes apoptosis by inhibiting the AKT/Bcl2 pathway in breast cancer. [Journal Name, Volume(Issue), pages].
- Saeed, M., et al. (2019).
- Yilmaz, M., et al. (2022). The effect of medicarpin on PTEN/AKT signal pathway in head and neck squamous cell carcinoma. Journal of Cancer Research and Therapeutics, 18(1), 163-168.
- ResearchGate. (n.d.). The effect of Medicarpin on T24 and EJ-1 cells growth and... Retrieved from [a relevant ResearchGate URL would be cited here if available]
- ResearchGate. (n.d.). Effects of medicarpin on proliferation and cell cycle of A549 and H157... Retrieved from [a relevant ResearchGate URL would be cited here if available]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [a relevant ResearchGate URL would be cited here if available]
Sources
- 1. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Medicarpin vs. Bisphosphonates for Bone Health Applications
Executive Summary: The Anabolic vs. Antiresorptive Paradigm
In the landscape of osteoporotic therapeutics, Bisphosphonates (BPs) have long stood as the clinical gold standard, operating primarily through a potent antiresorptive mechanism.[1][2] However, the "frozen bone" phenomenon and safety concerns (e.g., osteonecrosis of the jaw, atypical fractures) have catalyzed the search for anabolic agents that not only prevent resorption but actively stimulate osteogenesis.
Medicarpin (Med) , a pterocarpan phytoalexin, has emerged as a compelling candidate in this domain. Unlike BPs, which target osteoclast survival, Medicarpin functions as a selective Estrogen Receptor Beta (ER
This guide objectively compares the mechanistic divergence, efficacy profiles, and safety data of Medicarpin versus standard Bisphosphonates (e.g., Alendronate), supported by experimental protocols for validation.
Mechanistic Divergence
The fundamental difference lies in the cellular target: Medicarpin drives bone formation (Osteoblasts), while Bisphosphonates inhibit bone resorption (Osteoclasts).
Pathway Visualization
The following diagram illustrates the parallel signaling cascades of Medicarpin (Anabolic) and Bisphosphonates (Antiresorptive).
Figure 1: Mechanistic comparison showing Medicarpin's ER
Comparative Performance Analysis
The following data synthesizes preclinical findings, specifically from ovariectomized (OVX) rat/mouse models which serve as the standard for postmenopausal osteoporosis research.
Quantitative Efficacy Profile
| Feature | Medicarpin (Med) | Bisphosphonates (e.g., Alendronate) |
| Primary Action | Anabolic (Increases bone formation rate) | Antiresorptive (Decreases bone turnover) |
| Target Receptor | Estrogen Receptor Beta (ER | Hydroxyapatite / FPP Synthase |
| Bioavailability | ~22% (Oral) | < 1% (Oral) |
| Trabecular Microarchitecture | Increases trabecular thickness (Tb.Th) and number (Tb.N) | Maintains Tb.N; prevents perforation |
| Cortical Bone | Increases cortical thickness significantly | Increases cortical thickness via reduced endocortical resorption |
| Uterine Effect | Null (No increase in uterine weight) | Null |
| Side Effect Risk | Low (Phytoalexin profile) | High (GI irritation, ONJ, Atypical fractures) |
Key Experimental Outcomes
-
Bone Mineral Density (BMD): While BPs show a rapid increase in BMD by "filling in" the remodeling space, Medicarpin treatment (10 mg/kg) in OVX rats demonstrated a comparable preservation of BMD but with a significantly higher Mineral Apposition Rate (MAR) , indicating active new bone synthesis rather than just preservation of old bone [1][2].
-
Biomechanical Strength: Medicarpin-treated bones exhibit increased failure load and stiffness, attributed to improved microarchitecture connectivity rather than just increased mineralization density [2].
Experimental Protocols for Validation
To validate these findings in your own drug development pipeline, use the following self-validating protocols.
Protocol A: In Vitro Osteoblast Differentiation (Medicarpin Potency)
Objective: Confirm ER
-
Cell Line: Use primary calvarial osteoblasts or MC3T3-E1 subclone 4.
-
Culture: Maintain in
-MEM with 10% FBS. -
Differentiation Induction: Treat confluent cells with ascorbic acid (50
g/mL) and -glycerophosphate (10 mM). -
Treatment Groups:
-
Vehicle (DMSO < 0.1%)
-
Medicarpin (10
to 10 M) -
Positive Control: BMP-2 (50 ng/mL) or Estradiol (10
M) -
Validation Step: Co-treat with PHTPP (selective ER
antagonist) to confirm specificity.
-
-
Endpoints:
-
ALP Activity: Assay at Day 7 (early differentiation).
-
Mineralization: Alizarin Red S staining at Day 14-21.
-
qPCR: Measure Runx2, Bmp2, and Osteocalcin mRNA.
-
Protocol B: In Vivo Ovariectomized (OVX) Rat Model
Objective: Compare systemic bone efficacy and uterine safety.
-
Animals: Female Sprague-Dawley rats (approx. 200g).
-
Surgery: Bilateral ovariectomy (OVX) or Sham operation. Allow 4 weeks for osteopenia induction.
-
Dosing Regimen (Daily for 6-12 weeks):
-
Group 1: Sham + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + Alendronate (1.0 mg/kg/day p.o. - Human equivalent dose)
-
Group 4: OVX + Medicarpin (10 mg/kg/day p.o.)
-
-
Dynamic Histomorphometry (Critical Step):
-
Inject Calcein (20 mg/kg) 12 days and 2 days prior to sacrifice.
-
This allows calculation of Mineral Apposition Rate (MAR) —the definitive metric distinguishing anabolic vs. antiresorptive effects.
-
-
Safety Endpoint: Weigh the uterus immediately upon sacrifice.
-
Success Criteria: Medicarpin group must show uterine weight comparable to OVX+Vehicle (atrophied), whereas Estradiol controls would show hypertrophy.
-
Safety & Toxicology: The "Uterine Sparing" Advantage
A critical limitation of estrogen replacement therapy (ERT) is the risk of endometrial hyperplasia and breast cancer, mediated largely by ER
-
Medicarpin's Selectivity: Experimental data confirms Medicarpin has a high affinity for ER
and low affinity for ER . In OVX models, Medicarpin did not stimulate MCF-7 (breast cancer) cell proliferation or increase uterine weight, addressing the primary safety bottleneck of hormonal bone therapies [2]. -
Bisphosphonate Risks: Long-term BP use suppresses bone turnover to near-zero levels, impairing micro-damage repair and leading to atypical femoral fractures. Medicarpin maintains physiological turnover, potentially offering a safer long-term profile.
References
-
Trivedi, R., et al. (2010). Medicarpin inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice. Molecular and Cellular Endocrinology.
-
Bhargavan, B., et al. (2012).
-mediated osteogenic action of medicarpin.[3] Journal of Nutritional Biochemistry. -
Russell, R.G. (2011). Bisphosphonates: The first 40 years. Bone.
-
Satsangi, A., et al. (2014). Synthesis and osteogenic activity of medicarpin derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Adverse Effects of Bisphosphonates: Implications for Osteoporosis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Bisphosphonates Treatments in Osteopenic Older Women: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of Medicarpin and Isoflavonoid Combinations
In the landscape of modern drug discovery, the pursuit of synergistic combinations has emerged as a paramount strategy to enhance therapeutic efficacy, overcome resistance, and minimize toxicity. Within the vast chemical library of nature, isoflavonoids—a class of phytoestrogens abundant in legumes—stand out for their multifaceted biological activities. This guide focuses on medicarpin , a pterocarpan phytoalexin, and explores its potential for synergistic interplay with other isoflavonoids. We will delve into the mechanistic underpinnings of these combinations, provide comparative experimental data, and offer detailed protocols for researchers to validate and build upon these findings.
The Rationale for Isoflavonoid Synergy: Beyond Single-Agent Efficacy
While individual isoflavonoids like medicarpin, genistein, and daidzein exhibit notable anticancer, anti-inflammatory, and antimicrobial properties, their therapeutic application can be limited by the need for high concentrations, which may lead to off-target effects.[1] Combination therapy presents a logical solution. By targeting multiple, often complementary, cellular pathways simultaneously, a synergistic combination can achieve a desired therapeutic outcome at lower, safer concentrations of each constituent compound. This guide will explore the tangible evidence of this principle, focusing on medicarpin as a central component in potential isoflavonoid cocktails.
Synergistic Anticancer Activity: Amplifying Apoptosis through Multi-Pronged Attacks
The ability to induce apoptosis, or programmed cell death, is a hallmark of effective cancer therapy. Isoflavonoids are known to trigger this process through various mechanisms.[1][2] Medicarpin, for instance, has been shown to induce G1 cell cycle arrest and activate the mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells.[3][4] It upregulates pro-apoptotic proteins such as BAK1 and caspases while sensitizing myeloid leukemia cells to TRAIL-induced apoptosis.[3][5] Similarly, genistein is a well-documented apoptosis inducer that can inhibit the PI3K/Akt signaling pathway and modulate the ratio of Bcl-2 family proteins.[6][7]
While direct experimental data on medicarpin combined with other isoflavonoids remains an emerging field, the well-established synergistic effects among other isoflavonoids provide a strong basis for comparison and future investigation. Studies have shown that combinations of isoflavones like genistein, biochanin-A, and daidzein can result in synergistic growth inhibition and apoptosis induction in cancer cells.[8] The primary mechanism often involves a multi-faceted assault on cancer's survival machinery.
Comparative Data: Cytotoxicity of Isoflavonoid Combinations
The following table summarizes hypothetical comparative data for medicarpin in combination with other isoflavonoids against a generic cancer cell line (e.g., MCF-7 breast cancer). This data is illustrative, based on the established synergistic potential of isoflavonoids, and serves as a benchmark for experimental validation. The key metric for synergy is the Combination Index (CI) , where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment | IC50 (µM) - 48h | Combination Index (CI) | Postulated Interaction |
| Medicarpin (Alone) | 154 | - | - |
| Genistein (Alone) | 25 | - | - |
| Medicarpin + Genistein (1:1) | 15 | < 0.7 | Synergistic |
| Daidzein (Alone) | 50 | - | - |
| Medicarpin + Daidzein (1:1) | 30 | < 0.9 | Synergistic |
Note: IC50 values for medicarpin are based on published data for U251 and U-87 MG glioblastoma cells.[2] The combination data is projected to illustrate the concept of synergy.
Mechanistic Insight: The Apoptotic Cascade
The synergy observed in isoflavonoid combinations often stems from their ability to target both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Medicarpin can upregulate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[3][5] Genistein can complement this by upregulating death receptors like FasL and TNF-α, activating the extrinsic pathway.[9] Together, they can converge on the activation of executioner caspases (e.g., Caspase-3), leading to the cleavage of critical cellular substrates like PARP and ultimately, cell death.[9][10]
Caption: Synergistic activation of apoptosis by isoflavonoid combination.
Experimental Protocols: A Guide to Validation
Scientific integrity demands robust and reproducible methodologies. Here, we provide detailed protocols for assessing cytotoxicity and confirming the molecular markers of apoptosis.
Protocol: Assessing Cytotoxicity and Synergy with the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Causality: This assay is chosen for its reliability and high-throughput nature, allowing for the screening of multiple concentrations and combinations simultaneously. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases provides a quantitative measure of metabolically active, viable cells.[11] However, it's crucial to be aware that some flavonoids can interfere with the MTT reduction process; thus, appropriate controls are essential.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of medicarpin and the other isoflavonoid (e.g., genistein) in DMSO. Create a series of dilutions in culture medium to achieve final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the compounds, both individually and in combination (e.g., at a fixed 1:1 molar ratio). Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment using the formula: (OD_treated / OD_control) * 100.
-
Determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for each compound alone and for the combination.
-
Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method, to determine synergy.
-
Protocol: Western Blotting for Apoptotic Markers
Western blotting allows for the detection and semi-quantitative analysis of specific proteins, making it ideal for confirming the activation of apoptotic pathways.[10][14]
Causality: This protocol is designed to validate the mechanistic hypothesis generated from cytotoxicity assays. By probing for key apoptotic proteins like cleaved Caspase-3 and cleaved PARP, we can confirm that the observed cell death is indeed apoptosis and identify the specific pathways being modulated by the isoflavonoid combination.[10][15]
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with medicarpin, the second isoflavonoid, and the combination for the determined optimal time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest overnight at 4°C. Key antibodies include:
-
Cleaved Caspase-3 (to detect executioner caspase activation)
-
Cleaved PARP (a key substrate of active Caspase-3)
-
Bcl-2 and Bax (to assess the intrinsic pathway)
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.
Synergistic Antimicrobial Potential
Beyond cancer, isoflavonoids possess significant antimicrobial properties.[16] Medicarpin itself has demonstrated activity against various microbes, including an additive effect with vancomycin against Neisseria gonorrhoeae.[17][18] Combining medicarpin with other antimicrobial isoflavonoids like formononetin could potentially lower the minimum inhibitory concentration (MIC) required to inhibit bacterial or fungal growth.[16][17]
Assessing Antimicrobial Synergy: The Checkerboard Assay
The checkerboard assay is the gold standard for evaluating the in vitro interaction of two antimicrobial agents.[19][20][21] The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicarpin suppresses proliferation and triggeres apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genistein Induces Receptor and Mitochondrial Pathways and Increases Apoptosis during Bcl-2 Knockdown in Human Malignant Neuroblastoma SK-N-DZ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journaljpri.com [journaljpri.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. emerypharma.com [emerypharma.com]
- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Medicarpin Extraction Yields
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the pterocarpan phytoalexin, medicarpin, has emerged as a compound of significant interest due to its diverse pharmacological activities, including antifungal, anti-inflammatory, and estrogenic properties. Found primarily in legumes such as Medicago and Trifolium species, the efficient extraction of medicarpin is a critical first step in its journey from plant source to clinical application. This guide provides an in-depth comparison of various extraction methodologies, benchmarking their performance against literature values to empower researchers in selecting the optimal strategy for their specific needs.
The Landscape of Medicarpin Extraction: From Tradition to Innovation
The choice of an extraction method is a pivotal decision that directly impacts the yield, purity, and ultimately, the economic viability of isolating medicarpin. The selection process is a balancing act between maximizing the recovery of the target molecule while minimizing the co-extraction of undesirable compounds, all within the constraints of time, cost, and environmental impact.
Conventional Solvent Extraction: The Established Baseline
Traditional methods like maceration and Soxhlet extraction have long been the workhorses of natural product chemistry. These techniques rely on the principle of solid-liquid extraction, where a solvent permeates the plant matrix to dissolve and carry away the target compounds.
The primary advantage of these methods lies in their simplicity and low initial setup cost. However, they are often hampered by long extraction times, the need for large volumes of organic solvents, and the potential for thermal degradation of sensitive compounds like medicarpin, especially during the prolonged heating in Soxhlet extraction.
Advanced Extraction Technologies: The Pursuit of Efficiency and Sustainability
In recent years, a new wave of extraction technologies has emerged, offering significant improvements in efficiency, speed, and environmental friendliness. These "green" techniques leverage physical forces to enhance the extraction process.
Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, disrupting plant cell walls and facilitating the release of intracellular contents. This leads to a significant reduction in extraction time and solvent consumption compared to conventional methods.[1]
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to selectively heat the solvent and the moisture within the plant material. This rapid, localized heating creates a dramatic increase in pressure inside the plant cells, leading to their rupture and the efficient release of target compounds into the surrounding solvent.[2] MAE is known for its remarkably short extraction times and reduced solvent usage.
Supercritical Fluid Extraction (SFE): SFE employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas. Supercritical carbon dioxide (sc-CO2) is the most commonly used solvent due to its non-toxic, non-flammable, and environmentally benign nature. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively extract specific compounds. The addition of a co-solvent, such as ethanol, can further enhance the extraction of more polar compounds like medicarpin.
Benchmarking Extraction Yields: A Comparative Analysis
A direct, quantitative comparison of medicarpin yields from different extraction methods applied to the same plant source under optimized conditions is not extensively documented in a single study. However, by synthesizing data from various sources on the extraction of isoflavonoids (the class of compounds to which medicarpin belongs) from Medicago sativa (alfalfa) and Trifolium pratense (red clover), we can establish a reliable benchmark for expected yields.
| Extraction Method | Plant Source | Key Parameters | Total Isoflavonoid/Phenolic Yield (mg/g DW) | Medicarpin Yield (mg/g DW) | Reference |
| Maceration | Trifolium pratense | 70% Ethanol, 10 days | Not Specified | Isolated, but yield not quantified as mg/g | [3] |
| Soxhlet Extraction | Trifolium pratense | 70% Ethanol, 60 min | Qualitatively and quantitatively superior for total phenolics and flavonoids | Not Specified | [3] |
| Ultrasound-Assisted Extraction (UAE) | Trifolium pratense | 86% Ethanol, 1:29 solid:liquid, 0.425 mm particle size | 2.64 | Not Specified | [4] |
| Ultrasound-Assisted Extraction (UAE) | Medicago sativa | 70% Ethanol | ~13 (Total Flavonoids) | Not Specified | [5] |
| Accelerated Solvent Extraction (ASE) | Medicago sativa (Flowers) | 70% Ethanol | ~48.4 (Total Phenolics) | Not Specified | [5] |
| Supercritical Fluid Extraction (SFE) | Medicago sativa (Leaves) | Not Specified | ~139 (Total Flavonoids) | Not Specified | [5] |
Note: DW = Dry Weight. The table highlights the challenge in finding direct comparative data for medicarpin. The yields for "Total Isoflavonoid/Phenolic" provide a valuable proxy for the overall efficiency of the extraction method for this class of compounds.
Causality Behind Experimental Choices: A Deeper Dive
The superiority of advanced extraction techniques for isoflavonoids can be attributed to their underlying mechanisms:
-
Enhanced Mass Transfer: Both UAE and MAE significantly accelerate the movement of the solvent into the plant matrix and the diffusion of the extracted compounds out of the cells. The acoustic cavitation in UAE and the localized superheating in MAE create micro-channels and disrupt cell structures, increasing the surface area for extraction.
-
Reduced Thermal Degradation: While MAE involves heating, the process is extremely rapid, minimizing the exposure time of thermolabile compounds to high temperatures. UAE can often be performed at or near room temperature, further preserving the integrity of the extracted molecules. SFE with sc-CO2 also operates at relatively low temperatures.
-
Solvent Efficiency: The enhanced efficiency of these methods translates to a lower required volume of solvent to achieve comparable or higher yields, reducing both cost and environmental impact.
A Self-Validating System: Benchmark Protocol for Ultrasound-Assisted Extraction of Medicarpin
This protocol for UAE of medicarpin from Trifolium pratense (Red Clover) is designed to be a self-validating system. By precisely controlling the key parameters, researchers can expect reproducible and high-efficiency extraction.
Objective: To extract medicarpin from dried, powdered red clover leaves using ultrasound-assisted extraction.
Materials and Equipment:
-
Dried red clover leaves, ground to a fine powder (particle size < 0.5 mm)
-
Reagent grade ethanol (80-90%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filters)
-
Analytical balance
-
HPLC system for quantification
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1 gram of dried, powdered red clover leaves.
-
Solvent Addition: Add 30 mL of 86% ethanol to the plant material in a suitable vessel (e.g., an Erlenmeyer flask for an ultrasonic bath or a beaker for a probe sonicator). This creates a solid-to-liquid ratio of 1:30 (g/mL).[4]
-
Ultrasonication:
-
Ultrasonic Bath: Place the vessel in the ultrasonic bath. Set the temperature to 40°C and the sonication time to 30 minutes.
-
Probe Sonicator: Insert the probe into the solvent-plant mixture. Set the power output and pulse duration according to the manufacturer's instructions to maintain a temperature of approximately 40°C for 30 minutes.
-
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Extraction Repetition: Carefully decant the supernatant (the extract). To ensure exhaustive extraction, repeat the process (steps 2-4) on the plant residue at least once more. Combine the supernatants from all extractions.
-
Solvent Evaporation: Concentrate the combined extracts using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.
-
Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Quantification: Analyze the filtered extract using a validated HPLC method with a medicarpin standard to determine the concentration and calculate the final yield in mg of medicarpin per gram of dry weight of the plant material.
Visualizing the Path to Optimal Extraction
The selection of an appropriate extraction method is a multi-faceted decision. The following workflow diagram, generated using Graphviz, illustrates a logical approach to this process.
Caption: A decision workflow for selecting and optimizing a medicarpin extraction method.
Conclusion: Paving the Way for Efficient Medicarpin Isolation
While conventional extraction methods provide a baseline, advanced techniques such as Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, and Supercritical Fluid Extraction offer significant advantages in terms of efficiency, speed, and sustainability for the isolation of medicarpin and other isoflavonoids. The choice of the optimal method will depend on the specific research or production goals, including desired yield, purity, scale, and available resources.
The provided benchmark data and the detailed UAE protocol offer a solid foundation for researchers to embark on their medicarpin extraction endeavors. As research in this field continues, it is anticipated that more direct comparative studies will become available, further refining our understanding and enabling even more efficient and targeted extraction of this promising therapeutic compound.
References
-
Krakowska, A., et al. (2017). Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents. Journal of AOAC International, 100(6), 1681-1693. [Link]
-
Temerdashev, Z. A., et al. (2021). Assessment of the Concentrations of Isoflavonoids in Red Clover (Trifolium pratense L.) of the Fabaceae Family Using Extraction by Different Methods. Journal of Analytical Chemistry, 76(9), 1071–1082. [Link]
-
Bolleddula, J., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]
-
Gómez-Álvarez, J. A., et al. (2021). Microwave Assisted Extraction of Bioactive Carbohydrates from Different Morphological Parts of Alfalfa (Medicago sativa L.). Molecules, 26(3), 734. [Link]
-
Vlaisavljevic, S., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]
-
Al-Rawi, S. S., et al. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products. Heliyon, 9(8), e18749. [Link]
-
Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: supercritical fluid extraction and pressurized liquid extraction. Phytochemical Analysis, 13(2), 105-113. [Link]
-
Chemat, F., et al. (2017). A review of sustainable and intensified extraction processes: From fundamentals to industrial applications. Chemical Engineering and Processing: Process Intensification, 113, 52-66. [Link]
-
Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A, 1012(2), 119-128. [Link]
-
Mandal, V., et al. (2007). Microwave assisted extraction of curcumin by sample–solvent dual heating mechanism using microwave energy. Talanta, 72(4), 1227-1231. [Link]
-
Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids, 38(2), 146-166. [Link]
-
Temerdashev, Z. A., et al. (2021). Assessment of the Concentrations of Isoflavonoids in Red Clover (Trifolium pratense L.) of the Fabaceae Family Using Extraction by Different Methods. Journal of Analytical Chemistry, 76(9), 1071–1082. [Link]
-
Gómez-Álvarez, J. A., et al. (2021). Microwave Assisted Extraction of Bioactive Carbohydrates from Different Morphological Parts of Alfalfa (Medicago sativa L.). Molecules, 26(3), 734. [Link]
-
Al-Rawi, S. S., et al. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products. Heliyon, 9(8), e18749. [Link]
-
Vlaisavljevic, S., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]
-
Krakowska, A., et al. (2017). Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents. Journal of AOAC International, 100(6), 1681-1693. [Link]
-
Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A, 1012(2), 119-128. [Link]
-
Wang, L., et al. (2023). Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell. Journal of Ethnopharmacology, 315, 116668. [Link]
-
Chemat, F., et al. (2017). A review of sustainable and intensified extraction processes: From fundamentals to industrial applications. Chemical Engineering and Processing: Process Intensification, 113, 52-66. [Link]
-
Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids, 38(2), 146-166. [Link]
-
Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: supercritical fluid extraction and pressurized liquid extraction. Phytochemical Analysis, 13(2), 105-113. [Link]
-
Mandal, V., et al. (2007). Microwave assisted extraction of curcumin by sample–solvent dual heating mechanism using microwave energy. Talanta, 72(4), 1227-1231. [Link]
-
Temerdashev, Z. A., et al. (2021). Assessment of the Concentrations of Isoflavonoids in Red Clover (Trifolium pratense L.) of the Fabaceae Family Using Extraction by Different Methods. Journal of Analytical Chemistry, 76(9), 1071–1082. [Link]
-
Gómez-Álvarez, J. A., et al. (2021). Microwave Assisted Extraction of Bioactive Carbohydrates from Different Morphological Parts of Alfalfa (Medicago sativa L.). Molecules, 26(3), 734. [Link]
-
Al-Rawi, S. S., et al. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products. Heliyon, 9(8), e18749. [Link]
-
Vlaisavljevic, S., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]
-
Wang, L., et al. (2023). Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell. Journal of Ethnopharmacology, 315, 116668. [Link]
-
Krakowska, A., et al. (2017). Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents. Journal of AOAC International, 100(6), 1681-1693. [Link]
-
Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids, 38(2), 146-166. [Link]
-
Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: supercritical fluid extraction and pressurized liquid extraction. Phytochemical Analysis, 13(2), 105-113. [Link]
-
Mandal, V., et al. (2007). Microwave assisted extraction of curcumin by sample–solvent dual heating mechanism using microwave energy. Talanta, 72(4), 1227-1231. [Link]
-
Chemat, F., et al. (2017). A review of sustainable and intensified extraction processes: From fundamentals to industrial applications. Chemical Engineering and Processing: Process Intensification, 113, 52-66. [Link]
-
Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A, 1012(2), 119-128. [Link]
-
Temerdashev, Z. A., et al. (2021). Assessment of the Concentrations of Isoflavonoids in Red Clover (Trifolium pratense L.) of the Fabaceae Family Using Extraction by Different Methods. Journal of Analytical Chemistry, 76(9), 1071–1082. [Link]
-
Gómez-Álvarez, J. A., et al. (2021). Microwave Assisted Extraction of Bioactive Carbohydrates from Different Morphological Parts of Alfalfa (Medicago sativa L.). Molecules, 26(3), 734. [Link]
-
Al-Rawi, S. S., et al. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products. Heliyon, 9(8), e18749. [Link]
-
Vlaisavljevic, S., et al. (2022). Red Clover and the Importance of Extraction Processes—Ways in Which Extraction Techniques and Parameters Affect Trifolium pratense L. Extracts’ Phytochemical Profile and Biological Activities. Processes, 10(12), 2581. [Link]
-
Wang, L., et al. (2023). Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell. Journal of Ethnopharmacology, 315, 116668. [Link]
-
Krakowska, A., et al. (2017). Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents. Journal of AOAC International, 100(6), 1681-1693. [Link]
-
Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids, 38(2), 146-166. [Link]
-
Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: supercritical fluid extraction and pressurized liquid extraction. Phytochemical Analysis, 13(2), 105-113. [Link]
-
Mandal, V., et al. (2007). Microwave assisted extraction of curcumin by sample–solvent dual heating mechanism using microwave energy. Talanta, 72(4), 1227-1231. [Link]
-
Chemat, F., et al. (2017). A review of sustainable and intensified extraction processes: From fundamentals to industrial applications. Chemical Engineering and Processing: Process Intensification, 113, 52-66. [Link]
-
Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A, 1012(2), 119-128. [Link]
Sources
- 1. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Extraction of Bioactive Carbohydrates from Different Morphological Parts of Alfalfa (Medicago sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
